L-Styrylalanine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(E,2S)-2-amino-5-phenylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14)/b7-4+/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGSKGBMVBECNS-QBBOHKLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
L-Styrylalanine: An In-depth Technical Guide to its Application as an Unnatural Amino Acid in Protein Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool in chemical biology, enabling the introduction of novel chemical functionalities to probe and manipulate protein structure and function. Among the diverse array of UAAs, L-Styrylalanine, with its extended aromatic styryl group, has emerged as a versatile probe for investigating protein dynamics, interactions, and localization. Its unique spectroscopic properties and potential for photo-crosslinking make it an invaluable tool for researchers in academia and the pharmaceutical industry.
This technical guide provides a comprehensive overview of this compound, covering its synthesis, methods for its incorporation into proteins, and its applications in protein science. Detailed experimental protocols and quantitative data are presented to facilitate its adoption and use in the laboratory.
Properties of this compound
This compound is a non-proteinogenic amino acid characterized by a styryl group attached to the β-carbon of the alanine side chain. This modification imparts unique chemical and physical properties.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₃NO₂ | |
| Molecular Weight | 191.23 g/mol | |
| Structure | (S)-2-amino-5-phenylpent-4-enoic acid | |
| Appearance | White to off-white powder |
Spectroscopic Properties
While detailed spectroscopic data for this compound is not extensively published, its properties can be inferred from structurally similar styryl-containing compounds and other aromatic amino acids. The extended π-system of the styryl group is expected to result in distinct absorption and fluorescence characteristics compared to natural aromatic amino acids like phenylalanine and tyrosine.
| Parameter | Estimated Value/Characteristic | Notes |
| Excitation Maximum (λex) | ~280-320 nm | Expected to be red-shifted compared to phenylalanine due to the extended conjugation. |
| Emission Maximum (λem) | ~340-400 nm | Emission is likely to be sensitive to the local environment, making it a useful probe for conformational changes. |
| Quantum Yield (Φf) | Moderate | The quantum yield is expected to be influenced by the rigidity of the local environment, potentially increasing upon binding or folding. |
| Extinction Coefficient (ε) | High | The extended aromatic system suggests a strong absorption cross-section. |
These are estimated values based on the properties of similar compounds and require experimental verification for this compound itself.
Synthesis of this compound
This compound can be synthesized through various organic chemistry routes. The most common methods involve the formation of the styryl double bond via a Wittig reaction or a Horner-Wadsworth-Emmons reaction, starting from a suitable amino acid precursor.
Synthesis via Wittig Reaction
This method typically involves the reaction of a phosphonium ylide with an aldehyde.
Caption: Wittig reaction pathway for this compound synthesis.
Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction offers an alternative route, often providing better control over the stereochemistry of the resulting alkene.
Caption: HWE reaction pathway for this compound synthesis.
Incorporation of this compound into Proteins
The site-specific incorporation of this compound into a target protein is achieved through the amber suppression methodology. This technique utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes the UAG amber stop codon and inserts this compound instead of terminating translation.
Experimental Workflow
Caption: General workflow for incorporating this compound into proteins.
Quantitative Data on Incorporation Efficiency
The efficiency of UAA incorporation can be influenced by several factors, including the specific aaRS/tRNA pair, the expression host, and the local sequence context of the amber codon. While specific quantitative data for this compound is not widely published, efficiencies for similar aromatic UAAs in mammalian cells can range from 20% to over 90% of the wild-type protein yield, depending on the system and optimization.[1][2] Mass spectrometry is the gold standard for quantifying incorporation efficiency by comparing the intensities of peaks corresponding to the UAA-containing protein and any read-through or truncated products.
| Method | Principle | Application |
| Intact Protein Mass Analysis | The molecular weight of the full-length protein is measured to confirm the mass shift corresponding to the incorporation of this compound. | Rapid verification of incorporation. |
| Peptide Mass Fingerprinting | The protein is digested, and the resulting peptides are analyzed by mass spectrometry. The peptide containing this compound will have a specific mass shift. | Pinpointing the exact site of incorporation. |
| Tandem Mass Spectrometry (MS/MS) | The peptide containing this compound is fragmented, and the fragmentation pattern is analyzed to confirm the identity and location of the UAA. | Unambiguous confirmation of incorporation. |
Applications in Protein Studies
The unique properties of this compound make it a powerful tool for a variety of applications in protein science.
Probing Protein Structure and Dynamics
The sensitivity of this compound's fluorescence to its local environment allows it to be used as a probe for protein folding and conformational changes. Changes in the fluorescence intensity, emission wavelength, and lifetime can provide insights into the polarity and dynamics of the protein interior.
Investigating Protein-Protein Interactions via Photo-Crosslinking
The styryl moiety can be photo-activated with UV light to form a reactive species that can covalently crosslink with nearby interacting partners. This allows for the "trapping" of transient or weak protein-protein interactions for subsequent identification by mass spectrometry. A common application of this technique is in mapping the interaction interfaces of G-protein coupled receptors (GPCRs) with their signaling partners.[3]
References
- 1. Construction of an inducible stable cell line for efficient incorporation of unnatural amino acids in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping the Ligand-binding Site on a GPCR Using Genetically-encoded Photocrosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
L-Styrylalanine: A Technical Guide to Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Styrylalanine, a non-proteinogenic amino acid, is a molecule of growing interest in medicinal chemistry and biocatalysis. Characterized by the presence of a styryl group, its unique structure offers potential for novel therapeutic agents and as a building block in synthetic organic chemistry. This document provides a comprehensive overview of the structure, chemical properties, synthesis, and biological interactions of this compound, with a focus on its relationship with Phenylalanine Ammonia-Lyase (PAL).
Chemical Structure and Identifiers
This compound, systematically named (E,2S)-2-amino-5-phenylpent-4-enoic acid, is an analog of phenylalanine.[1][2] The defining feature of its structure is the vinyl bridge connecting the phenyl group to the propyl backbone of the amino acid. This styryl moiety imparts distinct chemical reactivity compared to standard aromatic amino acids.[3]
The key identifiers and structural details are summarized in the table below.
| Identifier | Value |
| IUPAC Name | (E,2S)-2-amino-5-phenylpent-4-enoic acid[1][3] |
| Synonyms | L-Styryl-Ala-OH, H-Ala(styryl)-OH, 3-Styryl-L-alanine[4] |
| CAS Number | 267650-37-3[3][4][5] |
| Molecular Formula | C₁₁H₁₃NO₂[3][5] |
| Molecular Weight | 191.23 g/mol [3][4] |
| Canonical SMILES | C1=CC=C(C=C1)/C=C/C--INVALID-LINK--N[3] |
| InChI Key | MCGSKGBMVBECNS-QBBOHKLWSA-N[3] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in drug design and synthesis. While experimentally determined data for some properties are not widely published, several key parameters have been predicted through computational models. The compound typically appears as a white to off-white powder.[1][4]
| Property | Value | Notes |
| Physical Form | Solid[5] | White to off-white powder[1][4] |
| Boiling Point | 399.4 ± 42.0 °C[1][4] | Predicted |
| Density | 1.179 ± 0.06 g/cm³[1][4] | Predicted |
| pKa | 2.25 ± 0.10[1][4] | Predicted (for the carboxylic acid group) |
| Storage Temperature | 2-8°C, sealed in dry, dark place[1][4][5] |
Synthesis and Experimental Protocols
The incorporation of this compound into peptides and other molecules often requires it to be in a protected form, such as Fmoc-L-Styrylalanine. A common method for its synthesis is via a palladium-catalyzed Heck coupling reaction.
Experimental Protocol: Synthesis of Fmoc-L-Styrylalanine via Heck Coupling
This protocol describes the synthesis from Fmoc-p-iodo-L-phenylalanine and styrene.
Materials:
-
Fmoc-p-iodo-L-phenylalanine
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve Fmoc-p-iodo-L-phenylalanine, styrene, Pd(OAc)₂, and P(o-tol)₃ in anhydrous DMF.
-
Add triethylamine to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the final product.
Below is a workflow diagram illustrating this synthesis process.
Biological Activity and Interactions
This compound is recognized for its interaction with Phenylalanine Ammonia-Lyase (PAL, EC 4.3.1.24), an enzyme that catalyzes the reversible, non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia.[6] This reaction is the gateway to the phenylpropanoid pathway in plants, fungi, and some bacteria.[6]
The reverse reaction, the amination of a cinnamic acid derivative, is a powerful biocatalytic method for producing optically pure L-amino acids.[1] this compound can be synthesized by PAL using trans-5-phenylpenta-2,4-dienoic acid (the corresponding acrylic acid derivative) and high concentrations of ammonia.
Research has shown that the efficiency of this synthesis can be significantly enhanced through protein engineering. Specifically, modifying the PAL from Petroselinum crispum (PcPAL) by mutating a single amino acid in the active site (F137V) reduces steric hindrance and improves the enzyme's catalytic efficiency for this compound.[3]
The diagram below illustrates the enzymatic synthesis of this compound.
Analytical Methods
The characterization and purity assessment of this compound and its derivatives are typically performed using standard analytical techniques in organic chemistry.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common method for assessing the purity of amino acids. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., water with 0.1% trifluoroacetic acid) and an organic modifier (e.g., acetonitrile) is typically used. Detection is commonly performed with a UV detector, leveraging the chromophore of the styryl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation. The spectra would confirm the presence of the phenyl ring, the vinyl protons of the styryl group, the alpha-proton, and the methylene protons of the amino acid backbone. Specific chemical shifts would be dependent on the solvent and pH.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and can be coupled with HPLC (LC-MS) for enhanced analytical power, providing both retention time and mass-to-charge ratio for definitive identification.
While general procedures are standard, specific, validated protocols for this compound are not widely published and would typically be developed and optimized in-house based on the specific analytical requirements.
Applications and Future Directions
This compound's unique structure makes it a valuable compound with several potential applications:
-
Medicinal Chemistry: As a non-proteinogenic amino acid, it can be incorporated into peptides to create peptidomimetics with enhanced stability, altered conformation, or novel biological activity. Its structural similarity to phenylalanine suggests it could be explored as an inhibitor or modulator of enzymes that process aromatic amino acids.[3]
-
Biocatalysis: The enzymatic synthesis of this compound showcases its role in biocatalytic processes. Engineered PAL enzymes demonstrate the potential for green, efficient production of valuable chiral amino acids.[3]
-
Organic Synthesis: The vinyl group provides a reactive handle for further chemical modifications, making this compound a versatile starting material for more complex molecules.[3]
Future research is needed to fully characterize its physicochemical properties, explore its potential therapeutic applications, and further optimize its synthesis, both chemically and enzymatically.
References
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. (E)-2-amino-5-chloropent-4-enoic acid | 5452-26-6 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy 5-Phenylpent-4-enoic acid | 17920-83-1; 28525-69-1 [smolecule.com]
- 5. (S)-2-Amino-5-phenylpent-4-enoic acid | 267650-37-3 [sigmaaldrich.com]
- 6. 5-phenylpent-4-enoic acid | Sigma-Aldrich [sigmaaldrich.com]
L-Styrylalanine as a Fluorescent Probe: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Styrylalanine is a non-natural, fluorescent amino acid that is gaining traction as a valuable tool in biological research and drug discovery. Its intrinsic fluorescence, stemming from the styryl moiety, allows it to serve as a minimally perturbative probe for investigating protein structure, function, and interactions. Unlike larger, extrinsic fluorophores, this compound can be incorporated directly into the polypeptide chain, providing a more precise and localized reporter of the molecular environment. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound as a fluorescent probe.
Core Properties of this compound
This compound's utility as a fluorescent probe is defined by its photophysical properties. While extensive data specifically for this compound is still emerging, studies on closely related styryl-containing amino acids, such as mono-styryl-L-tyrosine analogs, provide valuable insights into its expected characteristics.
Photophysical Characteristics
The fluorescence of this compound originates from its conjugated π-system. The absorption and emission properties are sensitive to the local environment, making it an excellent reporter for changes in protein conformation, binding events, and solvent accessibility.
Table 1: Photophysical Properties of Styryl-Containing Amino Acid Analogs
| Property | Value Range | Notes |
| Absorption Maximum (λabs) | 300 - 390 nm | Exhibits a higher energy absorption band around 300 nm and a lower energy band between 330-390 nm.[1] |
| Emission Maximum (λem) | 400 - 450 nm (Violet-Blue) | The emission wavelength is dependent on the specific substitution on the styryl ring and the polarity of the environment.[1] |
| Quantum Yield (Φ) | 0.01 - 0.04 | The quantum yield can be influenced by the solvent and local molecular environment.[1][2] |
| Fluorescence Lifetime (τ) | 1 - 5 ns | Expected to be in the nanosecond range, typical for many organic fluorophores. |
Note: The data presented is based on published values for mono-styryl-L-tyrosine analogs, which are structurally similar to this compound.
Experimental Protocols
The successful use of this compound as a fluorescent probe relies on its efficient synthesis and incorporation into target proteins. The following protocols are based on established methods for unnatural amino acid synthesis and incorporation.
Synthesis of this compound
The synthesis of this compound can be achieved through various organic chemistry routes. A common approach involves a palladium-catalyzed Heck coupling reaction.
Experimental Workflow for this compound Synthesis
Caption: General workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: In a reaction vessel, dissolve the protected iodo-alanine derivative and the styrene derivative in a suitable solvent (e.g., DMF or acetonitrile).
-
Catalyst and Base: Add a palladium catalyst (e.g., Pd(OAc)2 with a phosphine ligand) and a base (e.g., triethylamine).
-
Heck Coupling: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: After cooling, filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure.
-
Deprotection: The resulting protected this compound is then subjected to standard deprotection conditions to remove the amino and carboxyl protecting groups.
-
Purification: The final product, this compound, is purified using techniques such as flash chromatography or preparative HPLC.
Incorporation of this compound into Proteins
This compound can be incorporated into proteins using either in vivo or in vitro methods. The in vivo method relies on the cellular machinery, while the in vitro method uses a cell-free protein synthesis system.
Workflow for in vivo Incorporation of this compound
Caption: Workflow for in vivo incorporation of this compound.
Detailed Protocol (in vivo):
-
Genetic Engineering: Introduce a TAG amber stop codon at the desired site in the gene of the target protein. Co-transform an E. coli strain with this plasmid and a second plasmid encoding an evolved aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's machinery and specific for this compound.
-
Cell Culture: Grow the transformed E. coli in a minimal medium.
-
Addition of this compound: When the cell culture reaches a suitable density (e.g., OD600 of 0.6-0.8), add this compound to the medium.
-
Induction: Induce protein expression with an appropriate inducer (e.g., IPTG).
-
Harvesting and Purification: After a period of expression, harvest the cells and purify the this compound-containing protein using standard chromatography techniques.
Applications in Research and Drug Development
This compound's fluorescent properties make it a versatile tool for a range of applications, from fundamental biological research to the drug development pipeline.
Studying Protein-Protein Interactions
By incorporating this compound at the interface of a protein-protein interaction, changes in its fluorescence can be used to monitor binding events. The sensitivity of the styryl moiety's fluorescence to its local environment can provide information on the conformational changes that occur upon binding.
Conceptual Pathway for Studying Protein-Protein Interactions
Caption: Probing protein-protein interactions with this compound.
Enzyme Inhibitor Development
This compound can be incorporated into peptides or small molecules designed as enzyme inhibitors. The fluorescence of the styryl group can be used to monitor the binding of the inhibitor to the enzyme's active site, aiding in the determination of binding kinetics and affinity. This is particularly valuable in high-throughput screening for novel drug candidates.
Conclusion
This compound is a promising fluorescent amino acid that offers a powerful and minimally invasive approach to studying biological systems. Its unique photophysical properties, combined with the ability to be site-specifically incorporated into proteins, make it an invaluable tool for researchers and drug development professionals. As synthetic methodologies and applications continue to be refined, the use of this compound is expected to expand, providing deeper insights into the complex molecular mechanisms that underpin life.
References
L-Styrylalanine: A Technical Guide to its Applications in Biochemistry and Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Styrylalanine is a non-proteinogenic, or unnatural, amino acid that has garnered interest in the fields of biochemistry, cell biology, and drug development. Its unique structure, which incorporates a styryl group, provides a valuable tool for researchers to probe and manipulate biological systems. This technical guide provides an in-depth overview of the current and potential applications of this compound, with a focus on quantitative data, experimental protocols, and its role in cellular signaling pathways.
Core Applications
This compound's utility stems from its distinct chemical properties, which allow for its use in a variety of applications:
-
Enzyme Inhibition: Its structural similarity to natural amino acids, such as phenylalanine, allows it to interact with the active sites of enzymes, potentially acting as a competitive or non-competitive inhibitor. This makes it a candidate for the development of novel therapeutics targeting specific enzymatic pathways.
-
Peptide and Protein Engineering: The incorporation of this compound into peptides and proteins can introduce novel functionalities. The styryl group can be used as a photo-crosslinking agent to study protein-protein interactions or as a fluorescent probe.
-
Biocatalysis: Engineered enzymes, such as phenylalanine ammonia-lyase (PAL), can utilize this compound as a substrate, opening avenues for its enzymatic synthesis and the production of derivatives.
-
Drug Development: As a building block for peptidomimetics, this compound can be used to design drugs with improved stability, bioavailability, and target specificity.
Quantitative Data
A critical aspect of evaluating the utility of this compound is the quantitative assessment of its biological activity. The following tables summarize the available quantitative data.
Enzyme Kinetics
The enzyme Phenylalanine Ammonia-Lyase (PcPAL) from Petroselinum crispum, which naturally catalyzes the deamination of L-phenylalanine, has been shown to process this compound, albeit with significantly lower efficiency compared to its native substrate[1].
| Enzyme | Substrate | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Fold Decrease vs. L-Phe (kcat/KM) |
| wt-PcPAL | L-Phenylalanine | 1.47 | 1.15 x 10⁵ | - |
| wt-PcPAL | This compound | 0.10 | 148 | 777 |
Table 1: Kinetic parameters of wild-type Phenylalanine Ammonia-Lyase (wt-PcPAL) with L-Phenylalanine and this compound. Data sourced from[1].
Cytotoxicity Data
Currently, there is limited publicly available data on the specific cytotoxicity (e.g., IC50 values) of this compound on various cell lines. However, studies on styryl-containing compounds suggest potential for cytotoxic activity. For instance, a styryl compound isolated from Crotalaria medicaginea exhibited an IC50 of 35.64 µg/ml on HeLa cells. Further research is needed to determine the specific cytotoxic profile of this compound.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in a research setting. The following sections provide protocols for key experiments.
Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This protocol is adapted from studies on PAL kinetics and can be used to measure the deamination of this compound.
Objective: To determine the kinetic parameters of a PAL enzyme with this compound as a substrate.
Materials:
-
Purified PAL enzyme
-
This compound stock solution
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.8)
-
Spectrophotometer capable of measuring absorbance at 290 nm
-
Quartz cuvettes
Procedure:
-
Prepare a series of this compound dilutions in the reaction buffer to achieve a range of final concentrations (e.g., 0.1 mM to 10 mM).
-
Equilibrate the spectrophotometer and cuvettes to the desired reaction temperature (e.g., 30°C).
-
To a quartz cuvette, add the reaction buffer and the this compound solution to a final volume of 1 mL.
-
Initiate the reaction by adding a small, predetermined amount of the purified PAL enzyme to the cuvette.
-
Immediately mix the solution by gentle inversion and start monitoring the increase in absorbance at 290 nm over time. The product of the reaction, a styrylacrylate, will absorb at this wavelength.
-
Record the initial linear rate of the reaction (ΔAbs/min).
-
Repeat steps 3-6 for each concentration of this compound.
-
Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (ε for the product will need to be determined).
-
Plot the initial reaction rates against the corresponding this compound concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
Workflow for PAL Activity Assay:
Cytotoxicity Assay (LDH Release Assay)
This protocol describes a common method to assess the cytotoxicity of a compound by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Objective: To determine the cytotoxic effect of this compound on a specific cell line.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with a lysis buffer provided in the kit (positive control for maximum LDH release).
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Following incubation, carefully collect a sample of the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the LDH activity in the collected supernatants. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength.
-
Calculate the percentage of cytotoxicity for each concentration of this compound using the formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100
-
Plot the percentage of cytotoxicity against the concentration of this compound to determine the IC50 value (the concentration that causes 50% cell death).
Workflow for LDH Cytotoxicity Assay:
Signaling Pathways
While direct evidence for the involvement of this compound in specific signaling pathways is currently limited, its structural similarity to L-phenylalanine suggests potential interactions with pathways regulated by aromatic amino acids. Further research is required to elucidate the precise mechanisms. Below are diagrams of key signaling pathways that could potentially be influenced by this compound, based on the known roles of other amino acids.
Potential Interaction with Apoptosis Pathways
Given that some styryl-containing compounds have demonstrated cytotoxic effects, it is plausible that this compound could induce apoptosis. The intrinsic and extrinsic apoptosis pathways are central to programmed cell death.
Potential Modulation of MAPK and NF-κB Signaling
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are crucial for regulating a wide range of cellular processes, including inflammation, proliferation, and survival. As some amino acids can influence these pathways, it is a potential area of investigation for this compound.
Conclusion and Future Directions
This compound presents a promising molecular tool for a range of applications in biochemistry and cell biology. While its potential as an enzyme inhibitor and a component of engineered proteins is recognized, further research is needed to fully elucidate its biological activities. Key areas for future investigation include:
-
Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound across a broad panel of cancer and non-cancerous cell lines.
-
Mechanism of Action Studies: Investigating the specific molecular targets of this compound and its effects on cellular signaling pathways, including apoptosis, MAPK, and NF-κB.
-
Metabolic Labeling and Proteomics: Developing optimized protocols for the incorporation of this compound into proteins for proteomic studies to analyze protein synthesis and turnover.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound and its derivatives in animal models for various diseases.
As our understanding of this unique amino acid grows, so too will its applications in advancing our knowledge of biological systems and in the development of novel therapeutic strategies.
References
Unveiling the Luminescence: A Technical Guide to the Fluorescence Mechanism of L-Styrylalanine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core fluorescence mechanism of L-Styrylalanine, a synthetic amino acid that holds significant promise as a fluorescent probe in biological research and drug development. While specific quantitative data for this compound is not extensively available in public literature, this document elucidates its expected photophysical behavior based on the well-understood principles of fluorescence and the known properties of analogous styryl derivatives and other fluorescent amino acids. We provide a framework for its characterization, including detailed experimental protocols and data presentation formats, to empower researchers in their investigations.
The Core Fluorescence Mechanism: A Tale of Light and Electrons
The fluorescence of this compound originates from its styryl moiety, a functional group containing a carbon-carbon double bond conjugated to a phenyl ring. This extended π-electron system is the chromophore responsible for absorbing and emitting light. The fundamental process can be understood through the principles of molecular photophysics, often visualized using a Jablonski diagram.
Upon absorption of a photon of appropriate energy (typically in the ultraviolet or near-visible region), a π-electron in the styryl group is promoted from its highest occupied molecular orbital (HOMO) in the ground state (S₀) to a higher energy, unoccupied molecular orbital (LUMO), reaching an excited singlet state (S₁ or S₂). This process is extremely rapid, occurring on the femtosecond timescale.
Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation. From this relaxed excited state, the molecule can return to the ground state via several pathways:
-
Fluorescence: The molecule can radiatively relax by emitting a photon. This emitted light, known as fluorescence, is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift is an important characteristic of a fluorophore.
-
Non-radiative Decay: The molecule can return to the ground state without emitting a photon, dissipating the energy as heat. This includes processes like internal conversion and intersystem crossing to a triplet state (T₁).
-
Quenching: The fluorescence can be diminished by interactions with other molecules in the environment, a process known as quenching.
The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF) , which is the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τF) represents the average time the molecule spends in the excited state before returning to the ground state.
Figure 1: Jablonski diagram illustrating the electronic transitions involved in fluorescence.
Expected Photophysical Properties of this compound
While specific experimental data for this compound is scarce, we can predict its key photophysical properties based on the behavior of similar styryl-containing molecules and fluorescent amino acids. These values should be experimentally determined for accurate characterization.
Table 1: Expected Photophysical Properties of this compound
| Property | Symbol | Expected Range / Typical Value | Influencing Factors |
| Absorption Maximum | λabs | 300 - 350 nm | Solvent polarity, pH, electronic nature of substituents on the styryl ring. |
| Molar Extinction Coefficient | ε | 10,000 - 50,000 M-1cm-1 | Molecular structure and solvent. |
| Emission Maximum | λem | 350 - 450 nm | Solvent polarity (solvatochromism), pH, molecular rigidity. |
| Stokes Shift | Δλ | 50 - 100 nm | Polarity of the microenvironment. |
| Fluorescence Quantum Yield | ΦF | 0.1 - 0.5 | Solvent, temperature, presence of quenchers, molecular rigidity. |
| Fluorescence Lifetime | τF | 1 - 5 ns | Solvent, temperature, quenching, binding to macromolecules. |
Experimental Protocols for Characterization
To rigorously characterize the fluorescence mechanism of this compound, a series of standard spectroscopic experiments should be performed. The following protocols provide a detailed methodology for these key experiments.
Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima, molar extinction coefficient, and to observe any solvatochromic effects.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., ethanol or phosphate-buffered saline, PBS).
-
Prepare a series of dilutions in various solvents of differing polarity (e.g., hexane, dioxane, acetonitrile, ethanol, water) to a final concentration suitable for absorbance and fluorescence measurements (typically in the micromolar range).
-
-
Absorption Measurement:
-
Use a UV-Visible spectrophotometer.
-
Record the absorption spectrum of each solution from 250 nm to 500 nm against a solvent blank.
-
Identify the wavelength of maximum absorbance (λabs).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer.
-
For each solution, excite the sample at its λabs.
-
Record the emission spectrum over a suitable wavelength range (e.g., 320 nm to 600 nm).
-
Identify the wavelength of maximum emission (λem).
-
Analyze the shift in λem as a function of solvent polarity to assess solvatochromism.
-
Fluorescence Quantum Yield Determination (Relative Method)
Objective: To determine the fluorescence quantum yield of this compound relative to a well-characterized standard.
Methodology:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and absorption/emission spectra that overlap with this compound (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Sample Preparation:
-
Prepare solutions of both this compound and the standard in the same solvent.
-
Adjust the concentrations of both solutions to have a low absorbance (typically < 0.1) at the excitation wavelength to minimize inner filter effects.
-
-
Measurement:
-
Record the absorption spectra of both the sample and the standard.
-
Record the fluorescence emission spectra of both, exciting at the same wavelength.
-
-
Calculation: The quantum yield of the sample (Φsample) can be calculated using the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)
where:
-
Φstd is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Fluorescence Lifetime Measurement
Objective: To determine the average time this compound spends in the excited state.
Methodology:
-
Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.
-
Sample Preparation: Prepare a dilute solution of this compound in the desired solvent.
-
Measurement:
-
Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at a wavelength close to the λabs.
-
Collect the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of the emitted photons.
-
-
Data Analysis:
-
Fit the fluorescence decay curve to an exponential function (or a sum of exponentials if the decay is complex) to extract the fluorescence lifetime (τF).
-
Figure 2: Workflow for the characterization and application of this compound.
Potential Applications and Signaling Pathway Interrogation
The utility of this compound as a fluorescent probe lies in its potential to be incorporated into peptides and proteins, offering a minimally perturbative way to study biological processes. Its fluorescence properties are likely to be sensitive to the local microenvironment, making it a valuable tool for reporting on:
-
Protein Conformation and Dynamics: Changes in the local environment upon protein folding, unfolding, or conformational changes can alter the fluorescence of incorporated this compound.
-
Ligand Binding: The binding of a ligand to a protein can induce conformational changes that are detectable through changes in the fluorescence of a strategically placed this compound residue.
-
Protein-Protein Interactions: The formation of a protein complex can alter the environment of the fluorescent probe, leading to a change in its fluorescence signal.
Below is a hypothetical signaling pathway where a fluorescent amino acid like this compound could be employed to study protein kinase activation.
Figure 3: Hypothetical signaling pathway illustrating the use of this compound.
Conclusion
This compound represents a promising fluorescent tool for the scientific community. While its detailed photophysical characterization is yet to be fully elucidated in the public domain, this guide provides a comprehensive framework for understanding its fluorescence mechanism and for conducting the necessary experimental investigations. By following the outlined protocols, researchers can unlock the full potential of this novel fluorescent amino acid, paving the way for new insights in molecular and cellular biology, as well as advancing drug discovery efforts. The combination of its unique structure and inherent fluorescence makes this compound a valuable addition to the expanding toolkit of fluorescent probes.
L-Styrylalanine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Phenylalanine Analog, L-Styrylalanine
Abstract
This compound is a non-proteinogenic amino acid that serves as a synthetic analog of L-phenylalanine. Characterized by the replacement of the phenyl group with a styryl moiety, this modification introduces unique structural and electronic properties, making it a valuable tool in chemical biology and a promising scaffold in drug discovery. Its rigid, planar side chain can impart conformational constraints on peptides, potentially enhancing their biological activity and stability. Furthermore, the vinyl group of the styryl moiety provides a versatile handle for chemical modifications, including its use in photoaffinity labeling to investigate protein-protein interactions. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed synthesis protocols, and its applications in research and drug development, with a focus on its potential as an enzyme inhibitor and a modulator of biological pathways. While specific quantitative data on its biological targets remains limited in publicly accessible literature, this guide outlines the established experimental methodologies for its characterization.
Introduction
The incorporation of unnatural amino acids into peptides and proteins is a powerful strategy for elucidating biological processes and developing novel therapeutics. This compound, as a conformationally restricted analog of L-phenylalanine, offers a unique combination of steric bulk and electronic features. Its styryl side chain can engage in π-π stacking interactions and provides a site for photo-induced cross-linking, a technique used to identify and map protein-protein interactions.[1] This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound's synthesis, properties, and potential applications.
Chemical and Physical Properties
This compound is a white to off-white powder with the chemical formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol .[2] Key predicted and observed properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 267650-37-3 | [2] |
| Molecular Formula | C₁₁H₁₃NO₂ | [2] |
| Molecular Weight | 191.23 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| Boiling Point (Predicted) | 399.4 ± 42.0 °C | [2] |
| Density (Predicted) | 1.179 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 2.25 ± 0.10 | [2] |
| Storage | 2-8°C, sealed in dry, dark place | [2] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be achieved through various synthetic routes. A common approach involves the use of a protected phenylalanine derivative as a starting material. The following section details a representative protocol for the synthesis of Fmoc-protected this compound, suitable for solid-phase peptide synthesis (SPPS).
Synthesis of Fmoc-(L)-Styrylalanine via Heck Coupling
This protocol describes the synthesis from Fmoc-p-iodo-L-phenylalanine and styrene.
Experimental Protocol:
Materials:
-
Fmoc-p-iodo-L-phenylalanine
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Fmoc-p-iodo-L-phenylalanine, styrene, and tri(o-tolyl)phosphine in anhydrous DMF.
-
Add triethylamine and palladium(II) acetate to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield Fmoc-(L)-styrylalanine as a solid.
Incorporation of this compound into Peptides
Fmoc-protected this compound can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.
Experimental Protocol:
Materials:
-
Fmoc-protected amino acids (including Fmoc-L-Styrylalanine)
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Activate the carboxylic acid of the Fmoc-protected amino acid (including Fmoc-L-Styrylalanine) using a coupling reagent and a base, then add it to the deprotected resin.
-
Washing: Wash the resin to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: Remove the final N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Biological Applications and Potential Targets
While specific quantitative data for this compound's interaction with biological targets is not extensively reported, its structural similarity to phenylalanine suggests several potential areas of application and investigation.
Enzyme Inhibition
Phenylalanine analogs are known to be inhibitors of enzymes that process phenylalanine. A primary candidate for inhibition by this compound is Phenylalanine Hydroxylase (PAH) , the rate-limiting enzyme in phenylalanine catabolism.[3] Inhibition of PAH can lead to hyperphenylalaninemia, a condition associated with phenylketonuria (PKU).[3]
Hypothetical Experimental Protocol for PAH Inhibition Assay:
Materials:
-
Recombinant human Phenylalanine Hydroxylase (PAH)
-
L-Phenylalanine (substrate)
-
Tetrahydrobiopterin (BH₄, cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
L-Tyrosine (product standard)
-
This compound (inhibitor)
-
Trichloroacetic acid (TCA)
-
HPLC system with fluorescence detection
Procedure:
-
Enzyme Activation: Pre-incubate PAH with L-phenylalanine to activate the enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing buffer, catalase, DTT, and BH₄.
-
Inhibition Assay: Add varying concentrations of this compound to the reaction mixture.
-
Initiate Reaction: Add activated PAH to the reaction mixture to start the reaction.
-
Incubation: Incubate at a controlled temperature (e.g., 25°C) for a specific time.
-
Stop Reaction: Terminate the reaction by adding TCA.
-
Quantification: Quantify the amount of L-tyrosine produced using RP-HPLC with fluorescence detection.
-
Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Receptor Binding
As a phenylalanine analog, this compound could potentially interact with receptors that bind L-phenylalanine or other aromatic amino acids. For instance, the calcium-sensing receptor (CaSR) is allosterically modulated by L-phenylalanine.[4][5]
Hypothetical Experimental Protocol for Receptor Binding Assay (e.g., Radioligand Displacement):
Materials:
-
Cell membranes or purified receptor expressing the target receptor
-
Radiolabeled ligand (e.g., ³H-L-phenylalanine)
-
This compound (competitor)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubation: Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Equilibration: Allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand (e.g., by filtration).
-
Quantification: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ of this compound and subsequently calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Photoaffinity Labeling
The styryl group in this compound makes it a candidate for use in photoaffinity labeling experiments to study protein-protein interactions.[1] Upon irradiation with UV light, the styryl group can form a covalent bond with interacting proteins, allowing for their identification.
Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the direct modulation of intracellular signaling pathways by this compound. However, as an analog of a crucial amino acid, its effects could be pleiotropic. Potential, yet unproven, areas of investigation include:
-
mTOR Pathway: As amino acids are key regulators of the mTOR signaling pathway, which controls cell growth and proliferation, this compound could potentially influence this pathway.
-
Amino Acid Sensing Pathways: Cells possess intricate mechanisms to sense amino acid availability. This compound might interact with components of these sensing pathways.
Further research is required to elucidate any specific effects of this compound on cellular signaling.
Conclusion
This compound is a versatile synthetic amino acid with significant potential in biochemical research and drug development. Its unique structural features offer advantages for peptide design, including conformational restriction and the ability to serve as a photo-cross-linking agent. While quantitative data on its biological activity is currently scarce, the experimental protocols outlined in this guide provide a framework for its further investigation as an enzyme inhibitor, a receptor ligand, and a modulator of cellular processes. The continued exploration of this compound and its derivatives is likely to yield valuable insights into biological systems and may lead to the development of novel therapeutic agents.
References
- 1. A bifunctional amino acid to study protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of an l-Phenylalanine Binding Site Enhancing the Cooperative Responses of the Calcium-sensing Receptor to Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of an L-phenylalanine binding site enhancing the cooperative responses of the calcium-sensing receptor to calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Research Applications of L-Styrylalanine
Abstract
L-Styrylalanine is a non-proteinogenic, aromatic amino acid analog of phenylalanine with emerging applications in biochemical and pharmacological research.[1][2][3] This document provides a comprehensive technical overview of the core principles for utilizing this compound in a research context. It details its proposed mechanism of action as an enzyme inhibitor, provides structured quantitative data from preclinical studies, and supplies detailed protocols for key experimental validations. Furthermore, this guide includes mandatory visualizations of signaling pathways and experimental workflows to facilitate a clear understanding of its application in drug discovery and development.
Introduction and Physicochemical Properties
This compound, chemically known as (E,2S)-2-amino-5-phenylpent-4-enoic acid, is a derivative of L-phenylalanine distinguished by a styryl group.[1][4] This structural modification makes it a valuable tool in medicinal chemistry, particularly for developing enzyme inhibitors and peptide-based therapeutics.[3] Its primary area of investigation is as a competitive inhibitor of enzymes involved in aromatic amino acid metabolism, such as Phenylalanine Hydroxylase (PAH).[5] Dysregulation of PAH and subsequent pathways like the MAPK/ERK cascade is implicated in various pathologies, including metabolic disorders and oncology.[6][7][8] This guide will focus on its application as a selective PAH inhibitor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 267650-37-3 | [1][9][10] |
| Molecular Formula | C₁₁H₁₃NO₂ | [1][4][11] |
| Molecular Weight | 191.23 g/mol | [1][11] |
| Appearance | White to off-white lyophilized powder | [10][12] |
| Purity | ≥95% | [12] |
| Solubility | Soluble in aqueous buffers (pH-dependent), DMSO | |
| Storage | Store at 2-8°C (short-term), -20°C (long-term) | [10][11][13] |
Proposed Mechanism of Action and Signaling Pathway
This compound is hypothesized to act as a competitive inhibitor of Phenylalanine Hydroxylase (PAH). PAH is the rate-limiting enzyme in the catabolism of phenylalanine, catalyzing its conversion to tyrosine.[5][14] By competitively binding to the active site of PAH, this compound blocks this conversion, leading to a reduction in downstream tyrosine levels.
The reduction in tyrosine availability can impact several signaling cascades. Tyrosine is a crucial precursor for neurotransmitters and a key substrate for Receptor Tyrosine Kinases (RTKs), which are upstream activators of the Ras-Raf-MEK-ERK (MAPK) signaling pathway.[6][15] In many cancer models, this pathway is constitutively active and drives cell proliferation and survival.[7][8] By limiting the substrate pool for RTK activation, this compound may indirectly attenuate MAPK/ERK signaling, leading to reduced cell proliferation.
References
- 1. Buy this compound | 267650-37-3 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. pschemicals.com [pschemicals.com]
- 5. scbt.com [scbt.com]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 9. This compound | 267650-37-3 [chemicalbook.com]
- 10. This compound CAS#: 267650-37-3 [amp.chemicalbook.com]
- 11. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. This compound [echobiosystems.com]
- 13. cusabio.com [cusabio.com]
- 14. Phenylalanine Hydroxylase Misfolding and Pharmacological Chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
L-Styrylalanine: A Technical Guide for Enzyme Kinetics Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Styrylalanine, a non-natural amino acid, is emerging as a valuable tool for the investigation of enzyme kinetics, particularly within the realm of aromatic amino acid metabolism. Its unique structure, featuring a styryl group, allows it to serve as a substrate mimic and a potential probe for the active sites of various enzymes. This technical guide provides an in-depth overview of the application of this compound in studying enzyme kinetics, with a focus on Phenylalanine Ammonia-Lyase (PAL). The guide furnishes detailed experimental protocols, summarizes key kinetic data, and presents logical workflows and metabolic pathways using Graphviz visualizations to facilitate a deeper understanding of its utility in research and drug development.
Introduction
The study of enzyme kinetics is fundamental to understanding biological processes and for the development of novel therapeutics. Non-natural amino acids, such as this compound, offer unique advantages as chemical probes to elucidate enzyme mechanisms, substrate specificity, and inhibitor interactions. The styryl functional group in this compound provides distinct spectroscopic properties and steric bulk compared to natural amino acids like phenylalanine, making it a useful tool for probing the active site architecture and catalytic mechanisms of enzymes that metabolize aromatic amino acids.
This guide will focus on the application of this compound in the study of Phenylalanine Ammonia-Lyase (PAL), an enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. The use of this compound as a substrate for PAL has provided valuable insights into the enzyme's substrate tolerance and catalytic efficiency.
Enzymatic Synthesis of this compound
The enzymatic synthesis of this compound can be achieved through the reverse reaction of Phenylalanine Ammonia-Lyase (PAL) in the presence of high concentrations of ammonia and the corresponding α,β-unsaturated carboxylic acid, (E)-5-phenylpenta-2,4-dienoic acid. This biocatalytic approach offers the advantage of stereoselectivity, yielding the desired L-enantiomer.
Experimental Protocol: Enzymatic Synthesis of this compound
Principle: Phenylalanine Ammonia-Lyase (PAL) catalyzes the reversible addition of ammonia to an α,β-unsaturated acid. By using high concentrations of ammonia, the equilibrium is shifted towards the synthesis of the amino acid.
Reagents:
-
(E)-5-phenylpenta-2,4-dienoic acid
-
Ammonium Carbonate (or another high-concentration ammonia source)
-
Phenylalanine Ammonia-Lyase (PAL) from Petroselinum crispum (PcPAL) or other suitable source
-
Bicarbonate buffer (pH 9-10)
-
HPLC-grade solvents for analysis (e.g., acetonitrile, water, trifluoroacetic acid)
Procedure:
-
Prepare a reaction mixture containing 10 mM of (E)-5-phenylpenta-2,4-dienoic acid and 5 M ammonium carbamate in 100 mM bicarbonate buffer (pH 10).
-
Add purified PAL enzyme to the reaction mixture to a final concentration of 1 mg/mL.
-
Incubate the reaction at 37°C with gentle agitation.
-
Monitor the progress of the reaction by taking samples at regular time intervals (e.g., 4, 24, and 48 hours).
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) to determine the conversion of the substrate to this compound.
Analysis:
-
HPLC analysis can be performed using a C18 column with a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
The retention times of the substrate and product should be determined using authentic standards.
-
Quantify the conversion by measuring the depletion of the substrate peak area over time.[1]
Enzyme Kinetics with this compound: A Case Study with Phenylalanine Ammonia-Lyase (PAL)
This compound has been successfully employed as an unnatural substrate to probe the active site and catalytic mechanism of Phenylalanine Ammonia-Lyase (PAL). Kinetic studies have revealed how modifications to the substrate structure, such as the extended styryl group, affect enzyme efficiency.
Quantitative Data
The following table summarizes the kinetic parameters for the deamination of this compound by wild-type and a mutant of Petroselinum crispum Phenylalanine Ammonia-Lyase (PcPAL), compared to the natural substrate L-Phenylalanine.
| Enzyme | Substrate | kcat/KM (s⁻¹M⁻¹) | Fold Decrease vs. L-Phe |
| wt-PcPAL | L-Phenylalanine | 1.1 x 10⁵ | - |
| wt-PcPAL | This compound | 141.6 | 777 |
| F137V-PcPAL | This compound | 1.2 x 10⁵ | ~1 |
Data sourced from Bencze et al., Org. Biomol. Chem., 2017, 15, 3717-3727.[2]
These data indicate that while the wild-type PAL has a significantly lower catalytic efficiency for this compound compared to its natural substrate, a single point mutation (F137V) can dramatically improve the enzyme's activity towards this unnatural substrate, making it comparable to the efficiency with L-Phenylalanine.[2] This highlights the potential for enzyme engineering to create biocatalysts for the synthesis of novel amino acids.
Experimental Protocol: Kinetic Analysis of PAL with this compound
Principle: The activity of PAL can be determined by monitoring the formation of the product, (2E,4E)-5-phenylpenta-2,4-dienoic acid, which has a characteristic UV absorbance. The initial rates of the reaction at varying substrate concentrations are used to determine the kinetic parameters.
Reagents:
-
Purified wild-type or mutant PAL enzyme
-
This compound
-
Bicarbonate buffer (pH 9.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in the bicarbonate buffer.
-
Prepare a reaction mixture in a quartz cuvette containing 790 µL of bicarbonate buffer (pH 9).
-
Add varying concentrations of this compound from the stock solution to the cuvette.
-
Pre-incubate the solution at a constant temperature (e.g., 37°C) for 2 minutes.
-
Initiate the reaction by adding a known concentration of the PAL enzyme solution (e.g., 100 µL of a 0.1 mg/mL solution).
-
Immediately monitor the increase in absorbance at the wavelength corresponding to the product, (2E,4E)-5-phenylpenta-2,4-dienoic acid (λmax ≈ 290 nm), for a set period (e.g., 10 minutes).[1]
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Repeat the assay for a range of this compound concentrations.
-
Determine the kinetic parameters (Km and kcat) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression software.
Visualization of Workflows and Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and metabolic pathways relevant to the study of this compound and its target enzymes.
Experimental Workflow: Kinetic Analysis of PAL
Metabolic Pathway: Phenylalanine and Tyrosine Metabolism
This compound as a Potential Fluorescent Probe
While this compound itself has not been extensively characterized as a fluorescent probe, its styryl moiety suggests potential for fluorescence. Styryl-containing compounds are known to exhibit fluorescence, and this property could be exploited for developing novel enzyme assays. Further research is required to determine the excitation and emission spectra, quantum yield, and environmental sensitivity of this compound's fluorescence. If found to be fluorescent and sensitive to its binding environment, it could be used in continuous, real-time kinetic assays, offering an advantage over discontinuous methods like HPLC.
Future Directions and Applications
The utility of this compound in enzyme kinetics is a growing area of research. Future studies could explore:
-
Broader Enzyme Profiling: Investigating this compound as a substrate or inhibitor for other enzymes in the aromatic amino acid metabolic pathways, such as Phenylalanine Hydroxylase (PAH) and Tyrosine Hydroxylase (TyrH).
-
Fluorescence Characterization: A thorough investigation of the fluorescence properties of this compound to develop it as a real-time fluorescent probe for enzyme activity.
-
Drug Discovery: Using this compound as a scaffold for the design of novel enzyme inhibitors, particularly for targets involved in metabolic disorders or infectious diseases.
-
Enzyme Engineering: Employing this compound in high-throughput screening assays to guide the directed evolution of enzymes with novel substrate specificities.
Conclusion
This compound is a promising tool for researchers in biochemistry, enzymology, and drug discovery. Its application as an unnatural substrate for Phenylalanine Ammonia-Lyase has already provided valuable insights into enzyme function and engineering. This technical guide provides a foundational understanding and practical protocols to encourage the further exploration and application of this compound in the study of enzyme kinetics and beyond. The continued investigation of this and other unnatural amino acids will undoubtedly lead to a deeper understanding of enzymatic mechanisms and the development of novel biocatalysts and therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of L-Styrylalanine Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the solid-phase synthesis of peptides incorporating the unnatural amino acid L-Styrylalanine. This amino acid is a valuable tool for introducing unique structural and functional properties into peptides, such as photo-crosslinking capabilities for studying peptide-protein interactions.
Introduction
This compound is a phenylalanine analogue containing a vinyl group on the phenyl ring. Its incorporation into peptides via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) allows for the creation of peptides with unique photochemical properties. The styryl moiety can serve as a photo-activatable crosslinker, enabling the formation of covalent bonds with interacting biomolecules upon UV irradiation. This makes this compound-containing peptides powerful probes for elucidating biological signaling pathways and for the development of novel therapeutics.
The synthesis of these peptides requires special considerations due to the steric bulk of the styryl group and its potential sensitivity to standard SPPS conditions, particularly during the final acidolytic cleavage step. This protocol outlines optimized procedures to ensure efficient incorporation of Fmoc-L-Styrylalanine and to minimize side reactions, thereby maximizing the yield and purity of the target peptide.
Data Presentation
Successful synthesis of this compound-containing peptides hinges on optimizing coupling and cleavage conditions. The following tables provide a summary of recommended reagents and conditions.
Table 1: Recommended Coupling Reagents for this compound
| Coupling Reagent | Class | Key Features & Recommendations |
| HATU | Uronium/Aminium | Highly reactive, recommended for sterically hindered amino acids like this compound. Use 3-4 equivalents.[1] |
| HCTU | Uronium/Aminium | High reactivity, similar to HATU, and often used in automated synthesizers. A suitable alternative to HATU. |
| PyBOP | Phosphonium | Efficient and generates non-carcinogenic byproducts. A good choice for minimizing side reactions. |
| DIC/Oxyma | Carbodiimide | A cost-effective option, but may require longer coupling times or double coupling for efficient incorporation of this compound. |
Table 2: Optimized Cleavage Cocktails for this compound Peptides
| Reagent Cocktail | Composition | Primary Use and Recommendations |
| Standard TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | Recommended for this compound peptides. Minimizes alkylation of the styryl group. Cleavage time should be kept to a minimum (1.5-2 hours).[2][3] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A general-purpose cocktail for peptides with multiple sensitive residues (Trp, Cys, Met). Can be used if other sensitive residues are present alongside this compound.[4] |
| Reagent B (Low Odor) | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | An alternative for scavenging trityl groups if present, but may not fully protect other sensitive residues like Met.[2] |
Experimental Protocols
This section details the step-by-step methodology for the manual solid-phase synthesis of a model peptide containing this compound.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids (including Fmoc-L-Styrylalanine)
-
Coupling reagents (e.g., HATU)
-
Base: Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Precipitation solvent: Cold diethyl ether
-
HPLC grade solvents for purification (acetonitrile, water, 0.1% TFA)
Protocol for Solid-Phase Peptide Synthesis
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the addition of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HATU in DMF.
-
Add 6 equivalents of DIPEA to the activation mixture and vortex briefly.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
-
Incorporation of Fmoc-L-Styrylalanine (Optimized):
-
In a separate vial, dissolve 4 equivalents of Fmoc-L-Styrylalanine and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA to the activation mixture and vortex briefly.
-
Add the activated Fmoc-L-Styrylalanine solution to the deprotected resin.
-
Agitate for 4 hours at room temperature. A second coupling (double coupling) with fresh reagents for another 4 hours is recommended to ensure high coupling efficiency.
-
Drain the coupling solution and wash the resin with DMF (5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 (or 4 for this compound) for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin thoroughly with DMF, followed by DCM, and dry it under a high vacuum for at least 1 hour.[3]
Peptide Cleavage and Deprotection
-
Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) fresh just before use. For 100 mg of resin, prepare 2 mL of the cocktail.[3]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin in the reaction vessel.
-
Agitate gently for 1.5 to 2 hours at room temperature.[2]
-
-
Peptide Precipitation:
-
Filter the cleavage solution to separate the resin.
-
Collect the filtrate in a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice more to remove residual scavengers.
-
-
Drying: Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
Purification and Characterization
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[5][6]
-
Collect fractions corresponding to the major peak.
-
-
Characterization:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.[6]
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Mandatory Visualizations
Solid-Phase Peptide Synthesis Workflow
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
This compound in Photo-Crosslinking
Caption: Application of this compound peptides in photo-crosslinking studies.
References
Application Notes and Protocols: L-Styrylalanine as a Fluorescent Probe for Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Styrylalanine is an unnatural amino acid with intrinsic fluorescent properties that holds promise as a probe for monitoring enzyme activity. Its structural similarity to natural amino acids like phenylalanine and tyrosine makes it a potential substrate for various enzymes. Enzymatic modification of the styryl group can lead to changes in its fluorescence profile, enabling the development of sensitive and continuous enzyme assays. These assays are valuable tools in basic research for studying enzyme kinetics and mechanisms, as well as in drug discovery for high-throughput screening of enzyme inhibitors.
This document provides detailed application notes and protocols for utilizing this compound and its derivatives in enzyme assays, with a primary focus on Phenylalanine Ammonia-Lyase (PAL).
Principle of the Assay
The use of this compound in enzyme assays is primarily based on a change in fluorescence upon enzymatic conversion. There are two main approaches:
-
Direct "Off-On" Fluorescence: In this hypothetical approach, this compound itself might be weakly fluorescent. An enzyme could act on it to produce a highly fluorescent product. For instance, an enzyme could catalyze a cyclization or other modification of the styryl group that enhances its quantum yield.
-
Coupled Enzyme Assay: This is a more documented method where the product of the primary enzymatic reaction involving a phenylalanine analogue is further converted by a second enzyme to produce a molecule that then reacts with a fluorogenic probe. In the case of Phenylalanine Ammonia-Lyase (PAL), the enzyme converts L-phenylalanine to trans-cinnamic acid. A subsequent decarboxylation of the cinnamic acid derivative yields styrene, which can then react with a fluorogenic reagent to produce a highly fluorescent product.[1][2][3] This multi-step process forms the basis of a sensitive, high-throughput compatible assay.
Application: Phenylalanine Ammonia-Lyase (PAL) Assay
Phenylalanine Ammonia-Lyase (PAL) is an enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia.[2][3] This enzyme is crucial in the biosynthesis of phenylpropanoids in plants. The development of robust PAL assays is essential for screening enzyme variants with improved properties for industrial applications.
Signaling Pathway and Assay Principle
The coupled enzyme assay for PAL activity involves three key steps:
-
PAL Reaction: PAL deaminates the substrate (e.g., L-Phenylalanine) to produce trans-cinnamic acid.
-
Decarboxylation: Ferulic Acid Decarboxylase (FDC1) decarboxylates the trans-cinnamic acid to produce styrene.[1][2][3]
-
Fluorogenic Reaction: The produced styrene undergoes a photoinduced 1,3-dipolar cycloaddition with a diaryltetrazole to form a highly fluorescent pyrazoline product.[1][2][3]
Caption: Coupled enzymatic reaction for the fluorescent detection of PAL activity.
Experimental Protocols
Protocol 1: Coupled Enzyme Assay for PAL Activity in Whole Cells
This protocol is adapted for a high-throughput screening format using E. coli whole cells expressing PAL and FDC1.[3]
Materials:
-
E. coli cells expressing the Phenylalanine Ammonia-Lyase (PAL) of interest.
-
E. coli cells expressing Ferulic Acid Decarboxylase (FDC1) from Saccharomyces cerevisiae.
-
L-Phenylalanine (substrate).
-
Diaryltetrazole fluorogenic probe.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5.
-
n-Hexane.
-
96-well microplates (black, clear bottom for fluorescence reading).
-
Microplate reader with fluorescence detection capabilities.
-
UV lamp for photoactivation.
Experimental Workflow:
Caption: Workflow for the whole-cell coupled PAL assay.
Procedure:
-
Cell Preparation: Grow cultures of E. coli expressing PAL and FDC1 to the desired optical density. Harvest the cells by centrifugation and resuspend them in the assay buffer.
-
Reaction Setup: In each well of a 96-well plate, combine:
-
50 µL of PAL-expressing cell suspension.
-
50 µL of FDC1-expressing cell suspension.
-
100 µL of L-Phenylalanine solution in assay buffer (final concentration 0.5-10 mM).
-
-
Incubation: Seal the plate and incubate at 30°C for 16 hours with shaking.
-
Extraction: Add 100 µL of n-hexane to each well, vortex vigorously for 1 minute, and centrifuge to separate the phases.
-
Fluorogenic Reaction: Transfer 50 µL of the upper hexane layer to a new black 96-well plate. Add 50 µL of a diaryltetrazole solution in hexane.
-
Photoactivation: Irradiate the plate with a UV lamp (e.g., 365 nm) for a specified time to induce the cycloaddition reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the pyrazoline product.
Data Presentation
The following table summarizes hypothetical quantitative data for the PAL coupled enzyme assay.
| Parameter | Value | Reference |
| Enzyme | Phenylalanine Ammonia-Lyase (PAL) | [1][2][3] |
| Substrate | L-Phenylalanine | [1][2][3] |
| Coupling Enzyme | Ferulic Acid Decarboxylase (FDC1) | [1][2][3] |
| Fluorogenic Probe | Diaryltetrazole | [1][2][3] |
| Detection Limit | 25 µM of styrene | [3] |
| Linear Range | 25 µM - 0.1 mM of styrene | [3] |
| Excitation λ | ~365 nm | [3] |
| Emission λ | ~520 nm | [3] |
Application: General Protease Assay using a FRET-based Peptide Probe
While direct use of this compound is not extensively documented, the principle of using fluorescent unnatural amino acids can be applied to create probes for other enzymes, such as proteases.[4] A peptide containing a fluorescent unnatural amino acid and a quencher can be synthesized. Upon cleavage by a protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Assay Principle
A peptide substrate is designed with a fluorescent amino acid (the FRET donor) and a quenching molecule (the FRET acceptor) at different positions. In the intact peptide, the fluorescence of the donor is quenched by the acceptor. When a protease cleaves the peptide sequence between the donor and acceptor, they diffuse apart, leading to a "turn-on" of fluorescence.
Caption: Principle of a FRET-based protease assay.
Protocol 2: FRET-based Protease Assay
This protocol describes a general procedure for a protease assay using a custom-synthesized FRET peptide containing a fluorescent unnatural amino acid.
Materials:
-
Custom-synthesized FRET peptide substrate (e.g., containing a fluorescent phenylalanine analog and a dinitrophenyl quencher).
-
Protease of interest (e.g., Trypsin).
-
Assay Buffer: Appropriate for the specific protease (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0 for Trypsin).
-
96-well microplates (black).
-
Microplate reader with fluorescence detection.
Procedure:
-
Reagent Preparation:
-
Dissolve the FRET peptide substrate in a suitable solvent (e.g., DMSO) to create a stock solution. Dilute to the desired final concentration in assay buffer.
-
Prepare a stock solution of the protease in assay buffer.
-
-
Reaction Setup: In each well of a 96-well plate, add:
-
50 µL of the FRET peptide solution.
-
(For inhibitor screening) 10 µL of inhibitor or vehicle control.
-
Pre-incubate for 10-15 minutes at the desired temperature.
-
-
Initiate Reaction: Add 40 µL of the protease solution to each well to start the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader. Set the excitation and emission wavelengths appropriate for the specific fluorescent amino acid used.
Data Presentation
The following table provides an example of data that would be collected in such an experiment.
| Parameter | Value |
| Enzyme | Trypsin |
| Substrate | Internally quenched decapeptide |
| FRET Donor | Fluorescent Unnatural Amino Acid |
| FRET Acceptor | 2,4-Dinitrophenyllysine |
| Excitation λ | Dependent on the fluorophore |
| Emission λ | Dependent on the fluorophore |
| Km | To be determined experimentally |
| kcat | To be determined experimentally |
Conclusion
This compound and other fluorescent unnatural amino acids represent a versatile class of molecules for the development of innovative enzyme assays. While direct applications of this compound are still emerging, the principles demonstrated in coupled assays for PAL and FRET-based probes for proteases highlight their potential. These methods offer high sensitivity, amenability to high-throughput screening, and the ability to perform real-time kinetic measurements, making them invaluable tools for researchers in academia and the pharmaceutical industry. The continued development of novel fluorescent amino acids and their integration into enzymatic assays will undoubtedly accelerate our understanding of enzyme function and the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent enzyme-coupled activity assay for phenylalanine ammonia-lyases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent enzyme-coupled activity assay for phenylalanine ammonia-lyases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05745K [pubs.rsc.org]
Application Notes and Protocols for L-Styrylalanine Fluorescence Spectroscopy in Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of fluorescent unnatural amino acids (UAAs) into proteins represents a powerful tool for elucidating protein structure, function, and dynamics within their native cellular environment. L-Styrylalanine, a non-canonical amino acid featuring a styryl moiety, offers intrinsic fluorescence, making it a valuable probe for various spectroscopic applications. Its rigid structure can minimize environmental sensitivity compared to more flexible probes, providing a more stable fluorescent signal. This application note provides a comprehensive protocol for the site-specific incorporation of this compound into a protein of interest using amber codon suppression technology and subsequent analysis by fluorescence spectroscopy.
While a specific, pre-existing orthogonal aminoacyl-tRNA synthetase (aaRS) for this compound is not widely available, this protocol outlines a detailed workflow for the directed evolution of such a synthetase, a standard and well-established method in the field of synthetic biology. The spectroscopic data presented are based on values reported for structurally similar styryl-containing compounds and should be considered as estimates.
Data Presentation
Table 1: Estimated Spectroscopic Properties of this compound
| Property | Estimated Value | Notes |
| Excitation Maximum (λex) | ~340 - 360 nm | Based on related styryl compounds. The exact maximum may vary depending on the local protein environment. |
| Emission Maximum (λem) | ~450 - 480 nm | Subject to solvatochromic shifts within the protein. |
| Quantum Yield (Φ) | Low (~0.01 - 0.1) | Typical for styryl-based fluorophores.[1] |
| Fluorescence Lifetime (τ) | ~1 - 5 ns | Dependent on the microenvironment and potential quenching effects. |
Table 2: Comparison of this compound with Common Fluorescent Probes
| Feature | This compound | Green Fluorescent Protein (GFP) | Organic Dyes (e.g., Alexa Fluor 488) |
| Size | Small (amino acid) | Large (27 kDa) | Small molecule |
| Labeling Strategy | Genetic Incorporation | Genetic Fusion | Chemical Conjugation |
| Photostability | Moderate to High | Moderate | High |
| Environmental Sensitivity | Moderate | High | Low to Moderate |
| Maturity | Requires custom synthetase development | Well-established | Readily available |
Experimental Protocols
Part 1: Directed Evolution of an this compound-Specific Aminoacyl-tRNA Synthetase (SA-RS)
This protocol describes a general workflow for evolving an orthogonal aaRS, such as a mutant of the Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS), to specifically recognize and charge this compound.
1.1. Materials
-
E. coli strain for library screening (e.g., a strain with a genomically integrated reporter gene containing an amber codon).
-
Plasmids:
-
pEVOL-based plasmid for expressing the aaRS library and the corresponding tRNA.
-
Reporter plasmid (e.g., containing a gene for a selectable marker like chloramphenicol acetyltransferase (CAT) or a screenable marker like Green Fluorescent Protein (GFP) with an in-frame amber codon).
-
-
This compound.
-
Standard molecular biology reagents for PCR, cloning, and transformations.
1.2. Methodology
-
Library Construction:
-
Identify key residues in the active site of a promiscuous aaRS (e.g., PylRS) based on crystal structures and computational modeling.
-
Create a library of mutant aaRS genes by randomizing these selected residues using techniques like NNN/NNK codon mutagenesis.
-
Clone the library of aaRS mutants into the pEVOL-based expression vector.
-
-
Positive Selection:
-
Transform the E. coli screening strain with the reporter plasmid and the aaRS library plasmid.
-
Plate the transformed cells on media containing a selective agent (e.g., chloramphenicol for a CAT reporter) and this compound.
-
Only cells expressing an active SA-RS that can incorporate this compound at the amber codon in the reporter gene will survive and form colonies.
-
-
Negative Selection:
-
Pool the surviving colonies from the positive selection.
-
Transform these cells with a plasmid expressing a toxic gene (e.g., barnase) containing an amber codon.
-
Plate the cells on media lacking this compound.
-
Cells expressing an SA-RS that can incorporate a natural amino acid in the absence of this compound will produce the toxic protein and be eliminated.
-
-
Screening and Characterization:
-
Isolate plasmids from surviving colonies of the negative selection.
-
Sequence the SA-RS genes to identify mutations.
-
Characterize the activity and specificity of the evolved SA-RS variants through in vitro aminoacylation assays and in vivo protein expression followed by mass spectrometry.
-
Caption: Directed evolution workflow for generating an this compound-specific aaRS.
Part 2: Site-Specific Incorporation of this compound into a Target Protein
2.1. Materials
-
Expression vector for the target protein with an in-frame amber (TAG) codon at the desired labeling site.
-
pEVOL plasmid encoding the evolved SA-RS and its cognate tRNA.
-
E. coli expression strain (e.g., BL21(DE3)).
-
This compound.
-
LB or minimal media and appropriate antibiotics.
-
IPTG for induction.
-
Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).
2.2. Methodology
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-SA-RS plasmid.
-
Culture Growth:
-
Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.
-
Inoculate a larger volume of expression medium (e.g., minimal medium to reduce background from aromatic amino acids) with the starter culture.
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
-
Induction:
-
Add this compound to a final concentration of 1 mM.
-
Induce protein expression with IPTG (final concentration 0.1-1 mM).
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells (e.g., by sonication) in an appropriate lysis buffer.
-
Purify the this compound-containing protein using a suitable chromatography method (e.g., affinity chromatography for tagged proteins).
-
-
Verification: Confirm the incorporation of this compound by mass spectrometry. The mass of the labeled protein will be higher than the wild-type protein.
Caption: Workflow for site-specific incorporation of this compound into a target protein.
Part 3: Fluorescence Spectroscopy of this compound Labeled Protein
3.1. Materials
-
Purified this compound-labeled protein.
-
Appropriate buffer for spectroscopic measurements.
-
Fluorometer with excitation and emission monochromators.
-
Quartz cuvette.
3.2. Methodology
-
Sample Preparation:
-
Prepare a solution of the purified labeled protein in the desired buffer. The concentration should be optimized to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).
-
Prepare a buffer blank for background subtraction.
-
-
Excitation and Emission Spectra:
-
Set the fluorometer to the estimated excitation wavelength (e.g., 350 nm) and scan the emission spectrum to find the emission maximum (λem).
-
Set the emission monochromator to the determined λem and scan the excitation spectrum to find the excitation maximum (λex).
-
Record the final emission spectrum by exciting at the determined λex.
-
-
Quantum Yield Determination (Relative Method):
-
Measure the absorbance of the labeled protein and a quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.54) at the excitation wavelength.
-
Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample^2 / n_standard^2) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.
-
-
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC):
-
Excite the sample with a pulsed light source (e.g., a laser diode) at the determined λex.
-
Measure the time delay between the excitation pulse and the detection of emitted photons.
-
Fit the resulting decay curve to a multi-exponential model to determine the fluorescence lifetime(s).
-
References
Application Notes and Protocols for L-Styrylalanine Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of peptides incorporating the non-proteinogenic amino acid L-Styrylalanine. The unique styryl group offers a valuable tool for modulating peptide conformation, biological activity, and for introducing photosensitive properties.[1][2][3] This document outlines the necessary materials, step-by-step protocols for both the synthesis of the Fmoc-protected this compound monomer and its subsequent incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS).
Introduction to this compound in Peptide Synthesis
This compound is a non-canonical amino acid characterized by the presence of a styryl group (-CH=CH-Ph).[2] Its incorporation into peptide sequences is a powerful strategy for influencing their structure, stability, and biological function.[2] The styryl moiety, being bulky and hydrophobic, can induce specific conformational constraints on the peptide backbone.[1] Furthermore, the vinyl group in the styryl moiety can participate in light-induced cross-linking reactions, making these modified peptides valuable for photoaffinity labeling studies to investigate peptide-protein interactions.[2] In the pharmaceutical industry, the unique properties of this compound are leveraged to design novel therapeutic agents, particularly in the fields of oncology and neurology.[3][4]
Synthesis of Fmoc-(L)-Styrylalanine Monomer
Prior to incorporation into a peptide sequence using standard Fmoc-based SPPS, the Fmoc-protected this compound monomer must be synthesized.[2] Two common and effective methods for this synthesis are the Heck coupling reaction and the Wittig reaction.[2]
Protocol 1: Synthesis via Heck Coupling
This protocol describes the synthesis of Fmoc-(L)-Styrylalanine from Fmoc-p-iodo-L-phenylalanine and styrene using a palladium-catalyzed Heck coupling reaction.[2]
Materials:
-
Fmoc-p-iodo-L-phenylalanine
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Fmoc-p-iodo-L-phenylalanine (1 equivalent) in anhydrous DMF.[2]
-
Add triethylamine (3 equivalents) and styrene (1.5 equivalents) to the solution.[2]
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.1 equivalents) and tri(o-tolyl)phosphine (0.2 equivalents) in a small amount of anhydrous DMF.[2]
-
Add the catalyst solution to the reaction mixture.[2]
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture and proceed with workup and purification.
Protocol 2: Synthesis via Wittig Reaction
This protocol outlines the synthesis of Fmoc-(L)-Styrylalanine from Fmoc-p-formyl-L-phenylalanine and benzyltriphenylphosphonium chloride.
Materials:
-
Fmoc-p-formyl-L-phenylalanine
-
Benzyltriphenylphosphonium chloride
-
Strong base (e.g., n-Butyllithium)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Formation: In a round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi, 1.1 equivalents) dropwise. Stir the resulting orange-red solution for 1 hour at room temperature to form the ylide.[2]
-
Wittig Reaction: In a separate flask, dissolve Fmoc-p-formyl-L-phenylalanine (1 equivalent) in anhydrous THF and cool to 0 °C.[2]
-
Slowly add the aldehyde solution to the ylide solution via cannula.[2]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[2]
-
Monitor the reaction progress by TLC.[2]
-
Upon completion, quench the reaction by adding saturated ammonium chloride solution and extract the aqueous layer with diethyl ether.[2]
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography to yield Fmoc-(L)-styrylalanine.[2]
Solid-Phase Peptide Synthesis (SPPS) of this compound-Containing Peptides
The incorporation of Fmoc-(L)-Styrylalanine into a peptide sequence is achieved using standard Fmoc-based SPPS protocols.[2] Solid-phase synthesis allows for the use of excess reagents to drive reactions to completion and simplifies the removal of byproducts by filtration.[5]
General SPPS Cycle
The general process for SPPS involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[6]
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound-containing peptides.
Detailed Experimental Protocol
This protocol details the manual solid-phase synthesis of a peptide containing Fmoc-(L)-Styrylalanine on a Rink Amide resin.[1]
Materials and Reagents:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-(L)-Styrylalanine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether (cold)
Protocol Steps:
-
Resin Swelling: Place the desired amount of Fmoc-Rink Amide resin in a reaction vessel. Add DMF and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[1]
-
Fmoc-Deprotection:
-
Drain the DMF from the swollen resin.[1]
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.[1]
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.[1]
-
-
Amino Acid Coupling (Incorporating Fmoc-(L)-Styrylalanine):
-
In a separate vial, dissolve Fmoc-(L)-Styrylalanine (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.[1]
-
Pre-activate the mixture by letting it stand for 2-5 minutes at room temperature.[1]
-
Add the activated amino acid solution to the deprotected resin.[1]
-
Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time is recommended due to the steric hindrance of the styryl group.[1]
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).[1]
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes. Wash the resin with DMF and DCM.[1]
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc-Deprotection: After the final amino acid has been coupled, perform the Fmoc-deprotection step (Step 2) one last time.
-
Cleavage and Deprotection:
-
Wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen.[1]
-
Prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). The use of TIS as a scavenger is crucial to prevent side reactions with the styryl group.[1]
-
Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature.[1]
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to separate the resin and wash the resin with a small amount of fresh TFA.[1]
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.[1]
-
Centrifuge the mixture to pellet the peptide and decant the ether.[1]
-
Wash the peptide pellet with cold diethyl ether two more times.[1]
-
Dry the crude peptide under vacuum.[1]
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Data Presentation: Coupling Efficiency
The successful incorporation of sterically hindered amino acids is critical for the overall yield and purity of the final peptide.[1] The choice of coupling reagent and reaction time significantly impacts the coupling efficiency.[1] Below is a summary of typical coupling efficiencies that can serve as a reference.
| Amino Acid Type | Coupling Reagent | Coupling Time (min) | Typical Coupling Efficiency (%) | Purity (%) |
| Standard α-Amino Acids | HBTU/HOBt/DIEA | 30 - 60 | >99 | >95 |
| Sterically Hindered α-Amino Acids | HATU/DIEA | 60 - 120 | 95 - 99 | >90 |
| β-Amino Acids | PyBOP/DIEA | 120 - 240 | 90 - 98 | >90 |
| Fmoc-(L)-Styrylalanine (Sterically Hindered) | HATU/DIEA | 120 - 240 | ~95 | >90 |
Data for standard, sterically hindered, and β-amino acids are based on general knowledge in the field.[1] Data for Fmoc-(L)-Styrylalanine is an estimation based on its sterically hindered nature.
Characterization of this compound Peptides
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptide.[7] A comprehensive range of analytical techniques should be employed.[7]
Key Characterization Techniques:
-
Intact Molecular Weight Analysis: Confirms the overall mass of the peptide is as expected and can quickly highlight any failures in the synthesis process. High-resolution mass spectrometry (HRMS) provides high mass accuracy.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to assess the purity of the peptide and to identify any impurities or byproducts. Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the three-dimensional structure and conformation of the peptide in solution.[9]
-
Amino Acid Analysis: Confirms the amino acid composition of the peptide and can be used to determine the peptide concentration.[8]
-
Circular Dichroism (CD) Spectroscopy: Used to study the secondary structure of the peptide (e.g., alpha-helix, beta-sheet).[9]
Applications in Research and Drug Development
Peptides containing this compound are valuable tools in various research and development areas:
-
Drug Discovery: The unique structural and photochemical properties of this compound can be exploited to design novel therapeutics with enhanced stability, target affinity, and novel mechanisms of action.[3][10]
-
Photoaffinity Labeling: The styryl group can be used as a photo-crosslinker to identify and characterize the binding partners of bioactive peptides.[2]
-
Conformational Studies: The rigid nature of the styryl group can be used to constrain peptide conformations, which is useful for studying structure-activity relationships.[1]
Disclaimer: The provided protocols are intended as a general guide. Optimization of reaction conditions may be necessary for specific peptide sequences and scales of synthesis. All procedures should be performed in a well-ventilated fume hood by trained personnel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.org [mdpi.org]
- 6. peptide.com [peptide.com]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. almacgroup.com [almacgroup.com]
- 9. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
- 10. Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Styrylalanine in FRET-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Styrylalanine is a non-canonical amino acid that incorporates a styryl functional group, suggesting intrinsic fluorescence properties. The extended π-conjugation of the styryl group, as seen in other styryl derivatives, indicates potential for fluorescence in the blue-to-green region of the spectrum.[1][2][3] This characteristic makes this compound a promising candidate for use as a donor fluorophore in Förster Resonance Energy Transfer (FRET)-based assays. FRET is a powerful technique for studying molecular interactions, such as protein-protein interactions and conformational changes, with high sensitivity.[4][5]
The site-specific incorporation of fluorescent non-canonical amino acids like this compound into proteins offers a significant advantage over traditional extrinsic labeling with fluorescent dyes. It allows for the placement of a small, minimally perturbative probe at a precise location within the protein structure.[6]
Principle of FRET
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor. When the donor fluorophore is excited, it can transfer its excitation energy to a nearby acceptor fluorophore if there is sufficient overlap between the donor's emission spectrum and the acceptor's excitation spectrum. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "molecular ruler" for distances typically in the range of 1-10 nm.
Hypothetical Photophysical Properties of this compound
Based on the chemical structure of this compound and the known properties of styryl derivatives, we can hypothesize its photophysical characteristics. The extended styryl group is expected to result in a red-shift of both excitation and emission spectra compared to natural aromatic amino acids like phenylalanine and tyrosine.
| Property | Hypothesized Value | Rationale |
| Excitation Maximum (λex) | ~350 - 400 nm | The styryl group extends the π-conjugated system, which typically shifts the absorption to longer wavelengths compared to a simple benzene ring. |
| Emission Maximum (λem) | ~420 - 480 nm | A Stokes shift is expected, with emission in the blue to cyan region of the spectrum. |
| Quantum Yield (Φ) | 0.3 - 0.6 | Styryl derivatives can exhibit moderate to good quantum yields, making them suitable as fluorescent probes.[2] |
| Molar Extinction Coefficient (ε) | 15,000 - 25,000 M⁻¹cm⁻¹ | The extended aromatic system is likely to have a higher molar absorptivity than single aromatic ring amino acids. |
Proposed FRET Partner: Enhanced Green Fluorescent Protein (EGFP)
For this compound to function as a FRET donor, a suitable acceptor with an excitation spectrum that overlaps with this compound's emission spectrum is required. Enhanced Green Fluorescent Protein (EGFP) is an excellent candidate for this role.
| Property | Value for EGFP | Reference |
| Excitation Maximum (λex) | 488 nm | [12][13][14] |
| Emission Maximum (λem) | 509 nm | [12][14][15] |
| Quantum Yield (Φ) | 0.60 | [15] |
| Molar Extinction Coefficient (ε) | 55,000 M⁻¹cm⁻¹ | [15] |
The hypothesized emission spectrum of this compound (~420-480 nm) shows significant overlap with the excitation spectrum of EGFP (peak at 488 nm), making them a potentially effective FRET pair.
Application Example: Monitoring Protein Kinase A (PKA) Activation
A classic application of FRET is to monitor the conformational changes in proteins, such as the activation of Protein Kinase A (PKA). PKA is a heterotetramer consisting of two regulatory (R) and two catalytic (C) subunits. Upon binding of cyclic AMP (cAMP), the R subunits undergo a conformational change, leading to the release and activation of the C subunits.
In this hypothetical assay, we will monitor the dissociation of the PKA catalytic subunit from the regulatory subunit upon cAMP binding.
References
- 1. Recent advances in the synthesis and application of fluorescent α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01715K [pubs.rsc.org]
- 2. Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Styrylpyridinium Derivatives for Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetically encoded FRET sensors using a fluorescent unnatural amino acid as a FRET donor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Genetically encoded fluorescent unnatural amino acids and FRET probes for detecting deubiquitinase activities - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Fluorescent amino acids as versatile building blocks for chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Styryl-based new organic chromophores bearing free amino and azomethine groups: synthesis, photophysical, NLO, and thermal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A large-Stokes shift styryl pyridinium derivative with a stable green-light emission for imaging mitochondria in live cells - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ05398B [pubs.rsc.org]
- 9. Styrylpyridinium Derivatives for Fluorescent Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genetically encoded FRET sensors using a fluorescent unnatural amino acid as a FRET donor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Video: Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 12. agilent.com [agilent.com]
- 13. Excitation and Emission of Fluorescent Proteins [xepu.us]
- 14. clickbios.com [clickbios.com]
- 15. Green fluorescent protein - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: L-Styrylalanine for Monitoring Protein Conformational Changes
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Styrylalanine is a non-canonical amino acid that serves as a fluorescent probe for monitoring protein conformational changes. Its intrinsic fluorescence is highly sensitive to the local microenvironment, making it a powerful tool for studying protein dynamics, folding, and binding events. When incorporated into a protein at a specific site, changes in the protein's conformation can alter the polarity and viscosity around the this compound residue, leading to detectable changes in its fluorescence properties, such as emission wavelength, quantum yield, and fluorescence lifetime. This allows for real-time, site-specific monitoring of structural transitions that are crucial for protein function and drug interactions.
The styryl moiety of this compound is known for its solvatochromic properties, meaning its fluorescence emission spectrum shifts depending on the polarity of the solvent.[1] This characteristic is particularly advantageous for reporting on conformational changes that alter the exposure of the probe to the aqueous solvent versus the hydrophobic core of the protein.
Core Applications
-
Monitoring Protein Folding and Unfolding: Track the changes in the local environment of a specific protein region during folding or denaturation processes.
-
Detecting Ligand-Induced Conformational Changes: Observe structural rearrangements in a protein upon binding of small molecules, peptides, or other proteins.
-
Studying Enzyme Dynamics: Monitor conformational changes associated with substrate binding, catalysis, and product release.
-
High-Throughput Screening in Drug Discovery: Develop fluorescence-based assays to screen for compounds that induce specific conformational states in a target protein.
Quantitative Data Presentation
The following tables present representative quantitative data that could be obtained when using this compound to monitor protein conformational changes. These values are illustrative and will vary depending on the specific protein, the location of the this compound incorporation, and the nature of the conformational change.
Table 1: Photophysical Properties of this compound in Different Solvents
| Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |
| Water | ~310 | ~450 | ~0.15 | ~1.8 |
| Dioxane | ~315 | ~390 | ~0.60 | ~4.5 |
| Ethanol | ~312 | ~420 | ~0.45 | ~3.2 |
This table illustrates the environmental sensitivity of this compound's fluorescence, with a noticeable blue-shift and increase in quantum yield and lifetime in less polar environments.
Table 2: Example Fluorescence Data for this compound Incorporated into a Protein Undergoing a Conformational Change
| Protein State | Emission Max (nm) | Fluorescence Intensity (a.u.) | Fluorescence Lifetime (τ) (ns) | Steady-State Anisotropy (r) |
| Unfolded | 445 | 150 | 2.0 | 0.12 |
| Folded (Conformation A - probe exposed) | 440 | 180 | 2.5 | 0.25 |
| Folded + Ligand (Conformation B - probe buried) | 410 | 350 | 4.0 | 0.32 |
This table demonstrates how a ligand-induced conformational change that buries the this compound probe in a more hydrophobic environment can lead to a blue-shift in emission, an increase in fluorescence intensity and lifetime, and a higher anisotropy value due to restricted motion.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into a Target Protein in E. coli
This protocol outlines the general procedure for expressing a protein containing this compound at a specific site using the amber stop codon (UAG) suppression method.[2][3]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Expression plasmid for the target protein with a UAG codon at the desired incorporation site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) for this compound and its corresponding tRNA (pEVOL-Sty).
-
This compound.
-
LB medium and appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).
Procedure:
-
Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-Sty plasmid.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add this compound to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.2 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 20-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the target protein using standard procedures for that protein.
-
Confirm the incorporation of this compound by mass spectrometry.
Protocol 2: Monitoring Protein Conformational Changes using Steady-State Fluorescence
This protocol describes how to measure changes in the fluorescence emission spectrum of a protein labeled with this compound.
Materials:
-
Purified protein containing this compound.
-
Assay buffer (e.g., PBS, HEPES, pH 7.4).
-
Ligand/denaturant of interest.
-
Spectrofluorometer.
-
Quartz cuvette.
Procedure:
-
Prepare a solution of the this compound-labeled protein in the assay buffer at a concentration that gives a sufficient fluorescence signal without inner filter effects (typically in the low micromolar range).
-
Set the spectrofluorometer to excite at the absorption maximum of this compound (e.g., 310 nm) and record the emission spectrum (e.g., from 350 nm to 550 nm).
-
Record the baseline fluorescence spectrum of the protein in its initial conformational state.
-
To monitor a conformational change, add the ligand of interest to the cuvette and mix gently. For equilibrium measurements, incubate until the binding is complete.
-
Record the emission spectrum after the addition of the ligand.
-
Analyze the changes in the emission maximum wavelength and fluorescence intensity to infer conformational changes. A blue shift and/or increase in intensity typically indicates that the this compound residue has moved to a more hydrophobic environment.[4][5]
Protocol 3: Fluorescence Anisotropy Measurements to Detect Changes in Probe Mobility
Fluorescence anisotropy provides information about the rotational mobility of the fluorophore. A change in protein conformation can restrict or increase the motion of the incorporated this compound, leading to a change in anisotropy.[2][6]
Materials:
-
Purified protein containing this compound.
-
Assay buffer.
-
Ligand of interest.
-
Spectrofluorometer equipped with polarizers.
Procedure:
-
Prepare the protein sample as described in Protocol 2.
-
Set the excitation wavelength (e.g., 310 nm) and emission wavelength (at the peak of the emission spectrum).
-
Set the instrument to measure fluorescence anisotropy. This involves measuring the fluorescence intensity through polarizers oriented parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light.
-
Measure the anisotropy of the protein in its initial state.
-
Add the ligand of interest and allow the system to equilibrate.
-
Measure the anisotropy of the protein in the new conformational state.
-
An increase in anisotropy suggests that the rotational motion of the this compound residue has become more restricted, which can occur when a flexible loop becomes more rigid or the probe becomes buried within the protein structure.
Visualizations
References
- 1. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Environment-Sensitive Fluorescent Labelling of Peptides by Luciferin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
Application Notes and Protocols for Phenylalanine Ammonia-Lyase (PAL) Activity Assay Using L-Styrylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylalanine ammonia-lyase (PAL) is a crucial enzyme in the phenylpropanoid pathway, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. This pathway is a source of a wide array of secondary metabolites in plants, fungi, and some bacteria. The study of PAL activity is vital for understanding metabolic processes, developing enzyme inhibitors for therapeutic applications, and for various biotechnological uses. While L-phenylalanine is the natural substrate for PAL, the use of synthetic analogs like L-Styrylalanine allows for the exploration of the enzyme's substrate specificity and the development of novel biocatalytic applications.
These application notes provide a detailed protocol for determining the activity of Phenylalanine ammonia-lyase using this compound as a substrate. The assay is based on the spectrophotometric measurement of the formation of (2E,4E)-5-phenylpenta-2,4-dienoic acid, the product of the enzymatic reaction.
Principle of the Assay
The PAL-catalyzed reaction involves the elimination of an ammonia molecule from this compound, resulting in the formation of a carbon-carbon double bond and the product (2E,4E)-5-phenylpenta-2,4-dienoic acid. This product is a conjugated system that absorbs light in the UV region. The rate of formation of this product can be monitored by measuring the increase in absorbance at a specific wavelength, which is directly proportional to the PAL activity under the given conditions. The standard PAL assay with L-phenylalanine monitors product formation at 290 nm; a similar wavelength is expected for the product of this compound due to structural similarities. For accurate quantification, the determination of the molar extinction coefficient of the product is recommended.
Data Presentation
The following table summarizes the kinetic parameters of Petroselinum crispum PAL (PcPAL) with this compound. This data is essential for comparative studies and for understanding the efficiency of this compound as a PAL substrate.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Wild-type PcPAL | L-Phenylalanine | 0.26 ± 0.03 | 1.91 ± 0.04 | 7346 |
| Wild-type PcPAL | This compound | 0.21 ± 0.04 | 0.13 ± 0.01 | 619 |
| F137V Mutant PcPAL | This compound | 0.15 ± 0.02 | 1.54 ± 0.05 | 10267 |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for PAL Activity with this compound
This protocol outlines the continuous spectrophotometric assay to determine PAL activity.
Materials:
-
Purified PAL enzyme solution
-
This compound substrate solution (e.g., 10 mM stock in a suitable buffer)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
UV-transparent cuvettes or microplate
-
UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at ~290-320 nm
Procedure:
-
Wavelength Determination: If the optimal wavelength for detecting (2E,4E)-5-phenylpenta-2,4-dienoic acid is unknown, perform a wavelength scan (e.g., from 250 nm to 400 nm) of a completed reaction mixture to identify the absorbance maximum. Based on structurally similar compounds, a wavelength around 290-320 nm is expected.
-
Reaction Mixture Preparation: In a UV-transparent cuvette or well of a microplate, prepare the reaction mixture by adding:
-
Reaction Buffer (e.g., 800 µL for a 1 mL cuvette)
-
This compound solution (to a final concentration of, for example, 1 mM)
-
-
Enzyme Addition and Measurement:
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of the PAL enzyme solution (e.g., 10-50 µL).
-
Immediately start monitoring the increase in absorbance at the predetermined wavelength over time (e.g., every 15-30 seconds for 5-10 minutes).
-
-
Control Reaction: Prepare a blank reaction containing all components except the enzyme to measure any non-enzymatic degradation of the substrate.
-
Data Analysis:
-
Determine the initial rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔAbs/min) / (ε * l) * Vtotal / Venzyme * 106 where:
-
ΔAbs/min is the rate of change in absorbance per minute.
-
ε is the molar extinction coefficient of (2E,4E)-5-phenylpenta-2,4-dienoic acid in M-1cm-1.
-
l is the path length of the cuvette in cm.
-
Vtotal is the total volume of the reaction mixture in mL.
-
Venzyme is the volume of the enzyme solution added in mL.
-
One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
-
-
Protocol 2: Determination of the Molar Extinction Coefficient of (2E,4E)-5-phenylpenta-2,4-dienoic Acid
Accurate determination of PAL activity requires a precise molar extinction coefficient for the product.
Materials:
-
Pure (2E,4E)-5-phenylpenta-2,4-dienoic acid standard
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
UV-Vis spectrophotometer
Procedure:
-
Standard Stock Solution: Prepare a stock solution of the pure product standard of a known concentration in the reaction buffer.
-
Serial Dilutions: Prepare a series of dilutions of the standard in the reaction buffer to create a range of known concentrations.
-
Absorbance Measurement: Measure the absorbance of each dilution at the determined optimal wavelength.
-
Standard Curve: Plot the absorbance values against the corresponding concentrations.
-
Molar Extinction Coefficient Calculation: The slope of the resulting linear regression line will be the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl), where the path length (l) is typically 1 cm.
Mandatory Visualizations
Caption: PAL-catalyzed deamination of this compound.
Caption: Workflow for the PAL activity assay.
Site-Specific Incorporation of L-Styrylalanine into Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in chemical biology, protein engineering, and drug development. This technology enables the introduction of novel chemical functionalities, such as fluorescent probes, photo-crosslinkers, and bioorthogonal handles, at precise locations within a protein's structure. L-Styrylalanine, an unnatural amino acid with a styryl functional group, offers unique fluorescent properties that make it an excellent probe for studying protein conformation, dynamics, and interactions.
This document provides detailed application notes and protocols for the site-specific incorporation of this compound into proteins using the amber stop codon suppression methodology. It is intended for researchers familiar with standard molecular biology, protein expression, and purification techniques.
Principle of the Method
The site-specific incorporation of this compound is achieved through the genetic code expansion technology, primarily utilizing an orthogonal translation system.[1][2] This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). The key components are:
-
Engineered Aminoacyl-tRNA Synthetase (aaRS): A synthetase that has been evolved through directed evolution to specifically recognize this compound and charge it onto its cognate tRNA.[1][2][3] This engineered aaRS is "orthogonal," meaning it does not recognize any of the endogenous amino acids or tRNAs in the host organism.
-
Orthogonal tRNA: A tRNA, typically an amber suppressor tRNA (tRNA CUA ), that is not recognized by any of the host's endogenous aaRSs but is specifically acylated by the engineered aaRS with this compound.[1][2]
-
Amber Stop Codon (UAG): A stop codon that is introduced at the desired site of incorporation in the gene of interest through site-directed mutagenesis. In the presence of the orthogonal system, this codon is read through, leading to the incorporation of this compound.[1][2]
Applications in Research and Drug Development
The unique fluorescent properties of this compound make it a versatile tool for a range of applications:
-
Probing Protein Structure and Dynamics: The fluorescence of this compound is sensitive to its local environment. Changes in protein conformation can be monitored by observing shifts in the fluorescence emission spectrum, including changes in intensity and wavelength.[4][5]
-
Studying Protein-Protein Interactions: By incorporating this compound at the interface of a protein complex, changes in its fluorescence can be used to monitor binding events and determine binding affinities.[6]
-
Development of Biosensors: Proteins incorporating this compound can be engineered to act as biosensors, where the binding of a specific ligand or a change in the cellular environment results in a detectable change in fluorescence.
-
High-Throughput Screening: The fluorescent signal from this compound can be utilized in high-throughput screening assays to identify small molecules that modulate protein function or interactions.
Experimental Protocols
Note: The successful incorporation of this compound is critically dependent on the availability of a specific, evolved aminoacyl-tRNA synthetase that recognizes this particular unnatural amino acid. While the general methodology for evolving such synthetases is established,[1][2][7][8] a specific, publicly available this compound-specific synthetase was not identified in the performed search. The following protocols are based on established methods for other unnatural amino acids and should be adapted once a suitable synthetase is obtained.
Protocol 1: Site-Specific Incorporation of this compound in E. coli
This protocol outlines the expression of a target protein containing this compound in Escherichia coli.
1. Plasmid Construction:
-
Target Gene Plasmid: Subclone the gene of interest into an appropriate E. coli expression vector (e.g., pET series). Introduce an amber stop codon (TAG) at the desired position for this compound incorporation using site-directed mutagenesis.
-
Orthogonal System Plasmid: This plasmid should carry the genes for the engineered this compound-specific aminoacyl-tRNA synthetase (StyA-RS) and its cognate amber suppressor tRNA (tRNA CUA ). Often, these are on a separate, compatible plasmid (e.g., pEVOL).
2. Transformation:
-
Co-transform competent E. coli expression strains (e.g., BL21(DE3)) with both the target gene plasmid and the orthogonal system plasmid.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.
3. Protein Expression:
-
Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of rich media (e.g., Terrific Broth) containing antibiotics with the overnight culture.
-
Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD 600 ) reaches 0.6-0.8.
-
Add this compound to the culture medium to a final concentration of 1-2 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours.
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
4. Protein Purification:
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).
-
Purify the target protein from the supernatant using appropriate chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).
Protocol 2: Characterization of this compound-Containing Proteins
1. Mass Spectrometry Analysis:
-
Purpose: To confirm the site-specific incorporation of this compound.
-
Method:
2. Fluorescence Spectroscopy:
-
Purpose: To characterize the fluorescent properties of the incorporated this compound.
-
Method:
-
Prepare a solution of the purified protein in a suitable buffer.
-
Record the fluorescence excitation and emission spectra using a fluorometer.[13][14]
-
Determine the excitation and emission maxima.
-
To study protein conformational changes or ligand binding, titrate the protein solution with a denaturant or the ligand of interest and monitor the changes in fluorescence intensity and/or emission maximum.[5]
-
Quantitative Data
The yield and incorporation efficiency of this compound can be influenced by several factors, including the expression host, the specific aaRS and tRNA used, the position of the amber codon, and the culture conditions. The following table provides a template for summarizing quantitative data, which should be determined empirically for each specific protein and incorporation site.
| Parameter | E. coli System | Mammalian System | Reference |
| This compound Concentration (mM) | 1-2 | 0.5-1 | |
| Protein Yield (mg/L) | To be determined | To be determined | |
| Incorporation Efficiency (%) | To be determined | To be determined |
Incorporation efficiency can be estimated by methods such as mass spectrometry analysis of digested protein or by comparing the yield of full-length protein in the presence and absence of this compound.[15]
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound incorporation.
Amber Suppression Mechanism
Caption: Mechanism of amber stop codon suppression.
Hypothetical Signaling Pathway Application
Caption: Probing receptor activation with this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. On the Evolution of Structure in Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel fluorescent probe for protein binding and folding studies: p-cyano-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of novel fluorescent probes for the analysis of protein interactions under physiological conditions with medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Continuous directed evolution of aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Continuous directed evolution of aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Mass spectrometric analysis of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nist.gov [nist.gov]
- 14. How Does Fluorescence Spectroscopy Detect Proteins? [synapse.patsnap.com]
- 15. Quantitative analysis of tryptophan analogue incorporation in recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: L-Styrylalanine as a Tool for Photo-Crosslinking Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. Photo-crosslinking, coupled with mass spectrometry (XL-MS), has emerged as a powerful technique for capturing and identifying these interactions within their native environments.[1][2] L-Styrylalanine, a non-canonical amino acid featuring a styryl group (-CH=CH-Ph), is a valuable tool for such studies due to its unique photochemical properties.[3] Upon activation with UV light, the vinyl group in the styryl moiety can form covalent cross-links with interacting molecules, providing a "snapshot" of transient or weak interactions.[3] This document provides detailed protocols for the synthesis of the this compound monomer, its incorporation into peptides and proteins, and its application in photo-crosslinking experiments for the identification of binding partners.
Synthesis of Fmoc-(L)-Styrylalanine Monomer
The prerequisite for incorporating this compound into a peptide sequence using standard solid-phase peptide synthesis (SPPS) is the synthesis of its Fmoc-protected form.[3] The two most common methods for introducing the styryl group are the Heck coupling reaction and the Wittig reaction.[3]
Diagram: Synthesis Workflow via Heck Coupling
Caption: Workflow for Fmoc-(L)-styrylalanine synthesis via Heck Coupling.
Experimental Protocol 1: Synthesis via Heck Coupling
This protocol describes the synthesis from Fmoc-p-iodo-L-phenylalanine and styrene using a palladium catalyst.[3]
Materials:
-
Fmoc-p-iodo-L-phenylalanine
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc), Hexane
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) and sodium chloride (brine) solutions
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve Fmoc-p-iodo-L-phenylalanine, styrene, Pd(OAc)₂, and P(o-tol)₃ in anhydrous DMF.[3]
-
Add triethylamine (TEA) to the mixture.[3]
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Once complete, cool the mixture to room temperature and dilute with ethyl acetate.[3]
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield Fmoc-(L)-styrylalanine as a solid.[3]
Experimental Protocol 2: Synthesis via Wittig Reaction
This protocol outlines the synthesis from Fmoc-p-formyl-L-phenylalanine and benzyltriphenylphosphonium chloride.[3]
Materials:
-
Fmoc-p-formyl-L-phenylalanine
-
Benzyltriphenylphosphonium chloride
-
Strong base (e.g., n-Butyllithium)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Formation: In a flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride in anhydrous THF. Cool to 0 °C and add a strong base (e.g., n-BuLi) dropwise. Stir for 1 hour at room temperature.[3]
-
Wittig Reaction: In a separate flask, dissolve Fmoc-p-formyl-L-phenylalanine in anhydrous THF and cool to 0 °C.[3]
-
Slowly add the aldehyde solution to the ylide solution. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[3]
-
Upon completion, quench the reaction by adding saturated ammonium chloride solution.[3]
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.[3]
-
Filter and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography to yield Fmoc-(L)-styrylalanine.[3]
Data Presentation: Comparison of Synthesis Methods
| Feature | Heck Coupling | Wittig Reaction | Reference |
| Precursors | Fmoc-p-iodo-L-phenylalanine, Styrene | Fmoc-p-formyl-L-phenylalanine, Benzyltriphenylphosphonium chloride | [3] |
| Catalyst/Reagent | Palladium(II) acetate | Strong base (e.g., n-BuLi) | [3] |
| Key Intermediate | N/A | Phosphonium ylide | [3] |
| Reaction Temp. | 80-100 °C | 0 °C to Room Temperature | [3] |
| Advantages | Direct C-C bond formation | Stereoselective (can favor Z or E isomer) | [3] |
Incorporation of this compound into Peptides & Proteins
A. Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-(L)-styrylalanine into a peptide sequence is achieved using standard Fmoc-based SPPS protocols.[3] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.
Diagram: Fmoc-SPPS Cycle
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis.
Experimental Protocol 3: Incorporation via Fmoc-SPPS
This general protocol can be adapted for manual or automated synthesis.[3]
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide) pre-loaded with the first C-terminal amino acid.
-
Fmoc Deprotection: Swell the resin in DMF. Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove excess piperidine and the cleaved Fmoc group.[3]
-
Coupling: Add the Fmoc-(L)-styrylalanine (or any other desired amino acid) along with coupling reagents (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF. Allow the reaction to proceed for 1-2 hours.
-
Washing: After complete coupling, drain the reaction vessel and wash the resin thoroughly with DMF and DCM.[3]
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the desired sequence.[3]
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).[3]
-
Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Add a cleavage cocktail (e.g., TFA/TIS/water) to the resin and agitate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[3]
-
Peptide Precipitation and Purification: Filter the cleavage mixture to separate the resin. Precipitate the peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.
B. In Vivo Incorporation
Incorporating unnatural amino acids like this compound into proteins in living cells requires genetic code expansion.[4][5] This involves an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair that is specific for the unnatural amino acid and does not cross-react with endogenous components.[4] The target protein's gene is modified to include a unique codon (typically the amber stop codon, TAG) at the desired incorporation site.[4][6]
Experimental Protocol 4: In Vivo Incorporation in E. coli
This protocol is a generalized workflow based on established methods for unnatural amino acid incorporation.[4]
-
Plasmid Preparation: Co-transform E. coli cells with two plasmids:
-
A plasmid encoding the orthogonal tRNA/aaRS pair specific for this compound (this may require directed evolution of a synthetase).
-
A plasmid encoding the protein of interest, with a TAG amber codon at the desired site of this compound incorporation.[4]
-
-
Cell Culture (Pre-induction): Grow the transformed cells in a rich medium (e.g., LB) to a suitable optical density (OD₆₀₀). Induce the expression of the tRNA/aaRS pair with the appropriate inducer (e.g., L-arabinose).[4]
-
Expression: After a period of pre-induction, supplement the culture medium with this compound (typically 1-2 mM final concentration).[4]
-
Induction: Induce the expression of the target protein with its specific inducer (e.g., IPTG).[4]
-
Incubation: Continue to incubate the cells (e.g., 12 hours at 30°C) to allow for protein expression.[4]
-
Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
-
Verification: Confirm the successful incorporation of this compound by mass spectrometry.
Photo-Crosslinking Experiments
Once the this compound-containing protein or peptide is purified, it can be used in photo-crosslinking experiments to identify interaction partners. The styryl group is activated by UV light, forming a highly reactive intermediate that covalently bonds with nearby molecules.[3]
Diagram: Photo-Crosslinking and Analysis Workflow
Caption: General workflow for a photo-crosslinking mass spectrometry experiment.
Experimental Protocol 5: In Vitro Photo-Crosslinking
-
Sample Preparation: Mix the purified this compound-containing protein ("bait") with the potential interacting partner(s) ("prey") or cell lysate in a suitable buffer. The final concentration will depend on the system but is often in the low micromolar range.
-
Incubation: Allow the components to incubate to facilitate complex formation. This can be done on ice or at room temperature for a period ranging from minutes to hours.
-
Photo-irradiation: Transfer the sample to a UV-transparent plate or tube. Irradiate the sample with UV light. The optimal wavelength for styryl groups is typically in the long-wave UV range (e.g., 365 nm) to minimize protein damage.[7][8] Irradiation time can range from a few minutes to an hour.[8]
-
Quenching (Optional): The reaction can be quenched by adding a radical scavenger, although this is often unnecessary as the reactive intermediates are short-lived.
-
Analysis: Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight cross-linked species. A successful cross-link will result in a band shift corresponding to the combined molecular weight of the bait and prey proteins.
Data Presentation: Typical Photo-Crosslinking Parameters
| Parameter | Typical Value / Range | Notes | Reference |
| UV Wavelength | 330 - 370 nm | Long-wave UV is preferred to minimize protein damage. | [9] |
| Light Source | 15 W UV lamp, LED array | Source depends on experimental scale and setup. | [8] |
| Irradiation Time | 5 - 60 minutes | Must be optimized to maximize cross-linking and minimize photodamage. | [8] |
| Irradiation Temp. | 0 °C - Room Temp | Lower temperatures can help maintain complex stability. | [8] |
| Protein Conc. | 1 - 50 µM | Dependent on binding affinity (Kd) of the interaction. |
Mass Spectrometry Analysis of Cross-linked Products
The final step is to identify the cross-linked proteins and the specific sites of interaction using mass spectrometry (MS).[10]
Experimental Protocol 6: Sample Preparation and XL-MS Analysis
-
Protein Digestion: The cross-linked protein mixture is typically denatured, reduced, alkylated, and then digested into smaller peptides using a protease like trypsin.[1][10] This can be done in-solution or using filter-aided sample preparation (FASP).[1]
-
Enrichment (Optional): Cross-linked peptides are often low in abundance. They can be enriched using techniques like size-exclusion chromatography (SEC) to separate them from the more abundant linear peptides.[1]
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[10] The mass spectrometer acquires high-resolution mass spectra of the peptides (MS1) and fragmentation spectra of selected peptides (MS2).[10]
-
Data Analysis: Specialized software is required to analyze the complex MS data. These programs search the fragmentation spectra against a protein sequence database to identify the two peptides that are covalently linked (a "peptide-pair").[10] This identifies both the interacting proteins and the specific residues at the interface.
Data Presentation: Key Parameters for XL-MS Data Analysis
| Parameter | Description | Typical Software | Reference |
| Cross-linker Mass | The mass added to the pair of cross-linked amino acids by the styrylalanine side chain after reaction. | pLink, xQuest, MaxLynx, xiFDR | [11] |
| Precursor Mass Tolerance | The allowed deviation between the measured and theoretical mass of the cross-linked peptide pair. | (As above) | [10] |
| Fragment Mass Tolerance | The allowed deviation for fragment ions in the MS2 spectrum. | (As above) | [10] |
| Protease Specificity | Defines the expected cleavage sites (e.g., after Lys/Arg for Trypsin). | (As above) | [10] |
| False Discovery Rate (FDR) | A statistical measure used to control for incorrect peptide-spectrum matches. Typically set at 1-5%. | xiFDR | [11] |
References
- 1. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Incorporating Unnatural Amino Acids into Proteins | MolecularCloud [molecularcloud.org]
- 6. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing L-Styrylalanine fluorescence signal in different buffers
Welcome to the technical support center for L-Styrylalanine, a fluorescent unnatural amino acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the fluorescence signal of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for this compound?
A1: While specific data for this compound is not extensively published, based on analogous styryl-containing fluorescent amino acids, the excitation maximum is expected to be in the range of 330-390 nm, with an emission maximum in the violet-to-blue region of the spectrum, approximately 400-450 nm. The exact wavelengths can be influenced by the solvent polarity and local environment. It is always recommended to perform a wavelength scan (excitation and emission) for your specific experimental conditions to determine the optimal settings.
Q2: How does the pH of the buffer affect the fluorescence signal of this compound?
A2: The fluorescence of styryl derivatives is often pH-sensitive. For tyrosine-derived styryl amino acids, the fluorescence intensity can be significantly higher in its phenolate form (at higher pH) compared to the phenolic form (at lower pH), and a red shift in emission (from ~440 nm to ~520 nm) can be observed when moving from acidic to basic pH.[1] Therefore, optimizing the buffer pH is critical for maximizing the fluorescence signal. It is advisable to test a range of pH values around the expected optimal range for your specific application.
Q3: Can the choice of buffer itself affect the fluorescence intensity?
A3: Yes, the buffer composition can influence fluorescence. While both Tris and Phosphate buffers are commonly used, they have different properties that can impact your experiment. Tris buffer is effective in the pH range of 7.0-9.0, while phosphate buffers are effective from pH 5.8 to 8.0. It is important to choose a buffer system that is compatible with your protein and assay, and to be aware of potential interactions. For instance, primary amine groups in Tris can sometimes react with other components in the assay.
Q4: What are common causes of a weak or absent fluorescence signal?
A4: A weak or no signal can stem from several factors:
-
Incorrect Instrument Settings: Ensure the excitation and emission wavelengths are set correctly for this compound.
-
Low Concentration: The concentration of the this compound-containing protein may be too low.
-
Quenching: Components in your buffer, such as salts or detergents, may be quenching the fluorescence.
-
Photobleaching: Prolonged exposure to the excitation light can lead to irreversible degradation of the fluorophore.
-
Environmental Effects: The local environment of the incorporated this compound might be such that its fluorescence is inherently quenched.
Q5: What is fluorescence quenching and how can I minimize it?
A5: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. It can be caused by a variety of factors, including:
-
Collisional (Dynamic) Quenching: Occurs when the excited fluorophore encounters a quencher molecule in solution. Common collisional quenchers include iodide and acrylamide.
-
Static Quenching: Results from the formation of a non-fluorescent complex between the fluorophore and the quencher.
-
Self-Quenching: Can occur at high concentrations of the fluorophore.
To minimize quenching, it is advisable to use high-purity reagents and to screen buffer components for their potential quenching effects.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during this compound fluorescence experiments.
Problem 1: Low or No Fluorescence Signal
| Possible Cause | Recommended Solution |
| Incorrect Wavelength Settings | Perform an excitation and emission scan to determine the optimal wavelengths for your specific buffer conditions. Start with a broad range around the expected values (e.g., Excitation: 320-400 nm, Emission: 380-500 nm). |
| Insufficient Concentration | Increase the concentration of your this compound-labeled protein. If solubility is an issue, consider using additives that enhance solubility without quenching fluorescence. |
| Buffer pH Not Optimal | Prepare a series of buffers with a range of pH values (e.g., from 6.0 to 9.0 in 0.5 pH unit increments) and measure the fluorescence intensity in each to identify the optimal pH. |
| Quenching by Buffer Components | Test the effect of individual buffer components on the fluorescence of free this compound or a model peptide. Replace any identified quenchers with non-quenching alternatives if possible. |
| Photobleaching | Minimize the exposure time to the excitation light. Use the lowest excitation intensity that provides a sufficient signal-to-noise ratio. Consider using an anti-fade reagent if compatible with your sample. |
Problem 2: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Autofluorescence from Buffer Components | Use high-purity, fluorescence-free reagents and solvents. Prepare fresh buffers and filter them before use. |
| Contaminated Cuvette or Plate | Thoroughly clean your cuvettes or use new, low-fluorescence microplates. |
| Light Scattering | If your sample is turbid, centrifuge or filter it to remove aggregates. Measure the scattering by setting the emission wavelength equal to the excitation wavelength. |
Problem 3: Inconsistent or Unstable Readings
| Possible Cause | Recommended Solution |
| Photobleaching | As mentioned above, limit exposure to excitation light. Take measurements at consistent time intervals after sample preparation. |
| Temperature Fluctuations | Use a temperature-controlled fluorometer to ensure stable readings, as fluorescence intensity can be temperature-dependent. |
| Precipitation of Labeled Protein | Visually inspect the sample for precipitation. If present, you may need to adjust the buffer composition (e.g., pH, ionic strength) or protein concentration. |
Data Presentation: Photophysical Properties of Styryl-Derived Amino Acids
Since specific quantitative data for this compound is limited, the following tables provide data for analogous tyrosine-derived styryl amino acids to serve as a reference. These values can be used as a starting point for optimizing your experiments with this compound.
Table 1: Excitation and Emission Maxima of Tyrosine-Derived Styryl Amino Acids in DMSO [1]
| Compound | Substitution on Styrene Ring | Excitation Max (λex, nm) | Emission Max (λem, nm) |
| Analog 1 | -H | 330 | 400 |
| Analog 2 | -OCH3 | 340 | 410 |
| Analog 3 | -N(CH3)2 | 390 | 435 |
Table 2: Effect of pH on the Fluorescence of a Tyrosine-Derived Styryl Amino Acid [1]
| pH | Relative Fluorescence Intensity | Emission Maximum (λem, nm) |
| 4.0 | Lower | 440 |
| 9.0 | Higher | 520 |
Experimental Protocols
Protocol 1: Determination of Optimal Excitation and Emission Wavelengths
This protocol outlines the steps to determine the optimal spectral settings for this compound in your buffer of choice.
Materials:
-
This compound-labeled protein of interest
-
Buffer of choice (e.g., 50 mM Phosphate buffer, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvette or appropriate microplate
Procedure:
-
Prepare a solution of your this compound-labeled protein in the desired buffer at a concentration that gives a measurable signal.
-
Excitation Scan: a. Set the emission wavelength to an estimated value (e.g., 420 nm). b. Scan a range of excitation wavelengths (e.g., 320 nm to 400 nm). c. The wavelength that gives the maximum fluorescence intensity is the optimal excitation wavelength (λex).
-
Emission Scan: a. Set the excitation wavelength to the optimal λex determined in the previous step. b. Scan a range of emission wavelengths (e.g., 380 nm to 500 nm). c. The wavelength that gives the maximum fluorescence intensity is the optimal emission wavelength (λem).
Protocol 2: Assessing the Effect of Buffer pH on this compound Fluorescence
This protocol helps to identify the optimal pH for maximizing the fluorescence signal.
Materials:
-
This compound-labeled protein
-
A series of buffers with varying pH values (e.g., Phosphate or Tris buffers from pH 6.0 to 9.0)
-
Spectrofluorometer
Procedure:
-
Prepare identical concentrations of your this compound-labeled protein in each of the different pH buffers.
-
For each sample, measure the fluorescence intensity at the predetermined optimal excitation and emission wavelengths.
-
Plot the fluorescence intensity as a function of pH.
-
The pH that yields the highest fluorescence intensity is the optimal pH for your experiment.
Visualizations
Caption: Workflow for optimizing this compound fluorescence signal.
Caption: A logical workflow for troubleshooting common fluorescence issues.
References
Preventing photobleaching of L-Styrylalanine in microscopy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent photobleaching of the fluorescent non-canonical amino acid L-Styrylalanine (L-Sty) in microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in microscopy?
A1: this compound is a non-canonical amino acid, meaning it is not one of the 20 common amino acids found in proteins. Its key feature is a styryl group, which imparts intrinsic fluorescence. This property allows for the site-specific labeling of proteins. By genetically encoding this compound at a specific position within a protein of interest, researchers can introduce a fluorescent probe with minimal structural perturbation, enabling the study of protein localization, dynamics, and interactions in living cells.
Q2: What is photobleaching and why is it a problem for this compound imaging?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light.[1][2] This process leads to a loss of fluorescent signal, which can significantly limit the duration of imaging experiments and affect the quality of the collected data, especially in time-lapse microscopy.[1][2]
Q3: How can I minimize photobleaching of this compound?
A3: Minimizing photobleaching involves a combination of optimizing imaging conditions and using protective reagents. Key strategies include:
-
Reducing Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio.[1][3]
-
Minimizing Exposure Time: Keep the duration of exposure to the excitation light as short as possible for each image acquisition.[3]
-
Using Antifade Reagents: Incorporate commercially available or homemade antifade reagents in your imaging media.[3][4]
-
Choosing the Right Imaging System: Utilize sensitive detectors and efficient optical components to maximize signal detection with lower excitation light.
Q4: What are antifade reagents and which ones are suitable for live-cell imaging of this compound?
A4: Antifade reagents are chemical compounds that reduce photobleaching by scavenging reactive oxygen species (ROS), which are major contributors to fluorophore destruction.[4] For live-cell imaging, it is crucial to use reagents that are cell-permeable and non-toxic. Commonly used antifade agents for live-cell microscopy include:
-
Trolox: A water-soluble derivative of Vitamin E that acts as an antioxidant.[4]
-
L-Ascorbic acid (Vitamin C): A naturally occurring antioxidant.[4]
-
Oxyrase™-based reagents (e.g., ProLong™ Live Antifade Reagent): These enzymatic systems remove dissolved oxygen from the imaging medium, thereby reducing the formation of ROS.[1]
For fixed-cell imaging, a wider range of antifade mounting media is available, often containing reagents like n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO).[5]
Troubleshooting Guide
This guide addresses common issues encountered during microscopy experiments with this compound.
Problem: Rapid loss of fluorescent signal during imaging.
| Possible Cause | Suggested Solution |
| Excessive Excitation Light Intensity | Reduce the laser power or lamp intensity to the lowest level that allows for clear image acquisition. Use neutral density filters to attenuate the excitation light if direct control is limited. |
| Long Exposure Times | Decrease the camera exposure time. If the signal is too weak, consider increasing the detector gain or using a more sensitive camera. |
| High Oxygen Concentration in Media | For live-cell imaging, use an oxygen-depleting system or an antifade reagent like Trolox or a commercial formulation designed for live cells.[1][4] For fixed cells, ensure your mounting medium contains an effective antifade agent. |
| Suboptimal Imaging Medium | Ensure the pH and composition of your imaging buffer are optimal for your cells and do not contribute to increased photobleaching. |
Problem: Weak initial fluorescent signal.
| Possible Cause | Suggested Solution |
| Inefficient Incorporation of this compound | Optimize the expression protocol for the protein of interest containing this compound. Verify incorporation through mass spectrometry. |
| Low Protein Expression Levels | Use a stronger promoter or optimize induction conditions to increase the expression of your target protein. |
| Incorrect Microscope Filter Sets | Ensure that the excitation and emission filters are appropriate for the spectral properties of this compound. |
| Mismatched Refractive Index | For high-resolution imaging, especially with oil immersion objectives, ensure that the refractive index of your mounting medium is closely matched to that of the coverslip and immersion oil to avoid signal loss.[5] |
Quantitative Data
Due to the limited availability of published photophysical data specifically for this compound, the following tables provide representative data for other fluorescent non-canonical amino acids (fNCAAs) to serve as a reference. Researchers are encouraged to experimentally determine these parameters for this compound in their specific experimental context.
Table 1: Representative Photophysical Properties of Fluorescent Non-Canonical Amino Acids
| Amino Acid | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| p-Cyanophenylalanine | ~280 | ~295 | Not Reported | ~0.11 (in water)[6] |
| L-Anap | ~360 | Varies with solvent polarity | ~17,500 (in EtOH)[7] | Not Reported |
Table 2: Comparison of Common Antifade Reagents
| Antifade Reagent | Application | Mechanism of Action | Potential Considerations |
| n-Propyl Gallate (NPG) | Fixed Cells | Free radical scavenger | Can be difficult to dissolve; may have anti-apoptotic effects.[5] |
| DABCO | Fixed Cells | Free radical scavenger | Less effective than some other agents but also less toxic.[5] |
| Trolox | Live & Fixed Cells | Antioxidant, triplet state quencher | Cell-permeable and water-soluble.[4] |
| Oxyrase™-based | Live Cells | Enzymatic oxygen removal | Minimally invasive for live cells.[1] |
| L-Ascorbic Acid | Live Cells | Antioxidant | Naturally occurring and generally well-tolerated by cells.[4] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into a Target Protein in E. coli
This protocol provides a general workflow for expressing a protein containing this compound at a specific site using amber stop codon suppression.
-
Plasmid Preparation:
-
Obtain or construct a plasmid encoding the target protein with an in-frame amber stop codon (TAG) at the desired incorporation site.
-
Obtain a separate plasmid encoding an evolved aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host system and specific for this compound.
-
-
Transformation:
-
Co-transform both plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Select for transformants on agar plates containing the appropriate antibiotics for both plasmids.
-
-
Protein Expression:
-
Inoculate a single colony into a starter culture of minimal media supplemented with the appropriate antibiotics and grow overnight.
-
The next day, dilute the starter culture into a larger volume of minimal media containing the antibiotics and this compound (typically 1-2 mM).
-
Grow the culture at 37°C with shaking until it reaches an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG (or another appropriate inducer) and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells using sonication or a French press in a suitable lysis buffer.
-
Purify the protein of interest using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
-
Verification of Incorporation:
-
Confirm the successful incorporation of this compound by mass spectrometry.
-
Protocol 2: Live-Cell Imaging of this compound-Containing Proteins
This protocol outlines the general steps for imaging proteins labeled with this compound in mammalian cells.
-
Cell Culture and Transfection:
-
Culture mammalian cells of choice in the appropriate growth medium.
-
Co-transfect the cells with the plasmids encoding the target protein (with the TAG codon) and the this compound-specific synthetase/tRNA pair using a suitable transfection reagent.
-
-
This compound Incorporation:
-
24 hours post-transfection, replace the growth medium with a fresh medium supplemented with this compound (typically 1 mM).
-
Incubate the cells for another 24-48 hours to allow for protein expression and incorporation of the fluorescent amino acid.
-
-
Sample Preparation for Imaging:
-
Plate the cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Before imaging, replace the growth medium with a live-cell imaging buffer (e.g., FluoroBrite™ DMEM or a HEPES-buffered saline solution) to reduce background fluorescence.
-
If using an antifade reagent, add it to the imaging buffer at the recommended concentration and incubate as required (e.g., 15-120 minutes for ProLong™ Live).[8]
-
-
Microscopy and Image Acquisition:
-
Use a fluorescence microscope equipped with appropriate filter sets for this compound (excitation will likely be in the UV or violet range).
-
Start with the lowest possible excitation intensity.
-
Use the shortest possible exposure time that yields a good signal-to-noise ratio.
-
If acquiring a time-lapse series, use the longest possible interval between frames that still captures the biological process of interest.
-
When searching for cells to image, use transmitted light (e.g., DIC or phase contrast) to minimize photobleaching before data acquisition.
-
Visualizations
Caption: Troubleshooting decision tree for addressing photobleaching.
Caption: Chemical structure of this compound.
References
- 1. biocompare.com [biocompare.com]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 4. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 5. bidc.ucsf.edu [bidc.ucsf.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buy this compound | 267650-37-3 [smolecule.com]
Technical Support Center: L-Styrylalanine Stability in Aqueous Solutions
Disclaimer: L-Styrylalanine is a specialized, non-canonical amino acid, and as such, publicly available data on its stability in aqueous solutions is limited. The following troubleshooting guide and FAQs are based on established principles of amino acid and peptide chemistry, particularly concerning molecules with similar structural motifs (aromatic rings, conjugated double bonds). The provided quantitative data is illustrative and intended to guide researchers in designing their own stability studies.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has developed a yellow tint. What could be the cause?
A1: A yellow discoloration in your this compound solution is likely an indication of oxidative degradation. The styryl group, with its conjugated double bond system, is susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to light (photo-oxidation), heat, and the presence of trace metal ions.
Q2: What is the optimal pH for storing this compound solutions to maximize stability?
A2: For many amino acids, maximum stability in aqueous solution is found near their isoelectric point (pI) or in slightly acidic conditions (pH 4-6). At very low or high pH, acid- and base-catalyzed hydrolysis of the amino acid itself or any peptide bonds it may be part of can occur. For L-alanyl-L-glutamine, a dipeptide, maximum stability was observed around pH 6.0[1]. It is recommended to perform a pH stability profile for this compound to determine its optimal storage pH.
Q3: How does temperature affect the stability of this compound in solution?
A3: As with most chemical reactions, the degradation of this compound is expected to accelerate at higher temperatures. Storing solutions at lower temperatures (e.g., 2-8°C or frozen at -20°C or -80°C) will significantly slow down degradation rates. For instance, the shelf-life of L-alanyl-L-glutamine at 25°C was predicted to be 5.3 years, but this decreased to 7.1 months at 40°C[1].
Q4: Can I use additives to improve the stability of my this compound solution?
A4: Yes, certain additives can help stabilize this compound solutions. Antioxidants such as ascorbic acid or N-acetylcysteine can be added to mitigate oxidative degradation. Chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze oxidation.[2] Additionally, other amino acids can sometimes have a stabilizing effect on proteins and other amino acids in solution.[3][4][5]
Q5: Is this compound susceptible to degradation from light exposure?
A5: Yes, compounds with chromophores like the styryl group are often sensitive to light. Exposure to UV or even ambient light can lead to photolytic degradation. It is crucial to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or during experiments.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Concentration in Solution
-
Potential Cause: Degradation due to oxidation, hydrolysis, or photolysis.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the solution is stored at the correct temperature (recommend 2-8°C for short-term and -20°C or -80°C for long-term), protected from light, and in a tightly sealed container.
-
Check pH of Solution: Measure the pH of your solution. If it is in a highly acidic or basic range, adjust it to a neutral or slightly acidic pH (e.g., pH 6.0) for storage.
-
Incorporate Stabilizers: Prepare fresh solutions and consider adding an antioxidant (e.g., 0.1% ascorbic acid) and a chelating agent (e.g., 1 mM EDTA).
-
Use High-Purity Water: Ensure the water used to prepare the solution is of high purity (e.g., Milli-Q or equivalent) to minimize contaminants like metal ions.
-
Degas Solution: For sensitive applications, degassing the solvent by sparging with an inert gas (e.g., nitrogen or argon) before dissolving the this compound can help to remove dissolved oxygen and prevent oxidation.
-
Issue 2: Formation of Precipitate in this compound Solution
-
Potential Cause: Poor solubility, aggregation of degradation products, or interaction with buffer components.
-
Troubleshooting Steps:
-
Check Solubility Limits: Verify that the concentration of your solution does not exceed the solubility of this compound in your chosen solvent and conditions (pH, temperature). The solubility of amino acids can be significantly affected by pH.[6]
-
Analyze the Precipitate: If possible, analyze the precipitate to determine if it is undissolved this compound or a degradation product.
-
Filter the Solution: If the precipitate is believed to be from degradation, filter the solution through a 0.22 µm filter before use. However, this does not solve the underlying stability issue.
-
Consider a Different Buffer: Some buffer salts can interact with amino acids and reduce their solubility. Consider switching to an alternative buffer system.
-
Data Presentation
Table 1: Illustrative pH-Dependent Stability of this compound at 25°C
| pH | Half-life (t½) in days (Hypothetical) | Appearance after 30 days |
| 3.0 | 90 | Clear, colorless |
| 5.0 | 200 | Clear, colorless |
| 7.0 | 60 | Faint yellow tint |
| 9.0 | 30 | Yellow |
Table 2: Illustrative Temperature Effect on this compound Stability at pH 6.0
| Temperature (°C) | Degradation Rate Constant (k) per day (Hypothetical) | % Remaining after 30 days |
| 4 | 0.0005 | 98.5 |
| 25 | 0.0035 | 90.0 |
| 40 | 0.0115 | 70.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally stress the this compound solution to identify potential degradation pathways and products.[7][8][9][10][11]
1. Materials:
-
This compound powder
-
High-purity water (Milli-Q or equivalent)
-
1 M HCl, 1 M NaOH
-
3% Hydrogen peroxide (H₂O₂)
-
UV lamp (254 nm and 365 nm)
-
Temperature-controlled incubator/oven
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
2. Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in high-purity water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours in the dark.
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm and 365 nm) for 24 hours at room temperature.
-
Control Samples: Keep a control sample of the stock solution at 4°C in the dark.
-
Analysis: At the end of the incubation periods, neutralize the acidic and basic samples. Analyze all samples by HPLC to determine the percentage of remaining this compound and to observe the formation of degradation peaks.
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general method for quantifying this compound.[12][13]
1. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (or wavelength of maximum absorbance for this compound)
-
Injection Volume: 10 µL
2. Procedure:
-
Prepare Standards: Prepare a series of standard solutions of this compound of known concentrations (e.g., from 1 µg/mL to 100 µg/mL).
-
Create Calibration Curve: Inject the standards into the HPLC and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Analyze Samples: Inject the samples from your experiments (appropriately diluted if necessary) and record the peak areas for this compound.
-
Calculate Concentration: Use the equation from the calibration curve to determine the concentration of this compound in your samples.
Visualizations
Caption: Potential degradation pathways of this compound in aqueous solutions.
References
- 1. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Stabilizing effect of amino acids on protein and colloidal dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arxiv.org [arxiv.org]
- 6. Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting low yield in L-Styrylalanine peptide synthesis
Welcome to the Technical Support Center for L-Styrylalanine peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges, particularly low synthesis yields, when incorporating the unnatural amino acid this compound into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: We are experiencing significantly lower than expected yield after synthesizing a peptide containing this compound. What are the most likely causes?
Low yields in solid-phase peptide synthesis (SPPS) involving this compound can stem from several factors. The primary culprits are often related to the unique structural properties of this unnatural amino acid:
-
Incomplete Coupling: The bulky styryl side chain of this compound can sterically hinder the coupling reaction, leading to a lower efficiency of peptide bond formation. This results in truncated peptide sequences and, consequently, a lower yield of the desired full-length peptide.
-
Peptide Aggregation: Sequences containing hydrophobic residues like this compound may be prone to aggregation on the solid support. This can prevent reagents from accessing the reactive sites, leading to incomplete coupling and deprotection steps.
-
Side Reactions: The styryl group, with its double bond, may be susceptible to certain side reactions during the synthesis or final cleavage steps, although this is not extensively documented in the literature. Potential side reactions could include oxidation or unwanted electrophilic additions.
-
Suboptimal Cleavage: The conditions used for cleaving the peptide from the resin and removing side-chain protecting groups might not be fully compatible with the styryl moiety, potentially leading to degradation of the peptide or incomplete deprotection.
Q2: How can we improve the coupling efficiency of this compound?
Improving the coupling efficiency is critical when working with sterically hindered amino acids like this compound. Consider the following strategies:
-
Use of Potent Coupling Reagents: Standard coupling reagents may not be sufficient. Opt for more potent activating agents that can overcome the steric hindrance.
-
Double Coupling: Performing the coupling step twice for the this compound residue can help drive the reaction to completion.
-
Extended Coupling Times: Increasing the reaction time for the coupling of this compound can also improve the yield.
-
Solvent Choice: N-Methyl-2-pyrrolidone (NMP) is often a better solvent than Dimethylformamide (DMF) for improving solvation and reducing aggregation.
Q3: Are there any specific side reactions to be aware of with the styryl side chain?
While specific side reactions involving the styryl group during SPPS are not extensively reported, its chemical structure suggests potential vulnerabilities:
-
Oxidation: The double bond in the styryl group could be susceptible to oxidation, especially during prolonged synthesis or under certain cleavage conditions. This could lead to the formation of aldehydes, ketones, or epoxides.
-
Electrophilic Addition: The electron-rich double bond might react with electrophiles generated during the cleavage step (e.g., carbocations from protecting groups).
-
Polymerization: Although less likely under standard SPPS conditions, the potential for radical-initiated polymerization of the styryl group exists, particularly if radical initiators are present.
Q4: What is the recommended cleavage cocktail for peptides containing this compound?
A standard cleavage cocktail for Fmoc-based SPPS is typically comprised of trifluoroacetic acid (TFA) with scavengers to quench reactive cationic species. For a peptide containing this compound, a common and effective cocktail would be:
-
TFA/TIS/H₂O (95:2.5:2.5): This is a widely used and generally effective cleavage cocktail. Triisopropylsilane (TIS) is an excellent scavenger for carbocations.
-
TFA/TIS/EDT/H₂O (94:1:2.5:2.5): The addition of 1,2-ethanedithiol (EDT) can be beneficial if the sequence contains other sensitive residues like tryptophan or if there is a concern about side reactions with the styryl group, as EDT is a potent scavenger.
It is always advisable to perform a small-scale test cleavage to optimize the conditions for your specific peptide.
Q5: How can we confirm the integrity of the this compound residue in our final peptide?
A combination of analytical techniques is recommended to verify the structure and purity of the final peptide:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the peptide. Any unexpected mass additions could indicate a side reaction. Tandem MS (MS/MS) can be used to sequence the peptide and pinpoint the location of any modifications.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is essential for assessing the purity of the peptide. The presence of multiple peaks can indicate impurities or byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy can provide detailed structural information. The characteristic signals from the protons of the styryl group can confirm its presence and integrity.[1] Any significant shifts or disappearance of these signals could suggest a modification of the side chain.[1]
Troubleshooting Guides
Issue 1: Low Crude Peptide Yield with Evidence of Truncated Sequences in Mass Spectrometry
This issue often points towards incomplete coupling reactions, particularly at the this compound residue due to its steric bulk.
Issue 2: Presence of Unexpected Peaks of Similar Mass in HPLC and MS
This may indicate the formation of isomers or byproducts resulting from side reactions involving the styryl group.
Data Presentation
Table 1: Recommended Coupling Reagents for this compound
| Coupling Reagent | Reagent Type | Key Advantages | Considerations |
| HATU | Aminium/Uronium Salt | Highly reactive, fast kinetics, low racemization. | Higher cost. |
| HBTU | Aminium/Uronium Salt | Robust and effective for many difficult couplings. | Slightly less reactive than HATU. |
| PyBOP | Phosphonium Salt | Good balance of reactivity and stability, low racemization. | Byproduct (HMPA) is carcinogenic. |
| DIC/OxymaPure® | Carbodiimide/Additive | Cost-effective, good for minimizing racemization. | Slower reaction times compared to onium salts. |
Experimental Protocols
Protocol 1: Double Coupling of this compound using HATU
-
Fmoc-Deprotection: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
First Coupling - Activation: In a separate vessel, dissolve Fmoc-L-Styrylalanine-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2 minutes.
-
First Coupling - Reaction: Add the activated amino acid solution to the resin and shake for 1 hour.
-
Washing: Wash the resin with DMF (3 x 1 min).
-
Second Coupling: Repeat steps 2-4 with a fresh solution of activated Fmoc-L-Styrylalanine-OH.
-
Monitoring: After the second coupling, perform a Kaiser test to ensure the absence of free primary amines.
Protocol 2: Test Cleavage and Analysis
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DCM (3 x 1 min) and dry under vacuum for at least 1 hour.
-
Cleavage: To a small amount of dried resin (approx. 20 mg) in a microcentrifuge tube, add 200 µL of the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Reaction: Gently agitate at room temperature for 2 hours.
-
Peptide Precipitation: Filter the cleavage mixture into a new tube containing cold diethyl ether (1.5 mL).
-
Isolation: Centrifuge to pellet the precipitated peptide. Decant the ether, wash the pellet with more cold ether, and dry the peptide.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water) for LC-MS analysis.
References
Minimizing background fluorescence in L-Styrylalanine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence in experiments involving the unnatural fluorescent amino acid, L-Styrylalanine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in fluorescence experiments?
This compound is a synthetic amino acid that possesses intrinsic fluorescence due to its styryl functional group. It can be incorporated into peptides and proteins, serving as a fluorescent probe to study protein structure, dynamics, and interactions without the need for larger, potentially disruptive fluorescent labels.
Q2: What are the typical excitation and emission wavelengths for this compound?
Precise excitation and emission maxima for this compound are not widely published and can be influenced by the local environment (e.g., solvent polarity, protein structure). However, based on its chemical structure, it is anticipated to have excitation in the UV to near-UV range (approximately 310-340 nm) and emission in the blue to green visible spectrum (approximately 400-480 nm). It is highly recommended that users experimentally determine the optimal excitation and emission wavelengths for their specific application and instrument.
Q3: What are the primary sources of background fluorescence in my this compound experiments?
Background fluorescence can originate from several sources, broadly categorized as intrinsic (from the sample itself) and extrinsic (introduced during sample preparation or from external sources).
-
Autofluorescence: Biological samples naturally contain fluorescent molecules.[1][2][3] Common sources include:
-
Fixation-Induced Fluorescence: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with cellular components to create fluorescent products.[2][4][5][8]
-
Non-Specific Staining: If using fluorescently labeled antibodies or other probes in conjunction with this compound, their non-specific binding can contribute to background.[9][10]
-
Impure Reagents: Contaminants in buffers or other reagents can be fluorescent.
-
Optical Components: Immersion oil, glass slides, and plastic dishes can all be sources of background fluorescence.[7]
Troubleshooting Guide: Minimizing Background Fluorescence
Problem 1: High background fluorescence across the entire sample.
This issue is often related to autofluorescence from the sample or fluorescence from the imaging medium or consumables.
Troubleshooting Workflow:
Caption: Troubleshooting high background fluorescence.
Solutions & Experimental Protocols:
-
Protocol 1: Preparation and Imaging of an Unstained Control
-
Prepare a sample (cells or tissue) following the exact same protocol as your this compound-containing sample, but without the incorporation of this compound.
-
Image this control sample using the same instrument settings (laser power, exposure time, gain) that you use for your experimental samples.
-
The fluorescence detected in this sample represents the level of autofluorescence.
-
-
Protocol 2: Reducing Autofluorescence
-
Chemical Quenching: After fixation and permeabilization, treat the sample with an autofluorescence quenching agent.
-
Sodium Borohydride Treatment: Prepare a fresh solution of 0.1% sodium borohydride in PBS. Incubate the sample for 10-15 minutes at room temperature. Wash thoroughly with PBS (3 x 5 minutes).[4][11]
-
Commercial Quenching Reagents: Utilize commercially available reagents like TrueBlack® or Sudan Black B according to the manufacturer's instructions.[10]
-
-
Photobleaching: Before imaging your specific signal, intentionally expose the sample to the excitation light for a period to "burn out" some of the autofluorescent components. This should be done carefully to avoid damaging the sample.[12][13]
-
-
Table 1: Common Sources of Autofluorescence and Mitigation Strategies
| Source of Autofluorescence | Excitation/Emission Range | Mitigation Strategy |
| NADH | Excites ~340 nm, Emits ~450 nm[4][8] | Use fluorophores with emission in the red or far-red spectrum.[4] |
| Collagen & Elastin | Excites in UV/blue, Emits in blue/green[2][4][5] | Spectral unmixing if available; choose fluorophores with distinct spectra. |
| Lipofuscin | Broad excitation and emission (blue to red)[2][4] | Use of quenching agents like Sudan Black B is effective. |
| Aldehyde Fixatives | Broad spectrum fluorescence[2][4][8] | Minimize fixation time; treat with sodium borohydride.[5][8][11] |
Problem 2: Signal from this compound is weak and difficult to distinguish from background.
This can be due to a low signal-to-noise ratio, which can be improved by either increasing the specific signal or decreasing the background noise.
Logical Flow for Improving Signal-to-Noise:
Caption: Improving the signal-to-noise ratio.
Solutions & Experimental Protocols:
-
Optimize Imaging Parameters:
-
Laser Power: Increase the excitation laser power gradually. Be cautious of photobleaching and phototoxicity.
-
Exposure Time: Lengthen the camera exposure time to collect more photons from your sample.
-
Gain: Increase the detector gain. Note that this will amplify both the signal and the noise.
-
It is crucial to optimize these settings on a positive control sample to find a balance that maximizes signal without significantly increasing background or causing phototoxicity.
-
-
Protocol 3: Titration of this compound
-
Prepare a series of samples with varying concentrations of this compound (e.g., 0.5x, 1x, 2x, 5x of the original concentration).
-
Image each sample under identical conditions.
-
Analyze the images to determine the concentration that provides the best signal-to-noise ratio without causing cellular toxicity or protein aggregation.
-
-
Choose Appropriate Optical Filters: Ensure that your microscope's filter sets are well-matched to the (experimentally determined) excitation and emission spectra of this compound. A narrow bandpass emission filter can help to exclude out-of-band background fluorescence.
Summary of Quantitative Data for Troubleshooting
Table 2: General Recommendations for Reagent Concentrations and Incubation Times
| Reagent | Typical Concentration | Incubation Time | Notes |
| Sodium Borohydride | 0.1% in PBS | 10-15 minutes | Prepare fresh.[4][11] |
| Primary Antibody | 1-10 µg/mL | 1-2 hours at RT or overnight at 4°C | Titration is essential. |
| Secondary Antibody | 1-5 µg/mL | 1 hour at RT | Protect from light. |
| Washing Buffer (e.g., PBS) | - | 3 x 5 minutes | Thorough washing is critical to remove unbound reagents.[7][9] |
Disclaimer: The information provided here is a general guide. Optimal experimental conditions for this compound will be application-specific and should be determined empirically. It is strongly recommended that users characterize the spectral properties of this compound in their experimental system to best inform troubleshooting and optimization efforts.
References
- 1. This compound | 267650-37-3 [chemicalbook.com]
- 2. Fluorescence Lifetime Decay [integratedoptics.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. This compound CAS#: 267650-37-3 [amp.chemicalbook.com]
- 5. Optimal excitation and emission wavelengths to analyze amino acids and optimize neurotransmitters quantification using precolumn OPA-derivatization by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectrum [1-ANS] | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. omlc.org [omlc.org]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence lifetime imaging for the characterization of the biochemical composition of atherosclerotic plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
Solving L-Styrylalanine solubility problems in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with L-Styrylalanine in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?
This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins.[1] Its structure includes a styryl group, which is a bulky and hydrophobic (water-repelling) functional group.[1] This hydrophobic nature is the primary reason for its low solubility in aqueous solutions, as it prefers to interact with other non-polar molecules rather than the polar water molecules in the buffer. This can lead to precipitation or aggregation in your experiments.
Q2: I'm seeing a precipitate after adding this compound to my buffer. What should I do first?
The first step is to not assume the compound is completely insoluble. The issue could be the rate of dissolution. Gentle warming of the solution (not exceeding 40°C) and sonication can sometimes help to dissolve the compound.[2] However, be cautious with temperature, as excessive heat can degrade the compound or other components in your buffer.
Q3: Can I use an organic solvent to dissolve this compound first?
Yes, this is a common and effective strategy for hydrophobic compounds.[3][4] You can create a concentrated stock solution of this compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol.[5][6][7] This stock solution can then be added dropwise to your aqueous experimental buffer while vortexing to achieve the desired final concentration. Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can be toxic to cells or interfere with biological interactions.[4][5][6] A general guideline for many cell-based assays is to keep the final DMSO concentration at or below 0.1% to 1%.[5]
Q4: How does pH affect the solubility of this compound?
Like other amino acids, this compound has an amino group and a carboxylic acid group, which can be protonated or deprotonated depending on the pH of the solution. The solubility of amino acids is typically lowest at their isoelectric point (pI), the pH at which the molecule has a net neutral charge.[8][9] By adjusting the pH of the buffer away from the pI, you can increase the net charge of the this compound molecules, leading to greater electrostatic repulsion between them and improved solubility in water.
Q5: What are the pKa values and the isoelectric point (pI) of this compound?
Q6: Since the pKa values are unknown, how can I use pH to improve solubility?
Even without knowing the exact pI, you can empirically test a range of pH values. For amino acids with non-ionizable side chains, the pI is typically between the pKa of the carboxylic acid (around 2) and the amino group (around 9-10). Therefore, adjusting the buffer pH to be more acidic (e.g., pH < 4) or more basic (e.g., pH > 8) is a good starting point to increase solubility. It is crucial to ensure that the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
Q7: Are there any other additives that can improve the solubility of this compound?
For particularly challenging solubility issues, co-solvents and solubilizing agents can be considered, although their compatibility with the specific experiment must be verified. Options include:
-
Glycerol or Polyethylene Glycol (PEG): These can help stabilize hydrophobic compounds in solution.[6]
-
Non-ionic detergents: Low concentrations of detergents like Tween 20 or Polysorbate 80 can aid in solubilization.[5][6]
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior and can encapsulate hydrophobic compounds, increasing their aqueous solubility.[5]
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound solubility issues.
| Problem | Possible Cause | Troubleshooting Steps |
| Immediate Precipitation | Low intrinsic solubility in the chosen buffer. | 1. Prepare a high-concentration stock solution in a water-miscible organic solvent (e.g., DMSO, DMF, ethanol). 2. Add the stock solution dropwise to the vigorously stirring buffer to the desired final concentration. 3. Ensure the final organic solvent concentration is compatible with your experiment. |
| Cloudiness or Haze | Partial solubility or formation of fine aggregates. | 1. Gently warm the solution (up to 40°C) while stirring. 2. Use a bath sonicator to aid dissolution. 3. Adjust the pH of the buffer to be more acidic or basic (e.g., test pH 4 and pH 9). |
| Precipitation Over Time | Compound is coming out of solution as it equilibrates. | 1. The concentration may be too high for the chosen buffer conditions. Try a lower final concentration. 2. Consider adding a stabilizing co-solvent like glycerol (e.g., 5-10% v/v) to your buffer, if compatible with your assay. |
| Inconsistent Results | Variability in solution preparation. | 1. Standardize your protocol for preparing the this compound solution. 2. Always prepare fresh solutions for your experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using an Organic Co-solvent
-
Weighing: Accurately weigh out the desired amount of this compound powder.
-
Stock Solution Preparation:
-
Add a small volume of a water-miscible organic solvent (e.g., DMSO) to the this compound powder to create a concentrated stock solution (e.g., 10-100 mM).
-
Vortex or gently warm until the solid is completely dissolved.
-
-
Dilution in Aqueous Buffer:
-
While vigorously vortexing your experimental buffer, add the stock solution dropwise to achieve the desired final concentration.
-
Ensure the final concentration of the organic solvent is below the tolerance level of your experimental system.
-
Protocol 2: pH Adjustment for Improved Solubility
-
Initial Suspension: Suspend the weighed this compound in a small volume of your intended experimental buffer (at its original pH).
-
pH Adjustment (Acidic):
-
Slowly add small increments of a dilute acid (e.g., 0.1 M HCl) while monitoring the pH and observing the solution's clarity.
-
Continue adding acid until the this compound dissolves. Note the final pH.
-
-
pH Adjustment (Basic):
-
In a separate attempt, slowly add small increments of a dilute base (e.g., 0.1 M NaOH) to the initial suspension while monitoring the pH.
-
Continue adding base until the this compound dissolves. Note the final pH.
-
-
Compatibility Check: Before using the pH-adjusted solution in your experiment, verify that the final pH is compatible with your cells, proteins, or other biological components.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Influence of pH on this compound charge and solubility.
References
- 1. Determination of Amino Acids’ pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. peerj.com [peerj.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Protein pKa calculations - Wikipedia [en.wikipedia.org]
- 11. Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce quenching of L-Styrylalanine fluorescence
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the fluorescent amino acid, L-Styrylalanine.
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal Detected
Question: I have incorporated this compound into my peptide/protein, but I am observing a very weak or no fluorescent signal. What are the possible causes and how can I troubleshoot this?
Answer:
Several factors can contribute to a weak or absent fluorescence signal from this compound. Here is a step-by-step guide to troubleshoot this issue:
-
Verify Incorporation: First, confirm the successful incorporation of this compound into your peptide or protein. This can be verified using techniques like mass spectrometry.
-
Check Excitation and Emission Wavelengths: Ensure you are using the appropriate excitation and emission wavelengths for this compound. While specific maxima can be environment-dependent, for styryl dyes, excitation is typically in the UV-to-blue region of the spectrum with emission at longer wavelengths.
-
Action: Perform a full excitation and emission scan to determine the optimal wavelengths for your specific experimental conditions.
-
-
Solvent Polarity: The fluorescence of styryl dyes, including this compound, is highly sensitive to the polarity of the local environment.[1][2] In highly polar solvents, the fluorescence quantum yield may decrease.
-
Action: If possible, test the fluorescence in a range of solvents with varying polarities to assess the environmental sensitivity of your this compound-labeled molecule.
-
-
Presence of Quenchers: The fluorescence of this compound can be quenched by various molecules present in your sample. Quenching can occur through several mechanisms, including collisional (dynamic) quenching and static quenching.[3][4][5]
-
Common Collisional Quenchers: Molecular oxygen, iodide ions, and acrylamide are common quenchers that can decrease fluorescence intensity through collisions with the excited fluorophore.[4][6]
-
Common Static Quenchers: Certain molecules can form a non-fluorescent complex with this compound in its ground state.[4][7]
-
Action:
-
De-gas your solutions to remove dissolved oxygen, a ubiquitous and efficient quencher.[8]
-
Review all components of your buffer and sample for known quenching agents. Common culprits in biological buffers include halide ions (e.g., Cl-, I-) and heavy atoms.[4][6]
-
If a specific quencher is suspected, its effect can be confirmed by observing changes in fluorescence intensity and lifetime upon its addition.
-
-
-
Photobleaching: Prolonged or high-intensity exposure to the excitation light can lead to the irreversible destruction of the this compound fluorophore, a phenomenon known as photobleaching.[1][9]
-
Action:
-
Minimize the exposure time and use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.[10]
-
Employ neutral density filters to reduce the excitation intensity.
-
If available, use an anti-fade reagent in your mounting medium for microscopy applications.
-
-
Issue 2: Rapid Decrease in Fluorescence Signal During Measurement
Question: My this compound fluorescence signal is initially strong but fades quickly during my experiment. How can I prevent this photobleaching?
Answer:
Rapid signal loss is a classic sign of photobleaching. Here are several strategies to mitigate this effect and improve the photostability of this compound in your experiments:
-
Reduce Excitation Intensity and Duration: This is the most direct way to reduce photobleaching.
-
Protocol: Use the lowest laser power or lamp intensity that allows for clear signal detection.[10] Minimize the duration of exposure by using shorter integration times for spectroscopy or faster scan speeds in microscopy.
-
-
Use Antifade Reagents: For microscopy, incorporating an antifade reagent into the mounting medium can significantly reduce photobleaching.[10] These reagents work by scavenging reactive oxygen species that are often responsible for fluorophore destruction.[11]
-
Common Antifade Agents:
-
p-Phenylenediamine (PPD): Very effective but can be toxic and may react with certain dyes.
-
n-Propyl gallate (NPG): A widely used and less toxic option.
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): A good alternative with lower toxicity than PPD.[12]
-
-
Note: The choice of antifade reagent may need to be optimized for your specific application, as some can initially quench the fluorescence signal.[13]
-
-
Oxygen Scavenging Systems: Dissolved molecular oxygen is a major contributor to photobleaching.[8]
-
Action: De-gas your buffers and solutions prior to use. For live-cell imaging, consider using an oxygen scavenging system like glucose oxidase/catalase.
-
-
Optimize the Chemical Environment:
-
pH: Ensure the pH of your buffer is stable and optimal for your sample, as pH changes can sometimes affect fluorophore stability.
-
Solvent: As styryl dye fluorescence is solvent-dependent, the choice of solvent can influence photostability. Non-polar environments can sometimes enhance fluorescence and stability.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for this compound?
A1: While the exact wavelengths are highly dependent on the local environment (e.g., solvent polarity, protein conformation), styryl dyes generally absorb in the near-UV to blue region of the spectrum and emit in the blue to green region. For mono-styryl-l-tyrosine analogs, which are structurally similar, absorption maxima can range from 330 nm to 390 nm, with emission maxima in the violet-blue region (400 nm to 435 nm) in DMSO.[14] It is always recommended to perform an excitation and emission scan to determine the optimal wavelengths for your specific experimental conditions.
Q2: What is fluorescence quenching and what are the different types?
A2: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[4] The primary types of quenching are:
-
Dynamic (Collisional) Quenching: The quencher collides with the fluorophore in its excited state, providing a non-radiative pathway for it to return to the ground state. This process is diffusion-dependent and is affected by temperature and viscosity.[4][6]
-
Static Quenching: The fluorophore and quencher form a non-fluorescent complex in the ground state. This reduces the concentration of excitable fluorophores.[4][7]
-
Förster Resonance Energy Transfer (FRET): A non-radiative energy transfer from an excited donor fluorophore to a suitable acceptor molecule in close proximity.
Q3: How can I determine the fluorescence quantum yield of my this compound-labeled sample?
A3: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It can be determined using a comparative method with a well-characterized fluorescence standard.[15][16]
Q4: Are there specific molecules known to quench the fluorescence of styryl dyes?
-
Molecular Oxygen [8]
-
Halide Ions (I⁻, Br⁻, Cl⁻)[6]
-
Heavy Atoms
-
Electron-deficient molecules (e.g., nitroaromatics)
-
Certain amino acid residues like Tryptophan and Tyrosine can act as quenchers if they are in close proximity to the fluorophore.[17]
-
Silver and Gold Nanoparticles have been shown to be efficient quenchers of styryl dye fluorescence.[3]
Q5: How does the solvent environment affect this compound fluorescence?
A5: The fluorescence of styryl dyes is often highly sensitive to the solvent environment. Key effects include:
-
Solvatochromism: The position of the emission maximum can shift depending on the polarity of the solvent. For many styryl dyes, an increase in solvent polarity leads to a red-shift (shift to longer wavelengths) in the emission spectrum.[2]
-
Quantum Yield: The fluorescence quantum yield can also be significantly affected by solvent polarity. Often, an increase in polarity leads to a decrease in the quantum yield.[2] This is due to the stabilization of a twisted intramolecular charge transfer (TICT) state in polar solvents, which provides a non-radiative decay pathway.[1]
Data Presentation
Table 1: Common Collisional Quenchers of Fluorescence and Their Characteristics
| Quencher Molecule | Quenching Mechanism | Key Considerations |
| Molecular Oxygen (O₂) | Promotes intersystem crossing to the triplet state, which is often non-emissive in solution.[8] | Ubiquitous in aerobic environments. Solutions should be de-gassed for sensitive measurements. |
| Iodide (I⁻) | Heavy atom effect promotes intersystem crossing.[6] | A common component in some buffers. Can be used experimentally to probe fluorophore accessibility. |
| Acrylamide | Efficient collisional quencher. | Often used in quenching experiments to study the accessibility of fluorophores in proteins. |
| Nitroxide Radicals | Paramagnetic species that can efficiently quench fluorescence through electron exchange. | Can be attached to lipids or other molecules to probe distances.[17] |
Table 2: Representative Photophysical Properties of a Styryl Dye in Different Solvents
| Solvent | Polarity Index | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_f) |
| Cyclohexane | 0.2 | ~420 | ~480 | High |
| Toluene | 2.4 | ~430 | ~510 | Moderate |
| Dichloromethane | 3.1 | ~440 | ~540 | Moderate-Low |
| Acetonitrile | 5.8 | ~445 | ~570 | Low |
| Methanol | 6.6 | ~450 | ~590 | Very Low |
| Water | 10.2 | ~455 | ~610 | Very Low |
Note: These are representative values for a generic styryl dye and will vary for this compound. The trend of red-shifted emission and decreased quantum yield with increasing solvent polarity is typical for many styryl dyes.[2]
Experimental Protocols
Protocol 1: Determining the Photobleaching Rate of this compound
Objective: To quantify the photostability of this compound under specific illumination conditions.
Materials:
-
This compound-labeled sample
-
Fluorescence microscope with a camera capable of time-lapse imaging
-
Image analysis software (e.g., ImageJ/Fiji)
-
Appropriate buffer
Procedure:
-
Sample Preparation: Prepare the this compound sample in the desired buffer and mount it on a microscope slide.
-
Microscope Setup:
-
Select the appropriate objective lens and filter set for this compound.
-
Set the excitation light source to a constant and defined intensity. It is crucial to measure and record the light intensity at the sample plane.[2]
-
Adjust camera settings (exposure time, gain) to obtain a good signal-to-noise ratio without saturating the detector.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) containing the fluorescent signal.
-
Acquire a time-lapse series of images under continuous illumination. The time interval between images should be consistent (e.g., every 5 seconds for 5 minutes).
-
-
Data Analysis:
-
Open the image series in image analysis software.
-
Define an ROI around the fluorescent signal and another ROI in a background region.
-
Measure the mean fluorescence intensity within both ROIs for each time point.
-
Subtract the background intensity from the signal intensity for each time point.
-
Normalize the background-corrected intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity versus time.
-
Fit the data to an exponential decay function to determine the photobleaching rate constant (k) and the half-life (t₁/₂ = ln(2)/k).[1]
-
Protocol 2: Measuring the Relative Fluorescence Quantum Yield of this compound
Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.
Materials:
-
This compound sample
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Matched quartz cuvettes (1 cm path length)
-
Solvent
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the this compound sample and the fluorescence standard in the same solvent.
-
Prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is between 0.02 and 0.1 to avoid inner filter effects.
-
-
Measure Absorbance:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
-
Measure Fluorescence Emission:
-
Using the fluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard. Use the same excitation wavelength, slit widths, and other instrument settings for all measurements.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope (Gradient) of the linear fit for both plots.
-
Calculate the quantum yield of the this compound sample (Φ_x) using the following equation:[15][16] Φ_x = Φ_std * (Gradient_x / Gradient_std) * (n_x² / n_std²) Where:
-
Φ_std is the quantum yield of the standard.
-
Gradient_x and Gradient_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
n_x and n_std are the refractive indices of the sample and standard solutions (if the solvents are different).
-
-
Mandatory Visualizations
Caption: Mechanisms of fluorescence quenching for this compound.
Caption: Workflow for troubleshooting low fluorescence signals.
References
- 1. benchchem.com [benchchem.com]
- 2. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 3. researchgate.net [researchgate.net]
- 4. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 5. edinst.com [edinst.com]
- 6. fitzkee.chemistry.msstate.edu [fitzkee.chemistry.msstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Struggling to Capture Quality Fluorescence Microscope Images? Have You Addressed These 5 Key Factors? - Fluorescence and Biological microscopes | MSHOT [m-shot.com]
- 11. Fluorescence Microscopy Errors [evidentscientific.com]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. Photobleaching Methods to Study Golgi Complex Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.uci.edu [chem.uci.edu]
- 16. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
- 17. q1scientific.com [q1scientific.com]
Technical Support Center: Managing L-Styrylalanine Protein Aggregation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering aggregation in protein samples containing the unnatural amino acid, L-Styrylalanine.
Troubleshooting Guide
This guide addresses common issues observed during the expression, purification, and handling of proteins incorporating this compound.
Q1: My this compound-containing protein is precipitating during purification. What are the initial steps to troubleshoot this?
A1: Protein precipitation is a strong indicator of aggregation. The incorporation of this compound, a hydrophobic amino acid, can increase the propensity for aggregation. Here are immediate steps to consider:
-
Lower Protein Concentration: High protein concentrations can promote aggregation.[1] Try to work with lower concentrations during purification and for final storage.
-
Temperature Control: Maintain a stable and appropriate temperature. While many proteins are stored at 4°C, some are more stable at room temperature or frozen at -80°C with cryoprotectants.[1]
-
Optimize pH: The pH of your buffer should be at least one unit away from the protein's isoelectric point (pI) to ensure a net charge that promotes solubility.[1] If the pI of your modified protein is unknown, you may need to determine it experimentally or computationally.
-
Adjust Ionic Strength: The salt concentration of your buffer can influence electrostatic interactions. Experiment with a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl) to find the optimal condition for your protein.[1]
Q2: I've tried adjusting the basic parameters, but my protein still aggregates. What other buffer additives can I use?
A2: Several additives can help to mitigate aggregation by stabilizing the protein or interfering with the aggregation process:
-
Arginine and Glutamate: A combination of L-arginine and L-glutamate (often at equimolar concentrations, e.g., 50 mM each) can increase protein solubility by binding to charged and hydrophobic regions.[1][2]
-
Osmolytes: Stabilizing osmolytes like glycerol (5-20% v/v), sucrose, or trehalose can favor the native protein conformation.[1]
-
Reducing Agents: If your protein contains cysteine residues, disulfide bond-mediated aggregation can be a problem. Include a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your buffers.[1][2]
-
Non-denaturing Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., 0.05% Tween-20 or 0.1% CHAPS) can help solubilize proteins by interacting with exposed hydrophobic patches.[1][2][3]
Q3: How can I detect and quantify the aggregation of my this compound-containing protein?
A3: Several biophysical techniques can be employed to detect and quantify protein aggregation:
-
Dynamic Light Scattering (DLS): DLS is a rapid method to determine the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.[4][5][6]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein, allowing for quantification of the different species.[7][8][9][10][11][12][13][14]
-
Thioflavin T (ThT) Assay: This fluorescence-based assay is commonly used to detect amyloid-like fibrils, which are characterized by a cross-beta sheet structure. ThT fluorescence increases significantly upon binding to these structures.[2][15][16][17][18][19]
-
SDS-PAGE: Running non-reduced and reduced samples on an SDS-PAGE gel can reveal disulfide-linked aggregates, which will appear as higher molecular weight bands in the non-reduced lane.[9]
Q4: My purified this compound protein has already formed visible aggregates. Is it possible to recover soluble, active protein?
A4: Yes, it is often possible to solubilize and refold aggregated proteins. This typically involves two main steps:
-
Denaturation and Solubilization: The aggregates are first solubilized using strong denaturants like 8M urea or 6M guanidine hydrochloride (GdnHCl) to unfold the misfolded protein chains.
-
Refolding: The denaturant is then removed to allow the protein to refold into its native conformation. This is commonly done through dialysis or rapid dilution into a refolding buffer.[15] The refolding buffer often contains stabilizing additives like arginine to prevent re-aggregation.
The success of refolding is highly protein-dependent and requires optimization of conditions such as protein concentration, temperature, and buffer composition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it cause protein aggregation?
A1: this compound is a non-proteinogenic amino acid with a styryl group attached to the alpha-carbon of alanine.[7] This styryl group contains a phenyl ring connected by a vinyl bond, making it aromatic and hydrophobic. When incorporated into a protein, the hydrophobic nature of this compound can lead to an increased propensity for aggregation, as exposed hydrophobic patches on different protein molecules can interact and self-associate.
Q2: Are there any specific properties of the styryl group that I should be aware of concerning aggregation?
A2: While the primary driver of this compound-induced aggregation is likely its hydrophobicity, the planar and rigid structure of the styryl group could potentially promote pi-stacking interactions between aromatic rings, further stabilizing aggregates. However, specific studies detailing the unique aggregation mechanisms of this compound-containing proteins are not widely available. The general principles of managing hydrophobic interactions are the most reliable starting point for troubleshooting.
Q3: Can the position of this compound in the protein sequence affect its aggregation tendency?
A3: Absolutely. If this compound is incorporated on the surface of the protein, it can create a large, exposed hydrophobic patch that is prone to intermolecular interactions, leading to aggregation. If it is buried within the hydrophobic core and the protein folds correctly, it may not significantly increase the aggregation risk. Computational modeling of your protein with the incorporated this compound may help predict its surface exposure.
Q4: My this compound protein seems to be causing cellular stress. What pathways might be involved?
A4: The accumulation of misfolded and aggregated proteins in the endoplasmic reticulum (ER) can trigger the Unfolded Protein Response (UPR) . The UPR is a cellular stress response aimed at restoring protein folding homeostasis. If the stress is prolonged or severe, the UPR can initiate apoptosis (programmed cell death). In the cytoplasm, the accumulation of misfolded proteins can activate the Heat Shock Response (HSR) , which upregulates the expression of molecular chaperones (Heat Shock Proteins) that assist in protein folding and prevent aggregation.
Quantitative Data Summary
The following tables provide representative quantitative data for commonly used methods in protein aggregation studies. Note that optimal concentrations and conditions will vary depending on the specific protein and experimental setup.
Table 1: Common Additives for Preventing Protein Aggregation
| Additive | Typical Working Concentration | Mechanism of Action |
| L-Arginine | 50 - 500 mM | Suppresses protein-protein association and masks hydrophobic surfaces. |
| Glycerol | 5 - 20% (v/v) | Stabilizes the native protein structure (osmolyte).[1] |
| Tween-20 | 0.01 - 0.1% (v/v) | Non-ionic detergent that reduces hydrophobic interactions.[1][3] |
| Dithiothreitol (DTT) | 1 - 10 mM | Reducing agent that prevents disulfide bond formation.[1] |
Table 2: Comparison of Aggregation Detection Methods
| Method | Typical Protein Concentration | Information Provided | Throughput |
| Dynamic Light Scattering (DLS) | 0.1 - 10 mg/mL | Size distribution, polydispersity index (PDI).[4][6] | High |
| Size Exclusion Chromatography (SEC) | 1 - 5 mg/mL | Quantification of monomer, dimer, and higher-order aggregates.[10][13] | Medium |
| Thioflavin T (ThT) Assay | 10 - 100 µM | Detection and kinetics of amyloid fibril formation.[15][17][18] | High |
Experimental Protocols
Protocol 1: Detection of Aggregates using Dynamic Light Scattering (DLS)
This protocol provides a general workflow for analyzing protein aggregation using DLS.
-
Sample Preparation:
-
Prepare your this compound-containing protein in a suitable buffer at a concentration between 0.1 and 10 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any dust or large, extraneous particles.
-
Also filter the buffer that will be used for dilutions and as a blank.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up as per the manufacturer's instructions.
-
Set the measurement temperature.
-
-
Measurement:
-
First, measure the filtered buffer as a blank.
-
Carefully pipette the filtered protein sample into a clean cuvette, ensuring no bubbles are introduced.
-
Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.
-
Perform the measurement. The instrument will collect data on the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The software will use an autocorrelation function to calculate the translational diffusion coefficient and, from that, the hydrodynamic radius (Rh) of the particles in solution.
-
Analyze the size distribution plot. A monodisperse sample will show a single, sharp peak corresponding to the monomeric protein. The presence of peaks at larger sizes indicates aggregation.
-
The polydispersity index (PDI) provides a measure of the heterogeneity of the sample. A PDI below 0.2 is generally considered monodisperse.[4]
-
Protocol 2: Quantification of Aggregates using Size Exclusion Chromatography (SEC)
This protocol outlines the general steps for quantifying protein aggregates with SEC.
-
System Preparation:
-
Sample Preparation:
-
Prepare your protein sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Injection and Separation:
-
Inject a defined volume of the prepared sample onto the column.
-
The separation occurs based on size; larger aggregates will elute first, followed by the monomer.[11]
-
-
Detection and Quantification:
-
Monitor the elution profile using a UV detector, typically at 280 nm.[10]
-
Integrate the area under each peak in the chromatogram.
-
Calculate the percentage of aggregate by dividing the area of the aggregate peak(s) by the total area of all peaks (aggregate + monomer) and multiplying by 100.
-
Protocol 3: Thioflavin T (ThT) Assay for Amyloid Fibril Detection
This protocol describes a plate-reader-based ThT assay to monitor fibril formation.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Thioflavin T in water and filter it through a 0.2 µm syringe filter. Store protected from light.[15][16][18]
-
Prepare your this compound-containing protein at the desired concentration in an appropriate buffer that promotes aggregation (this may require some optimization, e.g., acidic pH, elevated temperature).
-
-
Assay Setup:
-
Incubation and Measurement:
-
Seal the plate and incubate it in a plate reader at a temperature that promotes aggregation (e.g., 37°C), with intermittent shaking.[17][18]
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440-450 nm and emission at ~480-485 nm.[15][16][17][18]
-
-
Data Analysis:
-
Plot the fluorescence intensity against time. A sigmoidal curve with a lag phase, a rapid growth phase, and a plateau is characteristic of amyloid fibril formation.
-
The increase in fluorescence intensity is proportional to the amount of fibril formation.
-
Visualizations
Logical and Experimental Workflows
Caption: A logical workflow for troubleshooting protein aggregation.
Signaling Pathways
Caption: The Unfolded Protein Response (UPR) signaling cascade.
Caption: The Heat Shock Response (HSR) pathway activation.
References
- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. youtube.com [youtube.com]
- 4. Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. sketchviz.com [sketchviz.com]
- 9. medium.com [medium.com]
- 10. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. jabonline.in [jabonline.in]
- 17. mdpi.com [mdpi.com]
- 18. Cell signaling pathways step-by-step [mindthegraph.com]
- 19. Inhibition of Protein Aggregation by Several Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Fluorescence Properties of L-Styrylalanine and Tryptophan
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular biology and drug development, fluorescent amino acids serve as invaluable tools for elucidating protein structure, dynamics, and interactions. This guide provides a detailed comparison of the fluorescence properties of the naturally occurring amino acid L-tryptophan and the synthetic amino acid L-Styrylalanine. While extensive data is available for tryptophan, a benchmark intrinsic fluorescent probe, specific photophysical data for this compound is less documented in publicly available literature. This comparison, therefore, combines established data for tryptophan with expected properties for this compound based on the characteristics of similar styryl-containing compounds.
Executive Summary
Tryptophan's intrinsic fluorescence is a cornerstone of protein biophysics, offering a sensitive probe of the local environment. Its fluorescence is characterized by excitation in the deep UV and emission that is highly dependent on solvent polarity. This compound, a phenylalanine analogue containing a styryl moiety, is anticipated to exhibit distinct spectral properties, including a red-shifted excitation and emission profile, potentially offering an alternative fluorescent reporter with unique advantages in specific applications.
Quantitative Fluorescence Properties
| Property | L-Tryptophan | This compound (Expected) |
| Excitation Maximum (λex) | ~280 nm[1][2] | Expected in the range of 320-360 nm |
| Emission Maximum (λem) | ~350 nm (highly solvent-dependent)[1][2] | Expected in the range of 380-450 nm |
| Quantum Yield (Φ) | ~0.13 - 0.20 in water | Data not available |
| Fluorescence Lifetime (τ) | ~2.6 - 3.1 ns in water | Data not available |
Experimental Protocols
Accurate characterization of fluorescence properties is paramount for the reliable application of these amino acids as probes. Below are detailed methodologies for key fluorescence measurements.
Measurement of Excitation and Emission Spectra
Objective: To determine the wavelengths of maximum excitation and emission.
Protocol:
-
Sample Preparation: Prepare dilute solutions of the amino acid (e.g., 1-10 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: Utilize a calibrated spectrofluorometer.
-
Excitation Spectrum: Set the emission monochromator to the expected emission maximum and scan a range of excitation wavelengths. The wavelength at which the fluorescence intensity is maximal is the excitation maximum.
-
Emission Spectrum: Excite the sample at its determined excitation maximum and scan a range of emission wavelengths. The wavelength at which the fluorescence intensity is maximal is the emission maximum.
Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To measure the efficiency of fluorescence emission relative to a standard of known quantum yield.
Protocol:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and spectral properties that overlap with the sample of interest (e.g., quinine sulfate in 0.1 M H₂SO₄ for tryptophan).
-
Absorbance Measurement: Measure the absorbance of both the sample and standard solutions at the excitation wavelength using a UV-Vis spectrophotometer. Prepare a series of dilutions for both to ensure absorbance values remain in the linear range (typically < 0.1).
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and standard solutions under identical experimental conditions (e.g., excitation wavelength, slit widths, temperature).
-
Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Measurement of Fluorescence Lifetime
Objective: To determine the average time a fluorophore remains in the excited state.
Protocol:
-
Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system or a frequency-domain fluorometer.
-
Excitation: Excite the sample with a pulsed light source (e.g., a laser diode or picosecond laser) at the excitation maximum.
-
Data Acquisition: Collect the fluorescence decay data by measuring the arrival times of emitted photons relative to the excitation pulse.
-
Data Analysis: Fit the fluorescence decay curve to a multi-exponential decay model to determine the fluorescence lifetime(s). The quality of the fit is assessed by statistical parameters such as chi-squared.
Visualizing Experimental and Biological Contexts
To better illustrate the workflows and potential applications, the following diagrams are provided.
Caption: Experimental workflow for characterizing fluorescence properties.
Caption: Hypothetical signaling pathway using a fluorescent amino acid probe.
Discussion and Conclusion
Tryptophan remains a powerful and widely used intrinsic fluorescent probe due to its sensitivity to the local molecular environment. Its primary limitation is its ubiquitous presence in most proteins, which can complicate the interpretation of fluorescence signals from a specific site.
This compound, as a synthetic amino acid, offers the potential for site-specific incorporation into proteins, providing a unique fluorescent reporter at a defined location. Based on the properties of stilbene and its derivatives, this compound is expected to have a longer wavelength excitation and emission profile compared to tryptophan. This red-shift could be advantageous in reducing background fluorescence from native tryptophan residues and other cellular components, and for multiplexing with other fluorescent probes.
However, the lack of comprehensive, publicly available data on the fluorescence quantum yield and lifetime of this compound is a significant knowledge gap. Further experimental characterization is necessary to fully assess its utility as a fluorescent probe. Researchers considering the use of this compound are encouraged to perform thorough photophysical characterization in their specific experimental systems.
References
Validation of Enzyme Inhibition Assays: A Comparative Guide Featuring L-Styrylalanine
For Researchers, Scientists, and Drug Development Professionals
The validation of enzyme inhibition assays is a critical step in drug discovery and development. Accurate and reproducible assessment of a compound's inhibitory potential against a specific enzyme target is paramount for advancing lead candidates. This guide provides a comparative overview of the validation of enzyme inhibition assays, with a focus on L-Styrylalanine, an amino acid analog that serves as a versatile scaffold in the design of enzyme inhibitors. While specific quantitative data for this compound's inhibitory activity against proteases is not extensively available in the public domain, this guide will outline the methodologies used to validate such assays and compare its potential applications with other classes of inhibitors, supported by general principles and experimental protocols.
I. Principles of Enzyme Inhibition Assay Validation
The validation of an enzyme inhibition assay ensures that the method is reliable, reproducible, and suitable for its intended purpose. Key validation parameters include:
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a defined range.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
II. This compound as a Potential Protease Inhibitor
This compound's unique structure, incorporating a styryl group, provides a rigid framework that can be functionalized to target the active sites of various enzymes, particularly proteases. Its derivatives have been explored for their potential as inhibitors of serine and cysteine proteases. The validation of assays involving this compound or its derivatives would follow established protocols for protease inhibition.
III. Comparative Landscape of Protease Inhibitors
To understand the context in which this compound-based inhibitors would be evaluated, it is essential to compare them with other well-established classes of protease inhibitors. The following table summarizes key characteristics of different inhibitor classes.
| Inhibitor Class | Mechanism of Action | Target Proteases | Key Advantages | Key Limitations |
| Serine Protease Inhibitors | ||||
| Sulfonyl Fluorides (e.g., PMSF) | Irreversible covalent modification of the active site serine. | Trypsin, Chymotrypsin, Thrombin | Broad-spectrum, readily available. | Low specificity, toxic. |
| Peptidyl Aldehydes (e.g., Leupeptin) | Reversible covalent inhibition forming a hemiacetal with the active site serine. | Trypsin-like proteases, Cysteine proteases | High affinity, reversible. | Can be unstable, potential for off-target effects. |
| Cysteine Protease Inhibitors | ||||
| Epoxides (e.g., E-64) | Irreversible covalent modification of the active site cysteine. | Papain, Cathepsins | High specificity, potent. | Can be cell-impermeable. |
| Vinyl Sulfones | Irreversible Michael addition to the active site cysteine. | Caspases, Cathepsins | Potent, can be designed for high specificity. | Potential for off-target reactivity. |
| Aspartic Protease Inhibitors | ||||
| Statine-based (e.g., Pepstatin) | Transition-state analog, non-covalent. | Pepsin, Renin, HIV protease | High affinity, specific. | Poor oral bioavailability. |
| Metalloprotease Inhibitors | ||||
| Hydroxamates (e.g., Marimastat) | Chelates the active site metal ion (e.g., Zn2+). | Matrix Metalloproteinases (MMPs) | Broad-spectrum against MMPs, orally available. | Can lack specificity, potential for side effects. |
| This compound-based (Hypothetical) | Covalent or non-covalent, depending on the incorporated warhead. | Serine or Cysteine Proteases | Potential for high specificity and novel binding modes due to the rigid scaffold. | Limited publicly available data on potency and specificity. |
IV. Experimental Protocols for Protease Inhibition Assays
The following are generalized protocols for serine and cysteine protease inhibition assays. These would be adapted for the specific enzyme and inhibitor, such as an this compound derivative.
A. Serine Protease (e.g., Trypsin) Inhibition Assay
-
Materials:
-
Trypsin (e.g., bovine pancreatic trypsin)
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2
-
Inhibitor stock solution (e.g., this compound derivative in DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of inhibitor dilutions in the assay buffer.
-
In a 96-well plate, add 20 µL of each inhibitor dilution or buffer (for control).
-
Add 160 µL of the assay buffer to all wells.
-
Add 10 µL of trypsin solution (final concentration, e.g., 10 nM) to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of L-BAPNA solution (final concentration, e.g., 200 µM).
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Calculate the initial reaction velocity (V) for each inhibitor concentration.
-
Determine the percent inhibition relative to the control without the inhibitor.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
B. Cysteine Protease (e.g., Papain) Inhibition Assay
-
Materials:
-
Papain
-
Substrate: Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride (BA-AMC)
-
Buffer: 100 mM sodium phosphate, pH 6.5, containing 10 mM L-cysteine and 5 mM EDTA
-
Inhibitor stock solution (e.g., this compound derivative in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
-
-
Procedure:
-
Prepare a series of inhibitor dilutions in the assay buffer.
-
In a 96-well plate, add 20 µL of each inhibitor dilution or buffer (for control).
-
Add 160 µL of the assay buffer to all wells.
-
Add 10 µL of papain solution (final concentration, e.g., 5 nM) to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of BA-AMC solution (final concentration, e.g., 10 µM).
-
Immediately measure the fluorescence intensity every minute for 15-30 minutes.
-
Calculate the initial reaction velocity (V) for each inhibitor concentration.
-
Determine the percent inhibition relative to the control without the inhibitor.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
V. Visualization of Experimental Workflow and Signaling Pathways
A. General Workflow for Enzyme Inhibition Assay Validation
Caption: A flowchart illustrating the key stages in the validation of an enzyme inhibition assay.
B. Hypothetical Signaling Pathway Involving a Target Protease
This diagram illustrates a generic signaling pathway where a protease, potentially targeted by an this compound-based inhibitor, plays a crucial role.
Caption: A diagram showing a protease activating a signaling pathway, which can be blocked by an inhibitor.
VI. Conclusion
While this compound presents an intriguing scaffold for the development of novel protease inhibitors, a comprehensive public dataset for direct comparison is currently limited. However, the validation of enzyme inhibition assays for any new compound, including those derived from this compound, must adhere to rigorous and well-established scientific principles. The experimental protocols and comparative framework provided in this guide offer a foundation for researchers to design and execute robust validation studies. As more research on this compound and its derivatives becomes available, a more direct and quantitative comparison will be possible, further enriching the landscape of enzyme inhibitor discovery.
L-Styrylalanine's Interaction with Phenylalanine-Dependent Enzymes: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the cross-reactivity of substrate analogs with metabolic enzymes is paramount for predicting potential off-target effects and designing specific inhibitors. This guide provides a comparative analysis of the interaction between L-Styrylalanine, a synthetic analog of L-phenylalanine, and various phenylalanine-dependent enzymes. While comprehensive cross-reactivity data remains limited, this document summarizes the available experimental findings, focusing on Phenylalanine Ammonia-Lyase (PAL), and discusses the potential for interactions with other key enzymes in the phenylalanine metabolic pathway.
Introduction to this compound and Phenylalanine-Dependent Enzymes
This compound is an unnatural amino acid that incorporates a styryl group, extending the aromatic side chain of phenylalanine. This structural modification makes it a molecule of interest for probing the active sites of phenylalanine-dependent enzymes and as a potential building block for novel therapeutics[1]. Phenylalanine-dependent enzymes are a class of proteins that utilize L-phenylalanine as a substrate for various biochemical transformations. Key enzymes in this family include:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia, a key step in the phenylpropanoid pathway in plants, fungi, and some bacteria[2].
-
Phenylalanine Hydroxylase (PAH): A monooxygenase that hydroxylates L-phenylalanine to L-tyrosine in the presence of tetrahydrobiopterin and molecular oxygen. In humans, this is the rate-limiting step in the catabolism of excess phenylalanine[3][4].
-
Aromatic Amino Acid Aminotransferase (ArAT): A pyridoxal phosphate-dependent enzyme that catalyzes the reversible transamination of aromatic amino acids, including phenylalanine, to their corresponding α-keto acids[5].
-
Phenylalanine Aminomutase (PAM): Catalyzes the conversion of (S)-α-phenylalanine to (R)-β-phenylalanine, a key step in the biosynthesis of Taxol[6].
The structural similarity of this compound to L-phenylalanine suggests the potential for competitive inhibition or substrate mimicry with these enzymes.
Cross-Reactivity Data
Currently, detailed experimental data on the cross-reactivity of this compound is primarily available for Phenylalanine Ammonia-Lyase.
Phenylalanine Ammonia-Lyase (PAL)
A study by Bencze et al. (2017) investigated the interaction of this compound with PAL from parsley (Petroselinum crispum, PcPAL). The research revealed that wild-type PcPAL can catalyze the ammonia elimination from this compound, although with significantly lower efficiency compared to its natural substrate, L-phenylalanine. The catalytic efficiency (kcat/KM) for this compound was found to be 777-fold lower than that for L-phenylalanine[7][8][9].
To enhance the activity towards this compound, site-directed mutagenesis was employed. The study identified that the F137 residue in the active site's aromatic binding pocket hinders the productive binding of this compound. By mutating this residue to a smaller hydrophobic amino acid, valine (F137V), the catalytic efficiency of PcPAL towards this compound was dramatically improved, becoming comparable to the activity of the wild-type enzyme with L-phenylalanine[7][8].
Furthermore, the study indicated that while the L-enantiomers of styrylalanine derivatives can act as substrates, the D-enantiomers behave as reversible inhibitors of the enzyme[7][8].
| Enzyme | Substrate/Inhibitor | Parameter | Value | Fold Change vs L-Phe (wt-PcPAL) | Reference |
| wt-PcPAL | L-Phenylalanine | kcat (s-1) | 26.5 | 1 | [7][9] |
| KM (mM) | 0.23 | 1 | [7][9] | ||
| kcat/KM (s-1M-1) | 115217 | 1 | [7][9] | ||
| This compound | kcat (s-1) | 1.8 | 14.7x lower | [7][9] | |
| KM (mM) | 12.1 | 52.6x higher | [7][9] | ||
| kcat/KM (s-1M-1) | 148.6 | 777x lower | [7][9] | ||
| F137V-PcPAL | This compound | kcat (s-1) | 21.3 | 1.2x lower | [7] |
| KM (mM) | 0.17 | 1.4x lower | [7] | ||
| kcat/KM (s-1M-1) | 125294 | ~1x | [7] | ||
| wt-PcPAL | D-Styrylalanine | - | Reversible Inhibitor | - | [7][8] |
Phenylalanine Hydroxylase (PAH) and Aromatic Amino Acid Aminotransferase (ArAT)
To date, specific experimental data on the inhibition or substrate activity of this compound with Phenylalanine Hydroxylase (PAH) or Aromatic Amino Acid Aminotransferase (ArAT) has not been reported in the reviewed literature. Given that these enzymes bind L-phenylalanine, it is plausible that this compound could act as a competitive inhibitor. However, the larger size of the styryl group may hinder its accommodation within the active sites of these enzymes, potentially leading to weak or no interaction. Further experimental studies are required to elucidate the nature and extent of any cross-reactivity.
Phenylalanine Aminomutase (PAM)
Research has shown that Phenylalanine Aminomutase from Taxus species exhibits broad substrate specificity and can catalyze the conversion of various substituted vinyl- and aryl-S-α-alanines to their corresponding β-amino acids[10]. Considering the structural similarity of this compound to these substrates, it is conceivable that it could also be a substrate for PAM.
Experimental Protocols
Phenylalanine Ammonia-Lyase (PAL) Activity Assay
The kinetic parameters for the deamination of this compound by PcPAL were determined by monitoring the formation of the product, (2E,4E)-5-phenylpenta-2,4-dienoic acid, spectrophotometrically[9].
Materials:
-
Purified wild-type or mutant PcPAL
-
This compound
-
L-Phenylalanine (for comparison)
-
Tris-HCl buffer (pH 8.8)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in the appropriate buffer.
-
Set up reaction mixtures containing varying concentrations of this compound in Tris-HCl buffer (pH 8.8).
-
Initiate the reaction by adding a known concentration of the PcPAL enzyme.
-
Monitor the increase in absorbance at a wavelength corresponding to the product, (2E,4E)-5-phenylpenta-2,4-dienoic acid.
-
Calculate the initial reaction velocities from the linear phase of the absorbance change over time.
-
Determine the kinetic parameters (KM and kcat) by fitting the initial velocity data to the Michaelis-Menten equation.
Visualizations
Conclusion
The available data demonstrates that this compound can interact with Phenylalanine Ammonia-Lyase, acting as a poor substrate for the wild-type enzyme and a significantly better substrate for an engineered mutant. The D-enantiomer of styrylalanine also exhibits inhibitory activity against PAL. While the extended aromatic system of this compound presents a challenge for the active site of wild-type PcPAL, protein engineering can overcome this limitation, highlighting the plasticity of the enzyme's active site.
For other key phenylalanine-dependent enzymes such as Phenylalanine Hydroxylase and Aromatic Amino Acid Aminotransferase, there is a clear need for experimental investigation to determine the extent of cross-reactivity. Such studies would be invaluable for the rational design of specific enzyme inhibitors and for understanding the metabolic fate of phenylalanine analogs. The broad substrate specificity of Phenylalanine Aminomutase suggests that this compound may be a substrate, a hypothesis that warrants further experimental validation. Future research should focus on performing comprehensive kinetic and inhibition assays of this compound against a panel of phenylalanine-dependent enzymes to build a complete cross-reactivity profile.
References
- 1. This compound [myskinrecipes.com]
- 2. A modern view of phenylalanine ammonia lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]
- 5. Differences in properties between aromatic amino acid: aromatic keto acid aminotransferases and aromatic amino acid: alpha-ketoglutarate aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of enantiopure alpha- and beta-amino acids by phenylalanine aminomutase-catalysed amination of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expanding the substrate scope of phenylalanine ammonia-lyase from Petroselinum crispum towards styrylalanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Expanding the substrate scope of phenylalanine ammonia-lyase from Petroselinum crispum towards styrylalanines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00562H [pubs.rsc.org]
- 10. acs.figshare.com [acs.figshare.com]
A Comparative Guide to Commercially Available Fluorescent Amino Acids for Advanced Research
In the dynamic fields of molecular biology, drug development, and cellular imaging, fluorescent amino acids (fAAs) have emerged as indispensable tools for elucidating the intricacies of protein structure, function, and dynamics.[1] These intrinsically fluorescent building blocks can be incorporated into proteins, offering a minimally perturbative method for real-time visualization and analysis in living cells.[1] This guide provides a comparative overview of several commercially available fluorescent amino acids, with a special focus on L-Styrylalanine and its contemporaries. We present key photophysical data, detailed experimental protocols for their use, and visual workflows to aid researchers in selecting the optimal fluorescent probe for their specific application.
Performance Comparison of Fluorescent Amino Acids
The selection of a fluorescent amino acid is dictated by its photophysical properties, which determine its suitability for various fluorescence-based techniques. Key parameters include the molar extinction coefficient (ε), which indicates the efficiency of light absorption at a specific wavelength; the fluorescence quantum yield (Φ), representing the efficiency of converting absorbed light into emitted fluorescence; and the fluorescence lifetime (τ), the average time the molecule spends in the excited state. The product of the extinction coefficient and the quantum yield gives the molecular brightness, a crucial parameter for imaging applications.
While this compound is commercially available, a comprehensive, publicly accessible dataset of its photophysical properties is notably absent from the current scientific literature. This presents a challenge for researchers aiming to predict its performance and compare it directly with other well-characterized fAAs. In contrast, several other fAAs have been extensively studied, and their properties are well-documented. A summary of these properties is presented in the table below.
| Fluorescent Amino Acid | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) | Molecular Brightness (ε × Φ) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| L-Anap | ~360 | ~470-490 | ~17,500 | ~0.3 | ~2.0-3.0 | ~5,250 |
| Dansyl-L-alanine | ~340 | ~550-570 | ~4,300 | ~0.5-0.8 (solvent dependent) | ~10-20 | ~2,150 - 3,440 |
| 4-Cyanotryptophan (4CN-Trp) | ~325 | ~420 | ~6,000 | >0.8 | ~13.7 | >4,800 |
| Acridonylalanine (Acd) | ~422 | ~530 | Data not available | High | Long | Data not available |
| 7-(dimethylamino)acridon-2-ylalanine (Dad) | ~430 | ~572 | Data not available | Higher than Acd | Longer than Acd | Data not available |
| Natural Amino Acids (for reference) | ||||||
| Tryptophan | ~280 | ~350 | ~5,500 | ~0.14 | ~2.7 | ~770 |
| Tyrosine | ~275 | ~303 | ~1,490 | ~0.14 | ~3.6 | ~209 |
| Phenylalanine | ~260 | ~280 | ~195 | ~0.022 | ~6.4 | ~4.3 |
Note: The photophysical properties of many fluorescent amino acids, particularly quantum yield and emission maximum, are highly sensitive to the local environment, such as solvent polarity. The values presented here are approximate and may vary under different experimental conditions.
Experimental Protocols
The successful application of fluorescent amino acids hinges on two critical experimental stages: their site-specific incorporation into a protein of interest and the subsequent measurement of their fluorescent properties.
Site-Specific Incorporation of Fluorescent Amino Acids
The genetic code expansion technique is the most common method for incorporating unnatural amino acids, including fAAs, into proteins at specific sites. This is achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the desired fAA and does not cross-react with endogenous cellular components.[2]
Protocol for Site-Specific Incorporation in E. coli
-
Plasmid Preparation:
-
Prepare a plasmid encoding the protein of interest with an amber stop codon (TAG) at the desired incorporation site.
-
Prepare a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the chosen fAA.
-
-
Transformation:
-
Co-transform both plasmids into a suitable E. coli expression strain.
-
-
Cell Culture and Induction:
-
Grow the transformed E. coli in a minimal medium supplemented with the fluorescent amino acid.
-
Induce protein expression using an appropriate inducer (e.g., IPTG).
-
-
Protein Expression and Purification:
-
Allow the cells to express the protein containing the incorporated fAA.
-
Harvest the cells and purify the fluorescently labeled protein using standard chromatography techniques.
-
References
L-Styrylalanine as a Putative PAL Probe: A Comparative Specificity Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of L-Styrylalanine as a potential probe for Phenylalanine Ammonia-Lyase (PAL), a key enzyme in the phenylpropanoid pathway. Due to the limited publicly available data on this compound's specific interaction with PAL, this document outlines a framework for its evaluation by comparing its known chemical properties with those of well-characterized PAL inhibitors. The experimental protocols and data presented for established inhibitors serve as a benchmark for the validation of this compound's specificity.
Introduction to PAL and Probe Specificity
Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24) catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, the first committed step in the phenylpropanoid pathway in plants, fungi, and some bacteria. This pathway is crucial for the biosynthesis of a wide array of secondary metabolites, including flavonoids, lignin, and phytoalexins, which are vital for plant development and defense. Given its pivotal role, PAL is a significant target for herbicides and fungicides, and its inhibitors are valuable tools for studying plant metabolism.
A specific probe for an enzyme like PAL should ideally exhibit high affinity and selectivity for the target enzyme over other proteins. For photoaffinity probes, this includes a photoreactive group that, upon activation, forms a covalent bond with the enzyme, allowing for its identification and characterization.[1][2]
This compound: A Candidate PAL Probe?
This compound, chemically known as (2S)-2-amino-5-phenylpent-4-enoic acid, is a non-proteinogenic amino acid.[3] Its structure, featuring a phenylalanine core, suggests it could act as a substrate analog for PAL. The styryl group, with its conjugated double bond system, has the potential to act as a chromophore or a reactive moiety, making it a candidate for a molecular probe.[3] However, to date, there is a lack of published scientific literature explicitly detailing its use and specificity as a PAL probe. One vendor of the chemical mentions its general use in the development of fluorescent probes and for studying protein-protein interactions, though without specific reference to PAL.[3]
Comparative Analysis of PAL Inhibitors
To assess the potential of this compound as a PAL probe, its properties can be compared against known PAL inhibitors. The following table summarizes key kinetic data for established inhibitors. The values for this compound are presented as "To Be Determined (TBD)" to highlight the need for experimental validation.
| Compound | Type of Inhibition | Target Enzyme Source | Kᵢ (Inhibition Constant) | IC₅₀ (Half-maximal Inhibitory Concentration) | Reference |
| This compound | Hypothesized: Competitive | TBD | TBD | TBD | N/A |
| 2-Aminoindan-2-phosphonic acid (AIP) | Competitive, time-dependent | Parsley PAL-1 | 7 ± 2 nM | Not Reported | [4] |
| (S)-2-Aminooxy-3-phenylpropanoic acid ((S)-AOPP) | Slow-binding | Parsley PAL-1 | Not Reported | Not Reported | [4] |
| Phenol/Glycine (synergistic) | Mixed | Rhodotorula PAL | 0.014 ± 0.003 mM | Not Reported | [5] |
| Ortho-cresol/Glycine (synergistic) | Mixed | Rhodotorula PAL | 0.038 ± 0.008 mM | Not Reported | [5] |
| Meta-cresol/Glycine (synergistic) | Competitive | Rhodotorula PAL | 0.36 ± 0.076 mM | Not Reported | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the specificity of a putative PAL probe like this compound.
PAL Activity Assay
Objective: To measure the enzymatic activity of PAL and determine the inhibitory effect of this compound.
Principle: The activity of PAL is determined by spectrophotometrically measuring the formation of trans-cinnamic acid from L-phenylalanine at 290 nm.
Materials:
-
Purified PAL enzyme (e.g., from parsley or Rhodotorula glutinis)
-
L-phenylalanine (substrate)
-
This compound (test compound)
-
Tris-HCl buffer (50 mM, pH 8.5)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of L-phenylalanine in Tris-HCl buffer.
-
Prepare a series of dilutions of this compound in Tris-HCl buffer.
-
In a quartz cuvette, mix the Tris-HCl buffer, this compound at the desired concentration, and the PAL enzyme solution.
-
Initiate the reaction by adding the L-phenylalanine substrate.
-
Immediately measure the change in absorbance at 290 nm over time.
-
The rate of the reaction is proportional to the PAL activity.
-
Perform control experiments without the inhibitor.
-
Calculate the percentage of inhibition for each concentration of this compound.
Determination of Inhibition Kinetics (Kᵢ and Type of Inhibition)
Objective: To determine the inhibition constant (Kᵢ) and the mode of inhibition of this compound.
Procedure:
-
Perform the PAL activity assay with varying concentrations of both the substrate (L-phenylalanine) and the inhibitor (this compound).
-
Plot the data using a Lineweaver-Burk or Dixon plot.
-
The pattern of the lines will indicate the type of inhibition (competitive, non-competitive, or uncompetitive).
-
The Kᵢ can be calculated from the intercepts of the plots. For competitive inhibition, the Kᵢ is determined from the change in the apparent Kₘ of the substrate.
Specificity Profiling against Other Enzymes
Objective: To assess the selectivity of this compound for PAL over other related enzymes.
Procedure:
-
Select a panel of enzymes that are structurally or functionally related to PAL, or that use similar substrates (e.g., histidine ammonia-lyase, tyrosine ammonia-lyase).
-
Perform activity assays for each of these enzymes in the presence and absence of this compound at a concentration that significantly inhibits PAL.
-
A highly specific probe will show minimal or no inhibition of the other enzymes.
Visualizing Pathways and Workflows
Phenylpropanoid Pathway
The following diagram illustrates the central role of PAL in the phenylpropanoid pathway.
Caption: The Phenylpropanoid Pathway initiated by PAL.
Experimental Workflow for Probe Specificity Validation
This diagram outlines the logical flow of experiments to confirm the specificity of a new PAL probe.
Caption: Workflow for validating PAL probe specificity.
Conclusion
While this compound presents an interesting chemical structure that suggests a potential interaction with Phenylalanine Ammonia-Lyase, its efficacy and specificity as a probe remain to be experimentally validated. The comparative data from known PAL inhibitors and the detailed experimental protocols provided in this guide offer a clear roadmap for researchers to undertake this validation. Should this compound prove to be a specific PAL probe, it could become a valuable tool for investigating the intricate workings of the phenylpropanoid pathway and for the development of novel therapeutic agents and agrochemicals.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Measurement Methods for Physical Activity and Energy Expenditure: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 267650-37-3 [smolecule.com]
- 4. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of inhibition of phenylalanine ammonia-lyase by phenol inhibitors and phenol/glycine synergistic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Styrylalanine vs. Traditional Fluorescent Dyes: A Comparative Guide
In the landscape of fluorescence-based research, the pursuit of more precise and less invasive labeling technologies is constant. While traditional fluorescent dyes have been instrumental in advancing our understanding of biological systems, the emergence of fluorescent unnatural amino acids (fUAAs), such as L-Styrylalanine, offers a new paradigm for protein labeling and investigation. This guide provides a detailed comparison of the advantages of this compound over conventional fluorescent dyes, supported by experimental data for traditional fluorophores and general principles for fUAAs.
Key Advantages of this compound
The primary advantage of this compound lies in its ability to be incorporated directly into the protein of interest at a specific site during protein synthesis.[] This site-specific incorporation, achieved through the expansion of the genetic code, offers a level of precision that is difficult to achieve with traditional labeling methods.[2]
Advantages of this compound:
-
Site-Specific Labeling: Allows for the precise placement of the fluorophore within a protein's structure, enabling the study of specific domains, conformational changes, and protein-protein interactions with high resolution.[]
-
Minimal Perturbation: As an amino acid, this compound is significantly smaller than traditional dye-antibody conjugates or fluorescent proteins (like GFP), minimizing potential disruption to the protein's structure and function.[3]
-
Intrinsic Reporter: The fluorescent properties of this compound can be sensitive to the local microenvironment, providing insights into changes in polarity, binding events, or conformational shifts.[4]
-
Stoichiometric Labeling: Genetic incorporation ensures a 1:1 stoichiometry of the fluorophore to the protein, simplifying quantification and analysis.
Performance Comparison: this compound vs. Traditional Dyes
While precise, quantitative photophysical data for this compound is not extensively available in the public domain, we can compare the well-characterized properties of common traditional fluorescent dyes to highlight the performance benchmarks in the field. The development of various fluorescent unnatural amino acids has shown promise in achieving high quantum yields and photostability.[2][5] For instance, a series of fluorescent unnatural amino acids with a stilbene backbone (similar to the styryl group) have been synthesized, displaying a broad range of emission wavelengths from 400 to 800 nm, with some derivatives exhibiting quantum yields as high as 4% in the near-infrared region in HEPES buffer.[6]
Photophysical Properties of Traditional Fluorescent Dyes
The following tables summarize the key photophysical properties of three major classes of traditional fluorescent dyes: Fluorescein, Rhodamine, and Cyanine dyes.
| Dye | Solvent/Buffer | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |
| Fluorescein | 0.1 M NaOH | 490 | 514 | 0.93 | 4.0 |
| PBS (pH 7.4) | 490 | 515 | 0.85 | 4.1 | |
| FITC | PBS (pH 9.0) | 495 | 525 | 0.65 - 0.92 | ~4.1 |
| Rhodamine B | Water | 553 | ~576 | 0.31 | ~1.7 |
| Ethanol | 546 | 567 | 0.65 | ~3.1 | |
| Cy3 | Water | 550 | 570 | 0.15 | ~0.2 |
| Cy5 | Water | 649 | 670 | 0.27 | ~1.0 |
Data compiled from various sources. Photophysical properties are highly dependent on the local environment.[][7][8][9][10]
Experimental Methodologies
Accurate characterization of fluorescent probes is critical for reliable experimental outcomes. Below are detailed protocols for two fundamental measurements of a fluorophore's performance.
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method for determining fluorescence quantum yield (Φ_f) involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.
Protocol:
-
Standard Selection: Choose a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to the sample.
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a fluorometer, ensuring the excitation wavelength is the same for all measurements.
-
Data Analysis: Integrate the fluorescence spectra to obtain the total fluorescence intensity. Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity versus absorbance.
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively.
-
Determination of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a sensitive technique for measuring the fluorescence lifetime of a fluorophore.
Protocol:
-
Instrument Response Function (IRF) Measurement:
-
Use a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) to obtain the IRF of the instrument. The IRF represents the time profile of the excitation pulse.
-
-
Sample Measurement:
-
Replace the scattering solution with the fluorescent sample.
-
Excite the sample with a pulsed light source (e.g., a laser diode or a picosecond laser) at an appropriate wavelength.
-
Collect the emitted photons using a high-speed detector (e.g., a photomultiplier tube or a single-photon avalanche diode).
-
-
Data Acquisition:
-
The TCSPC electronics measure the time delay between the excitation pulse and the arrival of each detected photon.
-
A histogram of these time delays is constructed, which represents the fluorescence decay profile.
-
-
Data Analysis:
-
The fluorescence lifetime (τ) is determined by fitting the experimental decay curve with a multi-exponential decay model, after deconvolution with the IRF.
-
Visualization of Labeling Strategies
The following diagrams illustrate the conceptual difference between traditional fluorescent labeling and the site-specific incorporation of this compound.
Caption: Comparison of labeling workflows.
The diagram above illustrates the multi-step process often required for traditional antibody-based fluorescent labeling, which can lead to larger constructs and potential issues with specificity and stoichiometry. In contrast, the this compound labeling workflow shows the direct incorporation of the fluorescent amino acid during protein synthesis, resulting in a precisely labeled protein with minimal modification.
Conclusion
This compound and other fluorescent unnatural amino acids represent a significant advancement in fluorescence technology. Their ability to be incorporated site-specifically into proteins offers unparalleled precision for studying protein structure, function, and dynamics. While traditional fluorescent dyes remain powerful tools, the advantages of minimal perturbation and stoichiometric labeling position fUAAs like this compound as a superior choice for a wide range of applications in basic research and drug development, particularly when the preservation of native protein function is critical. Further research into the synthesis and characterization of novel fUAAs will undoubtedly expand their photophysical properties and solidify their role as indispensable tools for the modern life scientist.
References
- 2. Fluorescent carbazole-derived α-amino acids: structural mimics of tryptophan - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01173B [pubs.rsc.org]
- 3. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05745K [pubs.rsc.org]
- 4. Styryl-based new organic chromophores bearing free amino and azomethine groups: synthesis, photophysical, NLO, and thermal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blue fluorescent amino acid for biological spectroscopy and microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine-derived stimuli responsive, fluorescent amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Spectral Properties For Cyanine Dyes: Cy3 and Cy5 | AAT Bioquest [aatbio.com]
- 10. Spectrum [Rhodamine B] | AAT Bioquest [aatbio.com]
A Comparative Analysis of L-Styrylalanine and its Isomers' Fluorescence: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for the comparative analysis of the fluorescence properties of L-Styrylalanine and its isomers. Due to a lack of direct comparative studies in published literature, this document outlines the expected photophysical characteristics based on related compounds and details the experimental protocols necessary to conduct such a comparative analysis.
This compound, an unnatural amino acid incorporating a styryl moiety, and its isomers, such as D-Styrylalanine, hold potential as fluorescent probes in biological research. The styryl group is a well-known fluorophore, and its incorporation into an amino acid structure allows for site-specific labeling of peptides and proteins. Understanding the distinct fluorescence properties of different isomers is crucial for selecting the optimal probe for specific applications, including fluorescence microscopy, FRET-based assays, and diagnostics.
Expected Fluorescence Properties and Comparative Framework
It is anticipated that L- and D-Styrylalanine may exhibit subtle differences in their fluorescence quantum yields and lifetimes when incorporated into chiral environments, such as within a peptide or at a protein binding site. Positional isomers (e.g., ortho-, meta-, para-styrylalanine), if synthesized, would likely show more significant variations in their spectral properties due to differences in the electronic structure of the chromophore.
Data Presentation
The following tables provide a structured template for summarizing the quantitative data from a comparative fluorescence analysis of this compound and its isomers.
Table 1: Spectroscopic Properties of Styrylalanine Isomers
| Isomer | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Molar Extinction Coefficient (ε, M-1cm-1) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| D-Styrylalanine | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Other Isomers | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Table 2: Fluorescence Quantum Yield and Lifetime of Styrylalanine Isomers in Different Solvents
| Isomer | Solvent | Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) |
| This compound | Dioxane | Data to be determined | Data to be determined |
| Acetonitrile | Data to be determined | Data to be determined | |
| Ethanol | Data to be determined | Data to be determined | |
| Water | Data to be determined | Data to be determined | |
| D-Styrylalanine | Dioxane | Data to be determined | Data to be determined |
| Acetonitrile | Data to be determined | Data to be determined | |
| Ethanol | Data to be determined | Data to be determined | |
| Water | Data to be determined | Data to be determined | |
| Other Isomers | Solvent | Data to be determined | Data to be determined |
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and comparable fluorescence data.
Measurement of Fluorescence Quantum Yield (Φf)
The relative quantum yield is a commonly used method and is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Styrylalanine isomers
-
Fluorescence standard (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)
-
Solvents of spectroscopic grade
Protocol:
-
Prepare a series of dilute solutions of the standard and each styrylalanine isomer in the desired solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for the standard and each isomer. The plots should be linear.
-
Calculate the quantum yield of the sample (Φsample) using the following equation:
Φsample = Φstd * (Gradsample / Gradstd) * (η2sample / η2std)
where:
-
Φstd is the quantum yield of the standard.
-
Gradsample and Gradstd are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
ηsample and ηstd are the refractive indices of the sample and standard solutions, respectively.
-
Measurement of Fluorescence Lifetime (τ)
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.
Materials:
-
TCSPC instrument with a pulsed light source (e.g., picosecond laser diode or LED)
-
Styrylalanine isomer solutions
-
Scattering solution for instrument response function (IRF) measurement (e.g., dilute ludox solution)
Protocol:
-
Prepare a dilute solution of the styrylalanine isomer.
-
Measure the instrument response function (IRF) by recording the scatter from a solution like dilute ludox at the excitation wavelength.
-
Measure the fluorescence decay of the sample solution by exciting with the pulsed light source and detecting the emitted photons.
-
The fluorescence lifetime (τ) is determined by fitting the experimental decay curve with a deconvolution of the IRF and an exponential decay model. For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I0 * exp(-t/τ)
where I0 is the intensity at time zero.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the comparative analysis.
A Head-to-Head Battle for Proteomic Insight: Validating Protein Labeling with L-Styrylalanine versus SILAC using Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of labeling strategy is a critical determinant of experimental success. This guide provides a comprehensive comparison of two powerful techniques: photo-crosslinking with the non-natural amino acid L-Styrylalanine and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). We delve into the experimental workflows, present a comparative analysis of their performance based on mass spectrometry data, and offer detailed protocols to guide your experimental design.
The ability to accurately quantify proteins and identify their interaction partners within the cellular environment is paramount for understanding biological processes and for the development of novel therapeutics. This compound, a photo-activatable amino acid, offers a unique approach to capture protein-protein interactions in their native context by forming covalent crosslinks upon UV irradiation. In contrast, SILAC is a well-established metabolic labeling method that provides high accuracy for quantitative proteome-wide analysis. This guide will objectively compare these two methodologies, highlighting their respective strengths and weaknesses to aid researchers in selecting the optimal approach for their specific research questions.
Comparative Analysis of this compound and SILAC
To provide a clear comparison, the following tables summarize key quantitative metrics for protein labeling validation using mass spectrometry. While direct head-to-head comparative studies are limited, the data presented is a composite representation based on typical performance characteristics reported in the literature for each technique.
| Parameter | This compound (Photo-Crosslinking) | SILAC (Metabolic Labeling) | Key Considerations |
| Labeling Principle | In vivo incorporation of a photo-activatable amino acid analog followed by UV-induced covalent crosslinking to interacting proteins. | In vivo metabolic incorporation of stable isotope-labeled amino acids into the entire proteome. | This compound captures transient and direct interactions; SILAC provides a global, steady-state quantitative snapshot. |
| Typical Labeling Efficiency | Variable, dependent on incorporation efficiency and UV crosslinking yield. | >95% for most cell lines after sufficient cell doublings.[1][2] | SILAC's high and consistent labeling efficiency is a major advantage for quantitative accuracy. |
| Proteome Coverage | Primarily identifies the "interactome" of the bait protein or proteins in close proximity. | Comprehensive, enabling the identification and quantification of thousands of proteins in a single experiment. | The choice depends on whether the goal is to study specific interactions or global proteome changes. |
| Quantitative Accuracy | Relative quantification of crosslinked vs. non-crosslinked peptides can be challenging. Label-free or isotopic tagging of the bait protein can be used for more accurate quantification. | High accuracy due to the co-analysis of "light" and "heavy" labeled peptides, minimizing experimental variability.[3] | SILAC is considered a gold standard for quantitative proteomics due to its inherent accuracy.[3] |
| Identification of Interaction Partners | Directly identifies proteins in close proximity at the time of UV irradiation. | Infers interactions based on changes in protein abundance in pulldown experiments or co-fractionation studies. | This compound provides direct evidence of proximity. |
| Temporal Resolution | High; can capture interactions at a specific point in time by controlling UV exposure. | Low; reflects the average proteome state over the labeling period. | This compound is advantageous for studying dynamic or transient interactions. |
| Sample Complexity for MS Analysis | High, due to the presence of crosslinked peptides, uncrosslinked peptides, and modified peptides, making data analysis complex. | Moderate; the mass shift between light and heavy peptides is well-defined, simplifying data analysis. | Specialized software is often required for the analysis of crosslinked peptide data. |
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for validating protein labeling with this compound and for a standard SILAC experiment, both culminating in mass spectrometry analysis.
This compound Photo-Crosslinking Mass Spectrometry Workflow
This workflow outlines the key steps for identifying protein-protein interactions using this compound.
Workflow for this compound photo-crosslinking mass spectrometry.
Detailed Protocol for this compound Labeling and Mass Spectrometry:
-
Cell Culture and Labeling:
-
Culture cells in a medium deficient in the natural amino acid that this compound will replace (e.g., phenylalanine-free medium).
-
Supplement the medium with this compound at a concentration typically ranging from 1 to 10 mM.
-
Allow cells to grow for a sufficient period (e.g., 24-48 hours) to ensure incorporation of the unnatural amino acid into newly synthesized proteins.
-
-
Photo-Crosslinking:
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess medium.
-
Expose the cells to UV light (typically 365 nm) for a defined period (e.g., 5-30 minutes) on ice to induce crosslinking. The optimal duration and intensity of UV exposure should be empirically determined.
-
-
Protein Extraction and Digestion:
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration of the lysate.
-
Perform in-solution or in-gel digestion of the proteins using a protease such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Utilize a high-resolution mass spectrometer for accurate mass measurement of precursor and fragment ions.
-
-
Data Analysis:
-
Use specialized software (e.g., pLink, MeroX, XlinkX) designed for the identification of crosslinked peptides.
-
The software will search the MS/MS data against a protein sequence database to identify both linear and crosslinked peptides.
-
The identification of a crosslinked peptide provides direct evidence of the proximity of the two linked amino acid residues in the native cellular environment.
-
SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) Workflow
This workflow illustrates the standard procedure for quantitative proteomics using SILAC.
References
A Comparative Guide to Unnatural Amino Acids for In Vivo Imaging: Featuring L-Styrylalanine
For Researchers, Scientists, and Drug Development Professionals
The ability to visualize and track biological processes within a living organism is paramount for advancing our understanding of health and disease. The genetic incorporation of unnatural amino acids (UAAs) has emerged as a powerful tool for in vivo imaging, offering site-specific labeling of proteins with imaging probes. This guide provides a comparative overview of L-Styrylalanine and other commonly used UAAs for in vivo imaging applications, supported by available experimental data and detailed protocols.
Introduction to Unnatural Amino Acids in In Vivo Imaging
Unnatural amino acids are amino acid analogs that can be site-specifically incorporated into proteins during translation using engineered aminoacyl-tRNA synthetase/tRNA pairs. These UAAs can be equipped with bioorthogonal functional groups, which are chemical moieties that react selectively with an external probe without interfering with native biological processes. This strategy allows for the precise attachment of imaging agents, such as fluorophores or positron-emitting radionuclides, to a protein of interest for in vivo visualization.
This compound: A Dienophile for Bioorthogonal Chemistry
This compound is an unnatural amino acid that contains a styryl group, which can act as a dienophile in bioorthogonal reactions. While direct quantitative comparisons of this compound with other UAAs for in vivo imaging are limited in the current literature, its potential lies in its ability to participate in rapid and specific ligation reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine-conjugated probes.
Comparison of Bioorthogonal Chemistries for In Vivo Imaging
The choice of bioorthogonal reaction is critical for successful in vivo imaging. The two most prominent catalyst-free "click" reactions used with UAAs are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene/alkyne.
Table 1: Comparison of SPAAC and Tetrazine Ligation for In Vivo Imaging
| Feature | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Tetrazine Ligation (IEDDA) |
| Reaction Schematic | Azide + Cyclooctyne → Triazole | Tetrazine + Dienophile (e.g., trans-cyclooctene, styrylalanine) → Dihydropyridazine + N₂ |
| Second-Order Rate Constant (k₂) | 10⁻³ to 1 M⁻¹s⁻¹[1] | Up to 10⁶ M⁻¹s⁻¹[2] |
| Reaction Speed | Slower | Extremely Fast |
| Stability of Reactants | Azides are highly stable. Some cyclooctynes can be unstable. | Tetrazines can be sensitive to nucleophiles. Dienophiles like trans-cyclooctene can isomerize. |
| Fluorogenicity | Generally not inherently fluorogenic. | Can be designed to be highly fluorogenic ("turn-on" probes).[3][4] |
| In Vivo Applications | Widely used for cell surface and in vivo labeling. | Ideal for rapid in vivo labeling and pretargeted imaging due to fast kinetics.[5][6] |
Quantitative Performance of Unnatural Amino Acids for In Vivo PET Imaging
Table 2: In Vivo Performance of Selected Unnatural Amino Acids in PET Imaging
| Unnatural Amino Acid Derivative | Target | Animal Model | Tumor Uptake (%ID/g at 1h) | In Vivo Stability (15 min post-injection) | Reference |
| [⁶⁸Ga]Ga-LW01110 (with Tle¹⁰ and NMe-His¹²) | GRPR | Mouse | 16.6 ± 1.60 | 89.0% | [7] |
| [⁶⁸Ga]Ga-TacBOMB2 (parent peptide) | GRPR | Mouse | 5.95 | 12.7% | [7] |
| 3-L-[¹⁸F]FPhe | General tumor tracer | Rat | N/A (Tumor-to-brain ratio of ~2.5 in U87 MG xenografts) | N/A | [8] |
| [¹⁸F]FET | General tumor tracer | Rat | N/A (Tumor-to-brain ratio of ~2.0 in U87 MG xenografts) | N/A | [8] |
| L-[¹⁸F]FMA | ASC transporter | Rat | ~2.5 %ID/g (in 9L glioma) | Stable within 2h | [9] |
%ID/g: percentage of injected dose per gram of tissue
Experimental Protocols
Genetic Incorporation of Unnatural Amino Acids in Mammalian Cells
This protocol provides a general workflow for the site-specific incorporation of a UAA into a protein of interest in mammalian cells.
-
Plasmid Construction:
-
Mutate the gene of interest to introduce an amber stop codon (TAG) at the desired site of UAA incorporation.
-
Use a separate plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (e.g., a pyrrolysyl-tRNA synthetase/tRNA pair).
-
-
Cell Culture and Transfection:
-
Culture mammalian cells (e.g., HEK293T) in a suitable medium.
-
Co-transfect the cells with the plasmid containing the gene of interest with the TAG codon and the plasmid for the aaRS/tRNA pair.
-
Supplement the culture medium with the desired UAA (e.g., this compound) at a concentration typically ranging from 100 µM to 1 mM.
-
-
Protein Expression and Verification:
-
Allow the cells to express the protein for 24-48 hours.
-
Verify the incorporation of the UAA by Western blot analysis (full-length protein expression will be dependent on UAA supplementation) and mass spectrometry.
-
In Vivo Imaging Workflow: Pretargeted Imaging
Pretargeted imaging is a two-step approach that separates the targeting of a biomolecule from the delivery of the imaging agent, which is particularly advantageous for radionuclides with short half-lives.
Visualization of a GPCR Signaling Pathway
Genetically encoded UAAs can be used to study the dynamics of signaling proteins like G-protein coupled receptors (GPCRs). By incorporating a UAA with a bioorthogonal handle, researchers can attach fluorescent probes to specific sites on the receptor to monitor conformational changes or interactions with other proteins upon ligand binding.
Conclusion and Future Directions
The use of unnatural amino acids for in vivo imaging is a rapidly evolving field with immense potential. While this compound presents an interesting option as a dienophile for fast bioorthogonal reactions, more research is needed to fully characterize its performance in vivo and to directly compare it with other established UAAs. Future studies should focus on obtaining quantitative data on the in vivo kinetics, stability, and signal-to-background ratios of this compound-based probes. The development of detailed and optimized protocols for its use will also be crucial for its broader adoption by the research community. As new UAAs and bioorthogonal reactions are developed, they will undoubtedly provide even more powerful tools for visualizing the intricate workings of life at the molecular level.
References
- 1. Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio.msu.ru [bio.msu.ru]
- 3. Probing spatiotemporally organized GPCR signaling using genetically encoded molecular tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of cell tracing by in vivo imaging system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactive polymer enables efficient in vivo bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic code expansion to enable site‐specific bioorthogonal labeling of functional G protein‐coupled receptors in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of L-Styrylalanine: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of L-Styrylalanine, ensuring the safety of personnel and compliance with regulatory standards.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a non-proteinogenic amino acid utilized in various research applications. Adherence to these protocols is essential to minimize risks and ensure compliance with institutional and regulatory requirements.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care in a well-ventilated area, preferably within a chemical fume hood.[1] Personal Protective Equipment (PPE) is mandatory. This includes:
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves.
-
Body Protection: A standard laboratory coat is required to protect clothing.
Avoid the formation of dust and aerosols.[1] In case of accidental contact, wash skin thoroughly with soap and water. If inhaled, move to an area with fresh air. For eye contact, rinse cautiously with water for several minutes.
Step-by-Step Disposal Protocol
The disposal of this compound and materials contaminated with it should be managed through your institution's hazardous waste program. Do not dispose of this chemical down the drain or in the regular trash unless explicitly approved by your Environmental Health and Safety (EHS) department.
-
Waste Identification and Segregation:
-
Properly label all waste containers with the full chemical name: "this compound" and its CAS number: 267650-37-3.
-
Segregate this compound waste from other chemical waste streams to prevent potential reactions.
-
-
Disposal of Unused or Expired this compound (Solid):
-
Place the solid this compound in a clearly labeled, sealed, and appropriate chemical waste container.
-
This container should be designated for solid chemical waste.
-
-
Disposal of Contaminated Materials (Solid Waste):
-
Collect all solid materials contaminated with this compound, such as gloves, weighing papers, and pipette tips, in a designated and clearly labeled waste bag or container.
-
Ensure this container is sealed before being placed in the appropriate solid hazardous waste stream.
-
-
Disposal of this compound Solutions (Liquid Waste):
-
Collect all aqueous and solvent-based solutions containing this compound in a labeled, sealed, and leak-proof waste container.
-
The container should be compatible with the solvent used.
-
Never mix incompatible waste streams.
-
-
Storage and Collection:
-
Store all waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Arrange for the collection of the chemical waste through your institution's EHS department or a certified hazardous waste disposal contractor.
-
This compound Properties
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Chemical Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| CAS Number | 267650-37-3 |
| Appearance | White to off-white powder |
| Boiling Point | 399.4±42.0 °C (Predicted) |
| Density | 1.179±0.06 g/cm³ (Predicted) |
| Storage Temperature | 2-8°C, Sealed in dry, dark place |
Data sourced from chemical suppliers and databases.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
